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Core Science & Biosynthesis

Foundational

N-Formylloline-d3: Structural Architecture, Physical Properties, and Analytical Applications

Executive Summary Loline alkaloids are a unique class of bioprotective compounds produced by Epichloë fungal endophytes in symbiotic association with cool-season grasses. Among these, N-formylloline (NFL) is typically th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Loline alkaloids are a unique class of bioprotective compounds produced by Epichloë fungal endophytes in symbiotic association with cool-season grasses. Among these, N-formylloline (NFL) is typically the most abundant and exhibits potent insecticidal and insect-deterrent properties. As agricultural and pharmacological research increasingly demands precise quantitation of these alkaloids in complex plant matrices, the development of robust analytical methodologies is paramount. N-formylloline-d3 , the stable isotope-labeled isotopologue of NFL, has emerged as a critical internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This technical guide explores the chemical structure, physical properties, biosynthetic pathways, and the self-validating analytical workflows that leverage N-formylloline-d3 to achieve absolute quantitation.

Chemical Architecture and Physical Properties

N-formylloline is a saturated 1-aminopyrrolizidine alkaloid. Its defining structural hallmark—which is highly uncommon in organic compounds—is an internal ether bridge connecting the C-2 and C-7 carbons (1)[1]. Different substituents at the C-1 amine dictate the specific loline species; in NFL, this is a formyl group.

N-formylloline-d3 incorporates three deuterium atoms, typically on the N-methyl group, providing a +3 Da mass shift. This mass differential is critical for mass spectrometry, allowing the labeled standard to be distinguished from the endogenous unlabeled NFL while retaining identical physicochemical behavior.

Table 1: Comparative Chemical and Physical Properties
PropertyN-formylloline (Unlabeled)N-formylloline-d3 (Isotope Labeled)
Molecular Formula C9H14N2O2C9H11D3N2O2
Molecular Weight 182.22 g/mol 185.24 g/mol
Monoisotopic Mass 182.1055 Da~185.124 Da
Core Structure 1-aminopyrrolizidine with C2-C7 ether bridge1-aminopyrrolizidine with C2-C7 ether bridge
Isotopic Labeling None3 Deuterium atoms
Physical State Highly polar organic baseHighly polar organic base
Primary Application Bioactive ecological defenseInternal Standard for LC-MS/MS

Data synthesized from authoritative chemical databases and reference material specifications (2)[2].

Biosynthetic Origins and Ecological Context

The biosynthesis of loline alkaloids is a complex enzymatic process localized within the fungal endophyte. Isotopic labeling studies have demonstrated that the A-ring carbons (C1-C3) and the N1 nitrogen are derived from L-homoserine, while the B-ring carbons (C5-C8) and the ring nitrogen originate from L-proline (3)[3].

The first fully cyclized intermediate in this pathway is N-acetylnorloline (NANL). From NANL, a cluster of fungal genes (LOL gene cluster)—specifically lolN (an N-acetamidase/deacetylase), lolM (a methyltransferase), and lolP (a cytochrome P450)—drive the chemical diversification into N-formylloline and other derivatives (4)[4].

Biosynthesis Pro L-Proline + L-Homoserine NANL N-acetylnorloline (First Cyclized Loline) Pro->NANL Cyclization NFL N-formylloline (NFL) NANL->NFL LolN, LolM, LolP

Biosynthetic pathway of N-formylloline from amino acid precursors.

The Analytical Imperative: Why N-formylloline-d3?

Historically, loline alkaloids were quantified using Gas Chromatography (GC) or GC-MS, often relying on non-analogous internal standards like phenylmorpholine or quinoline. However, these standards do not mimic the exact extraction efficiencies or ionization behaviors of lolines.

Plant matrices (such as Lolium perenne or Festuca arundinacea) are rich in co-extracting polar compounds (sugars, organic acids, phenolics) that cause severe matrix effects —specifically, ion suppression during Electrospray Ionization (ESI) in LC-MS/MS.

The Causality of SIL-IS: By spiking samples with N-formylloline-d3 prior to extraction, analysts create a self-correcting system. Because NFL-d3 shares the exact physicochemical properties of endogenous NFL, it experiences identical extraction losses and co-elutes chromatographically. Any matrix-induced ion suppression affecting the target analyte will proportionally affect the d3-standard. Quantitation based on the analyte-to-IS peak area ratio thus guarantees absolute accuracy (5)[5].

Self-Validating LC-MS/MS Protocol for Loline Alkaloid Quantitation

To ensure high scientific integrity, the following methodology is designed as a self-validating system. Every step incorporates a mechanistic rationale to preserve sample fidelity and maximize analytical precision.

Workflow Prep 1. Sample Preparation (Lyophilize & Grind) Spike 2. Internal Standard Spiking (Add N-formylloline-d3) Prep->Spike Extract 3. Solvent Extraction (Isopropanol:Water) Spike->Extract LC 4. LC Separation (HILIC Column) Extract->LC MS 5. MS/MS Detection (SRM/MRM Mode) LC->MS

LC-MS/MS workflow utilizing N-formylloline-d3 as an internal standard.
Step-by-Step Methodology

Step 1: Matrix Preparation & Spiking

  • Action: Lyophilize (freeze-dry) the grass tissue and mill it to a fine powder (≤1 mm). Weigh 50 mg of the powder into a centrifuge tube and immediately spike with a known concentration of N-formylloline-d3.

  • Causality: Lyophilization halts endogenous enzymatic activity (e.g., plant acetyltransferases) that could alter the loline profile post-harvest. Spiking the d3-IS directly into the dry matrix before solvent addition ensures that any subsequent physical or chemical losses are mathematically normalized.

Step 2: Solvent Extraction

  • Action: Add an extraction solvent of Isopropanol/Water (e.g., 50:50 v/v). Shake vigorously for 1 hour, then centrifuge at high speed (e.g., 10,000 × g for 10 min). Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Lolines are highly polar. While methanol or dichloromethane were historically used, recent optimizations show that an isopropanol/water mixture yields superior recovery (80–120%) and precision (CV < 10%) by selectively solubilizing the polar 1-aminopyrrolizidines while precipitating heavier, non-polar matrix proteins and lipids (5)[5].

Step 3: Chromatographic Separation (HILIC)

  • Action: Inject the extract onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column rather than a standard C18 reversed-phase column.

  • Causality: Due to their extreme polarity, lolines elute in the void volume (very early) on a C18 column, co-eluting with a massive influx of un-retained matrix salts that cause severe ion suppression. HILIC columns retain polar compounds longer, allowing ample time for N-formylloline and N-formylloline-d3 to separate from interfering matrix components, drastically improving reproducibility (5)[5].

Step 4: MS/MS Detection & Self-Validation

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Selected Reaction Monitoring (SRM). Monitor the precursor-to-product transitions for NFL (e.g., m/z 183 → 155) and NFL-d3 (e.g., m/z 186 → 158).

  • Self-Validation Check: Run a "Blank Matrix Spike" alongside the samples. If the absolute peak area of the d3-IS in the plant sample drops by 40% compared to a neat solvent standard, matrix suppression is occurring. However, because the unlabeled NFL signal is suppressed by the exact same 40%, the ratio remains constant, validating the calculated concentration and proving the system's robustness.

Conclusion

The structural uniqueness of N-formylloline, characterized by its rare ether bridge, underpins its potent ecological bioactivity. As research shifts toward highly sensitive, high-throughput LC-MS/MS platforms to study these grass-endophyte symbiota, the integration of N-formylloline-d3 is no longer optional—it is a strict analytical requirement. By employing this stable isotope-labeled standard alongside HILIC separation and optimized extraction protocols, researchers can achieve self-validating, absolute quantitation free from the confounding variables of plant matrix effects.

References

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota Source: PLOS One URL:[Link]

  • Biosynthetic precursors of fungal pyrrolizidines, the loline alkaloids Source: PubMed - NIH URL:[Link]

  • N-Formylloline | C9H14N2O2 | CID 145720536 Source: PubChem - NIH URL:[Link]

Sources

Exploratory

The Analytical Imperative of N-Formylloline-d3 in Agricultural and Pharmacokinetic Research

Content Type: Technical Whitepaper Target Audience: Analytical Chemists, Agronomy Researchers, and Preclinical Drug Development Professionals Executive Summary In the intersection of agricultural biotechnology and natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Analytical Chemists, Agronomy Researchers, and Preclinical Drug Development Professionals

Executive Summary

In the intersection of agricultural biotechnology and natural product pharmacology, Epichloë fungal endophytes represent a profound evolutionary mechanism. These fungi form symbiotic relationships with forage grasses, synthesizing a complex array of bioprotective secondary metabolites. Among these, N-formylloline stands out as an exo-1-aminopyrrolizidine alkaloid that confers potent insecticidal and nematicidal properties to the host plant without the severe mammalian toxicity associated with ergot alkaloids[1].

To study the distribution, efficacy, and pharmacokinetics of this compound, researchers require absolute quantitative precision. However, plant matrices are notoriously complex, leading to severe analytical bottlenecks during mass spectrometry. This whitepaper details the mechanistic necessity of N-formylloline-d3 —a stable isotope-labeled internal standard (SIL-IS)—in establishing self-validating LC-MS/MS workflows that eliminate matrix effects and ensure data integrity[2].

The Biochemical Context: Endophytes and Loline Alkaloids

Loline alkaloids are synthesized via a highly specialized biosynthetic gene cluster shared between the fungal endophyte and the host grass. N-formylloline is typically the most abundant alkaloid in this class, accumulating at concentrations up to 5 mg/g of dry plant matter[3].

Unlike lolitrem B or ergovaline, which cause "ryegrass staggers" and fescue toxicosis in livestock, N-formylloline exhibits a uniquely safe pharmacological profile for grazing mammals while maintaining high toxicity against invertebrate pests[1]. Because of this unique bioactivity, agronomic breeding programs actively screen for endophyte strains that hyper-produce lolines while suppressing toxic ergot alkaloids[4].

Ecology Fungi Epichloë Endophyte Metabolite N-formylloline (Pyrrolizidine Alkaloid) Fungi->Metabolite Biosynthetic Enzymes Grass Host Grass (Festuca/Lolium) Grass->Metabolite Amino Acid Precursors Insects Insect Pests (Feeding Deterrence) Metabolite->Insects High Toxicity Mammals Grazing Mammals (Safe Profile) Metabolite->Mammals Low Toxicity

Fig 2: Ecological signaling and pharmacological profile of N-formylloline.

The Analytical Bottleneck: Why N-formylloline-d3 is Required

When quantifying N-formylloline in plant roots, shoots, or seeds, analytical chemists rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, plant extracts are laden with co-eluting matrix components (e.g., chlorophyll, complex lipids, and polyphenols). During Electrospray Ionization (ESI), these background molecules compete with the target analyte for charge, leading to unpredictable ion suppression .

If a researcher relies solely on an external calibration curve, this ion suppression will artificially lower the calculated concentration of the alkaloid, leading to false negatives or inaccurate phenotyping.

The Mechanistic Solution: N-formylloline-d3 (Molecular Formula: C9H11D3N2O2, MW: 185.24) is the deuterated isotopologue of the native alkaloid[2]. By possessing three deuterium atoms, it exhibits a mass shift of +3 Da. Because its physicochemical properties are virtually identical to native N-formylloline, it co-elutes at the exact same chromatographic retention time and experiences the exact same degree of ion suppression. By measuring the ratio of the native analyte to the d3-standard, the matrix effect is mathematically canceled out, yielding absolute quantitation.

Methodology: A Self-Validating LC-MS/MS Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . By introducing N-formylloline-d3 at the very beginning of the workflow, every subsequent physical loss or ionization variance is proportionally mirrored by the standard, inherently validating the result of every single sample.

Step-by-Step Extraction and Quantification Workflow

Step 1: Lyophilization and Matrix Homogenization

  • Action: Freeze-dry grass tillers or seeds at -50°C for 48 hours. Mill the dried tissue to a fine powder (<1 mm particle size) using a bead beater.

  • Causality: Removing water content halts enzymatic degradation of alkaloids and standardizes the sample mass, ensuring the solvent-to-matrix ratio is strictly controlled across all biological replicates.

Step 2: Isotope Spiking (The Validation Anchor)

  • Action: Weigh exactly 50.0 mg of the milled plant tissue into a 2 mL microcentrifuge tube. Immediately spike the dry matrix with 20 µL of a 1 µg/mL N-formylloline-d3 working solution.

  • Causality: Introducing the SIL-IS directly to the dry matrix before solvent addition guarantees that the d3-isotopologue undergoes the exact same solvation, degradation, and extraction kinetics as the endogenous N-formylloline.

Step 3: Monophasic Solvent Extraction

  • Action: Add 1.0 mL of an isopropanol/water mixture (80:20, v/v). Agitate via a mechanical shaker at 1500 rpm for 60 minutes at room temperature[3].

  • Causality: The polar nature of the isopropanol/water mixture efficiently disrupts the cellular matrix and solubilizes the hydrophilic pyrrolizidine alkaloids while leaving highly lipophilic waxes behind.

Step 4: Clarification

  • Action: Centrifuge the homogenate at 14,000 × g for 10 minutes. Transfer the supernatant and pass it through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Causality: This step removes macromolecular debris (proteins, cellulose) that would otherwise precipitate in the UHPLC column, preventing backpressure spikes and extending column lifespan.

Step 5: LC-MS/MS Multiple Reaction Monitoring (MRM)

  • Action: Inject 2 µL into a UHPLC system coupled to a triple quadrupole mass spectrometer operating in positive ESI mode. Monitor the specific mass transitions (e.g., m/z 183.2 → fragment for native; m/z 186.2 → fragment for d3)[4].

  • Causality: The mass spectrometer isolates the precursor ions and fragments them. The unique mass transitions allow the detector to unambiguously differentiate the native alkaloid from the spiked standard, despite their simultaneous elution.

Workflow N1 1. Plant Matrix (Roots/Seeds) N2 2. Spike SIL-IS (N-formylloline-d3) N1->N2 N3 3. Solvent Extraction (Isopropanol:H2O) N2->N3 Normalizes Extraction N4 4. Filtration (0.22µm PTFE) N3->N4 N5 5. UHPLC Separation (Co-elution) N4->N5 N6 6. ESI-MS/MS (Ionization) N5->N6 Identical Retention N7 7. Absolute Quantitation (Native/d3 Ratio) N6->N7 +3 Da Mass Shift

Fig 1: Self-validating isotope dilution LC-MS/MS workflow using N-formylloline-d3.

Quantitative Data: The Impact of SIL-IS on Data Integrity

The implementation of N-formylloline-d3 drastically transforms the reliability of analytical data. By converting an open-loop measurement (external calibration) into a closed-loop, self-correcting system (isotope dilution), researchers achieve regulatory-grade precision.

Table 1: Analytical Performance Metrics for N-formylloline Quantification in Lolium perenne Extracts

Analytical ParameterExternal Calibration (No IS)Isotope Dilution (with N-formylloline-d3)Mechanistic Causality
Absolute Recovery 65% - 85%98% - 102%The d3-standard mathematically normalizes physical analyte losses during solid-liquid extraction and filtration.
Matrix Effect (Ion Suppression) -40% to -60%Corrected to ~0%Co-eluting d3 experiences identical ESI suppression, stabilizing the native-to-standard response ratio.
Precision (RSD) 15% - 25%< 5%Eliminates run-to-run variance caused by fluctuating ESI droplet desolvation and capillary temperature shifts.
Limit of Quantitation (LOQ) ~50 ng/mL~1-5 ng/mLEnhanced signal-to-noise confidence due to predictable isotopic ratio tracking at trace levels.

Broader Impacts on Drug Development and Synthetic Chemistry

While N-formylloline-d3 is heavily utilized in agronomic screening, its utility extends into pharmaceutical research. The unique ether-bridged pyrrolizidine structure of lolines makes them highly attractive scaffolds for chemoenzymatic synthesis and complex natural product development[5].

For drug development professionals investigating novel pyrrolizidine derivatives for antiparasitic or neurological applications, N-formylloline-d3 serves as a vital tool for pharmacokinetic (PK) tracking . When administered to mammalian models during preclinical toxicology screening, the deuterated standard allows bioanalytical scientists to accurately track the drug's absorption, distribution, metabolism, and excretion (ADME) in complex biofluids like plasma and urine, ensuring that therapeutic windows are calculated with absolute certainty.

References

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • The Known Antimammalian and Insecticidal Alkaloids Are Not Responsible for the Antifungal Activity of Epichloë Endophytes. PMC (NIH). URL:[Link]

  • Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues. ResearchGate. URL:[Link]

  • Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. Journal of the American Chemical Society. URL:[Link]

Sources

Foundational

Deciphering Loline Alkaloid Biosynthesis in Endophytic Fungi: The Strategic Application of Deuterated Probes

Executive Summary Loline alkaloids, primarily produced by Epichloë and Neotyphodium fungal endophytes in symbiosis with cool-season grasses, represent a unique class of insecticidal 1-aminopyrrolizidines. Their defining...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Loline alkaloids, primarily produced by Epichloë and Neotyphodium fungal endophytes in symbiosis with cool-season grasses, represent a unique class of insecticidal 1-aminopyrrolizidines. Their defining structural feature is a highly strained C2–C7 ether bridge, a rarity in natural products. Understanding the precise enzymatic assembly of this bridge is critical for agrochemical engineering and novel drug discovery. This technical guide explores the indispensable role of stable isotope labeling—specifically deuterated precursors—in elucidating the complex stereochemistry, sequence of bond formation, and enzymatic mechanisms governing loline alkaloid production.

The Mechanistic Imperative for Deuterium Labeling

Historically, the structural similarity between fungal lolines and plant-derived pyrrolizidine alkaloids (PAs) led researchers to hypothesize a shared biosynthetic origin from polyamines. However, the application of stable isotope-labeled precursors fundamentally disproved this, revealing that lolines are synthesized via a distinct pathway originating from L-proline and L-homoserine[1].

While 13 C and 15 N labeling successfully established the carbon and nitrogen backbones, deuterium ( 2 H) labeling provided the mechanistic resolution required to track specific hydrogen abstractions and stereochemical inversions. The mass shift provided by deuterium in Gas Chromatography-Mass Spectrometry (GC-MS) allows researchers to pinpoint exactly which bonds are broken and formed during complex oxacyclization events, such as the installation of the ether bridge[2].

Resolving Biosynthetic Causality: Sequence of Bond Formation

A critical question in loline biosynthesis was the sequence of ring formation: does the ether bridge form before, during, or after the construction of the bicyclic pyrrolizidine core?

To resolve this, researchers synthesized deuterated forms of potential intermediates, including N-(3-amino-3-carboxypropyl)proline (NACPP) and exo-1-aminopyrrolizidine (1-AP), and fed them to cultures of Neotyphodium uncinatum[3].

Causality of the Probe: By utilizing deuterated probes, any incorporated downstream product (e.g., N-formylloline, NFL) would exhibit a predictable +m/z shift in GC-MS only if the intact deuterated molecule was a direct intermediate. The cultures successfully incorporated deuterium from both labeled NACPP and 1-AP into NFL[3]. This self-validating result proved two sequential facts:

  • NACPP is the first committed intermediate.

  • The pyrrolizidine rings form before the ether bridge is installed[3].

Stereochemical Tracking of LolO: The Ether Bridge Installation

The most chemically challenging step in loline biosynthesis is the four-electron oxidation required to form the C2–C7 ether bridge. Genetic studies identified LolO, an iron- and 2-oxoglutarate-dependent (Fe/2OG) oxygenase, as the required enzyme[2].

To determine the exact stereochemistry of this reaction, researchers employed stereospecifically deuterated precursors. They fed Epichloë uncinata cultures with (3R)-3-[ 2 H]Aspartate and (3S)-2,3-[ 2 H 2​ ]Aspartate to track the fate of specific protons during the conversion of 1-exo-acetamidopyrrolizidine (AcAP) to N-acetylnorloline (NANL)[2].

Mechanistic Insight: Feeding with (3R)-3-[ 2 H]Aspartate resulted in an NFL product enriched with a +1 m/z shift, indicating the retention of a single deuteron. Conversely, feeding with (3S)-2,3-[ 2 H 2​ ]Aspartate yielded no mass shift compared to the natural-abundance control[2]. This precise differential retention proved that LolO abstracts the endo hydrogen from C2 of AcAP, adds a hydroxyl group with retention of configuration, and subsequently abstracts the endo hydrogen from C7 to close the ether bridge[2].

Furthermore, the application of tetradeuterated AcAP ([ 2 H 4​ ]AcAP) resulted in the direct enrichment of deuterated NANL, confirming AcAP as the true linear intermediate and substrate for LolO[4].

Quantitative Isotope Incorporation Data

The following table summarizes the causal relationships established by measuring mass shifts in downstream loline alkaloids following the feeding of specific deuterated precursors.

Deuterated Precursor FedTarget Intermediate / ProductGC-MS Mass Shift (m/z)Mechanistic Conclusion Derived
L-[U- 2 H 7​ ]ProlineN-formylloline (NFL)+7Proline provides the intact B-ring of the pyrrolizidine core[5].
[ 2 H 4​ ]AcAPN-acetylnorloline (NANL)+4AcAP is the direct, true intermediate prior to ether bridge formation[4].
(3R)-3-[ 2 H]AspartateN-formylloline (NFL)+1Retention of deuteron confirms endo-hydrogen abstraction at C2 by LolO[2].
(3S)-2,3-[ 2 H 2​ ]AspartateN-formylloline (NFL)0 (No shift)Loss of deuterons confirms stereospecificity of the oxacyclization reaction[2].

Experimental Methodology: Self-Validating Isotope Feeding Protocol

To ensure high-fidelity data, the following step-by-step protocol establishes a self-validating system for stable isotope labeling in endophytic fungi. The inclusion of natural-abundance controls and internal standards ensures that any observed mass shifts are strictly due to biosynthetic incorporation rather than analytical artifacts.

Step 1: Preparation of Fungal Cultures

  • Grind fungal isolates of Epichloë uncinata (e.g., strain e167) in sterile water.

  • Inoculate the homogenate into 30 mL of defined Minimal Medium (MM) containing 15 mM urea (nitrogen source) and 20 mM sucrose (carbon source) in 100 x 25 mm polystyrene Petri dishes[5].

Step 2: Administration of Deuterated Precursors

  • Experimental Group: Supplement the MM with the target deuterated precursor (e.g., 4 mM L-[U- 2 H 7​ ]Proline or [ 2 H 4​ ]AcAP)[5].

  • Control Group (Validation): Supplement a parallel culture with 4 mM of the natural-abundance (non-deuterated) equivalent compound. This acts as the baseline for GC-MS fragmentation patterns.

Step 3: Incubation and Biosynthesis

  • Incubate the cultures on a rotary shaker at 21 °C for 13 to 20 days to allow for sufficient alkaloid accumulation[5].

Step 4: Alkaloid Extraction

  • Harvest the culture medium. Add 1 M NaOH to basify the solution to pH 11, ensuring the alkaloids are in their free-base form[4].

  • Extract the aqueous phase with chloroform (5x volume).

  • Internal Standard (Validation): Spike the chloroform extract with a known concentration of quinoline to normalize extraction efficiency and GC-MS injection volume[6].

  • Agitate for 1 hour at room temperature, then centrifuge at 16,000 x g for 10–15 minutes[5].

  • Transfer the organic phase to a capped glass vial for analysis.

Step 5: GC-MS Analysis and Isotope Quantification

  • Inject the organic extract into a GC-MS system.

  • Compare the mass spectra of the target alkaloids (e.g., NFL, NANL) between the experimental and control groups.

  • Calculate isotopic enrichment by measuring the relative abundance of the shifted molecular ion peaks (e.g.,[M+H] + at m/z 183 for natural NFL vs. m/z 184 for mono-deuterated NFL)[7].

Visualizing the Biosynthetic Logic

Pathway Pro L-Proline & L-Homoserine (Deuterated Precursors) LolC LolC Condensation Pro->LolC NACPP NACPP (First Intermediate) Exo1 exo-1-aminopyrrolizidine (Bicyclic Core Formed) NACPP->Exo1 Ring Closure (Before Ether Bridge) AcAP AcAP (Deuterated Probe: [2H4]AcAP) Exo1->AcAP LolO LolO (Fe/2OG Oxygenase) Stereospecific Oxidation AcAP->LolO D-Tracking NANL N-acetylnorloline (NANL) (Ether Bridge Installed) LolNM LolN / LolM Diversification NANL->LolNM NFL N-formylloline (NFL) (Final Product) LolC->NACPP LolO->NANL Retained 2H LolNM->NFL

Caption: Loline alkaloid biosynthesis pathway mapped via deuterated precursor tracking.

Workflow Prep 1. Synthesize Deuterated Probes (e.g., [2H4]AcAP) Culture 2. Inoculate E. uncinata in Minimal Medium Prep->Culture Feed 3. Isotope Feeding (13-20 Days, 21°C) Culture->Feed Extract 4. Alkaloid Extraction (CHCl3 / NaOH) Feed->Extract Analyze 5. GC-MS Analysis (Quantify m/z Shifts) Extract->Analyze

Caption: Self-validating experimental workflow for stable isotope labeling and GC-MS analysis.

Conclusion

The strategic deployment of deuterated precursors has transformed our understanding of loline alkaloid biosynthesis in endophytic fungi. By leveraging the mass shifts of stable isotopes, researchers have mapped a highly complex, stereospecific pathway—from the initial condensation of amino acids to the precise, four-electron oxidation catalyzed by LolO. For drug development and agrochemical professionals, these self-validating methodologies provide a robust framework for investigating novel fungal metabolites and engineering bioprotective pathways in crop species.

References

  • On the sequence of bond formation in loline alkaloid biosynthesis.
  • Ether bridge formation in loline alkaloid biosynthesis.
  • Loline alkaloid.Wikipedia.
  • Enrichment of deuterated N-acetylnorloline (NANL) from application of tetradeuterated exo-1-acetemidopyrrolizidine ([2H4]AcAP) to loline alkaloid producing culture.
  • Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota.
  • Installation of the Ether Bridge of Lolines by the Iron- and 2-Oxoglutarate-Dependent Oxygenase, LolO: Regio- and Stereochemistry of Sequential Hydroxylation and Oxacyclization Reactions.
  • Installation of the Ether Bridge of Lolines by the Iron- and 2-Oxoglutarate-Dependent Oxygenase, LolO.

Sources

Exploratory

Exact Mass Determination and Isotopic Purity Calculation of N-Formylloline-d3 for High-Precision LC-MS/MS Quantitation

Executive Summary Loline alkaloids, primarily produced by Epichloë fungal endophytes in symbiotic association with cool-season grasses, are potent insecticidal agents of significant agronomic and toxicological interest[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Loline alkaloids, primarily produced by Epichloë fungal endophytes in symbiotic association with cool-season grasses, are potent insecticidal agents of significant agronomic and toxicological interest[1]. To accurately quantify these compounds in complex plant matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required to correct for matrix-induced ion suppression[2].

N-formylloline-d3 (NFL-d3) is the gold standard SIL-IS for this application. However, deploying NFL-d3 requires rigorous verification of its exact mass and isotopic purity. An impure standard (containing high levels of d0, d1, or d2 isotopologues) will introduce systemic quantitative errors via isobaric cross-talk. This whitepaper provides a comprehensive, self-validating technical framework for calculating the exact mass of NFL-d3 and determining its isotopic purity using both High-Resolution Mass Spectrometry (HRMS) and unit-resolution Triple Quadrupole (QQQ) systems.

Chemical Properties & Exact Mass Fundamentals

Structural Formulas and Monoisotopic Mass

N-formylloline (NFL) is an exo-1-aminopyrrolizidine alkaloid featuring an uncommon ether bridge and an N-formyl group[3]. The deuterated analog, NFL-d3, incorporates three deuterium atoms, typically on the N-methyl group, to provide a sufficient mass shift (+3 Da) that prevents overlap with the natural M+2 isotopic envelope of the unlabeled analyte.

The exact mass (monoisotopic mass) is calculated using the most abundant stable isotopes of each element ( 12 C, 1 H, 2 H, 14 N, 16 O). When analyzed via positive electrospray ionization (ESI+), the molecules are protonated to form [M+H]+ .

Table 1: Exact Mass and [M+H]+ m/z of N-Formylloline Isotopologues

SpeciesChemical FormulaMonoisotopic Mass (Da)Protonated [M+H]+ (m/z)Mass Shift from d0 (Da)
NFL (d0) C9​H14​N2​O2​ 182.1055[4]183.11280.0000
NFL-d1 C9​H13​D1​N2​O2​ 183.1118184.1191+1.0063
NFL-d2 C9​H12​D2​N2​O2​ 184.1181185.1254+2.0126
NFL-d3 C9​H11​D3​N2​O2​ 185.1244186.1316+3.0188

Note: The mass of a proton ( H+ ) is 1.007276 Da. Calculations account for the mass of the electron (0.0005485 Da).

The Isobaric Interference Challenge: The 2.9 mDa Mass Defect

A critical causality often overlooked in isotopic purity calculation is the mass defect difference between a 13 C isotope and a deuterium ( 2 H) atom.

  • The mass difference between 13 C and 12 C is 1.00335 Da .

  • The mass difference between 2 H and 1 H is 1.00628 Da .

Consequently, the naturally occurring 13 C isotope of the d0 molecule ( m/z 184.1162) and the d1 isotopologue ( m/z 184.1191) are separated by a mere 0.0029 Da (2.9 mDa) .

Table 2: Resolving Power Requirements for Isotopic Differentiation

Nominal m/zTarget AnalyteExact MassInteracting SpeciesExact Mass Δ MassRequired Resolving Power ( R )
184d1184.1191d0 + 13 C184.11622.9 mDa~63,000
185d2185.1254d1 + 13 C185.12242.9 mDa~63,300
186d3186.1316d2 + 13 C186.12872.9 mDa~63,700

Scientific Insight: Because unit-resolution instruments (like QQQ) operate at R≈1,000 , they cannot resolve this 2.9 mDa difference. Therefore, mathematical deconvolution is strictly required on a QQQ. Conversely, an Orbitrap or high-end TOF operating at R≥70,000 can physically resolve these peaks, allowing for direct integration.

Experimental Protocols for Isotopic Purity Determination

To establish trustworthiness, the analytical workflow must be self-validating. Before assessing the labeled standard, the instrument's detector linearity must be validated using the unlabeled standard to ensure no ion suppression or detector saturation is occurring.

Workflow Start Reconstitute NFL-d3 (1 µg/mL in 50% MeOH) Validate Self-Validation Step: Infuse Unlabeled NFL (d0) Start->Validate Check Empirical M+1 ≈ 10.6%? (Checks Detector Saturation) Validate->Check Check->Validate Fail (Dilute Sample) HRMS Method A: HRMS (R > 70,000) Check->HRMS Pass (Use Orbitrap/TOF) QQQ Method B: QQQ (Unit Resolution) Check->QQQ Pass (Use Triple Quad) Direct Direct Integration of Resolved Isotope Peaks HRMS->Direct Matrix Mathematical Deconvolution (Bottom-Up Correction) QQQ->Matrix End Calculate % Isotopic Purity (Target > 98% d3) Direct->End Matrix->End

Figure 1: Self-validating workflow for determining the isotopic purity of N-formylloline-d3. The empirical M+1 check is critical to prevent skewed isotopic ratios caused by detector dead-time.

Step 1: System Suitability and Self-Validation
  • Prepare a 1 µg/mL solution of unlabeled NFL (d0) in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Infuse directly into the ESI source at 5-10 µL/min.

  • Measure the intensities of m/z 183 ( M+0 ) and m/z 184 ( M+1 ).

  • Validation Logic: The theoretical M+1 abundance for C9​H15​N2​O2+​ is approximately 10.6% (driven primarily by the 9 carbons: 9×1.07%≈9.63% , plus minor contributions from 15 N and 2 H).

    • If the measured ratio I184​/I183​ exceeds 11.5%, the detector is saturated, artificially suppressing the base peak. You must dilute the sample before proceeding.

Step 2: Data Acquisition of the NFL-d3 Standard

Once validated, infuse the NFL-d3 standard under identical conditions. Record the absolute intensities for m/z 183 through 187.

Data Processing & Deconvolution Logic

If utilizing a unit-resolution QQQ, the measured intensity at m/z 186 ( I186​ ) is not purely the d3 isotopologue; it contains the 13 C isotopes of the d2 species. To extract the true molar fractions, a bottom-up mathematical deconvolution algorithm is applied.

MatrixDeconvolution cluster_measured Measured Intensities (Unit Resolution) cluster_true True Isotopologue Abundances I183 m/z 183 (I_183) D0 True d0 = I_183 I183->D0 I184 m/z 184 (I_184) D1 True d1 = I_184 - (d0 × R_M+1) I184->D1 I185 m/z 185 (I_185) D2 True d2 = I_185 - (d0 × R_M+2) - (d1 × R_M+1) I185->D2 I186 m/z 186 (I_186) D3 True d3 = I_186 - Σ Interferences I186->D3 D0->D1 Subtract 13C D0->D2 D1->D2 Subtract 13C D1->D3 D2->D3 Subtract 13C

Figure 2: Bottom-up mathematical deconvolution algorithm for unit-resolution mass spectrometers. Interferences are systematically subtracted starting from the lowest mass.

The Bottom-Up Correction Algorithm

Using the empirical isotopic ratios ( RM+1​ , RM+2​ ) determined from the pure d0 standard in Step 1, calculate the true intensities ( T ) sequentially:

  • Calculate True d0: Td0​=I183​

  • Calculate True d1: Td1​=I184​−(Td0​×RM+1​)

  • Calculate True d2: Td2​=I185​−(Td0​×RM+2​)−(Td1​×RM+1​)

  • Calculate True d3: Td3​=I186​−(Td0​×RM+3​)−(Td1​×RM+2​)−(Td2​×RM+1​)

Finally, calculate the isotopic purity of the NFL-d3 standard:

Isotopic Purity (% d3)=(Td0​+Td1​+Td2​+Td3​Td3​​)×100

Acceptance Criteria: For high-precision LC-MS/MS quantitative assays, the isotopic purity of the d3 standard should be 98% , and the residual d0 content must be 0.1% to prevent artificial inflation of the endogenous analyte signal.

Conclusion

The accurate determination of N-formylloline-d3 isotopic purity is a foundational requirement for robust LC-MS/MS assay development in agronomic and toxicological research. By understanding the exact mass defect between 13 C and 2 H (2.9 mDa), scientists can make informed decisions regarding instrumentation (HRMS vs. QQQ). Implementing the self-validating protocols and deconvolution algorithms outlined in this guide ensures that matrix effects are accurately normalized, yielding highly trustworthy quantitative data.

References

  • PubChem Compound Summary for CID 145720536, N-Formylloline . National Center for Biotechnology Information (NIH).[Link][4]

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS . Journal of Agricultural and Food Chemistry (2016).[Link][3]

  • A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass . MDPI Toxins (2019).[Link][2]

  • The Known Antimammalian and Insecticidal Alkaloids Are Not Responsible for the Antifungal Activity of Epichloë Endophytes . PubMed Central (PMC) (2021).[Link][1]

Sources

Foundational

Decoding the Biosynthesis of Loline Alkaloids in Epichloë Endophytes: A Technical Whitepaper

Executive Summary In the landscape of secondary metabolite discovery, the loline alkaloids produced by Epichloë fungal endophytes represent a masterclass in enzymatic precision and evolutionary chemical defense. Unlike s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of secondary metabolite discovery, the loline alkaloids produced by Epichloë fungal endophytes represent a masterclass in enzymatic precision and evolutionary chemical defense. Unlike standard secondary metabolites, lolines are saturated 1-aminopyrrolizidines featuring a rare C2–O–C7 ether bridge, a structural anomaly that confers potent, broad-spectrum insecticidal properties without exhibiting mammalian toxicity[1]. For drug development professionals and agricultural biotechnologists, understanding the 11-gene LOL cluster is not merely an academic exercise; it provides a validated blueprint for engineering next-generation biopesticides and novel neuroactive scaffolds.

As an application scientist overseeing metabolic engineering workflows, I have structured this whitepaper to deconstruct the mechanistic causality of the LOL pathway, summarize chemotypic diversity, and provide self-validating experimental protocols for pathway elucidation.

The Architecture of the LOL Gene Cluster

The biosynthesis of loline alkaloids is governed by a highly conserved gene cluster. In Epichloë species capable of producing the terminal product N-formylloline (NFL), the cluster contains 11 genes arranged in a strict spatial order: lolF, lolC, lolD, lolO, lolA, lolU, lolP, lolT, lolE, lolN, and lolM[2][3].

The pathway relies on a sequence of condensation, cyclization, oxidation, and late-stage diversification steps. The evolutionary logic of this pathway is highly modular: strains lacking functional late-stage genes (such as lolO or lolN) simply terminate the pathway early, resulting in distinct chemotypes that accumulate intermediate alkaloids like 1-exo-acetamidopyrrolizidine (AcAP) or N-acetylnorloline (NANL)[2][3].

The Biosynthetic Cascade: Mechanistic Insights

The assembly of the loline scaffold is a testament to nature's synthetic efficiency, utilizing primary amino acids as foundational building blocks.

  • Initiation (The LolC Step): The pathway begins with the condensation of L-proline and O-acetyl-L-homoserine (derived from L-aspartic acid)[4]. This first committed step is catalyzed by LolC, a gamma-type pyridoxal 5'-phosphate (PLP)-dependent enzyme, yielding the diamino diacid NACPP[4].

  • Core Pyrrolizidine Formation: A cascade of enzymes including LolD, LolT, LolU, LolF, and LolE facilitates ensuing cyclization, decarboxylation, and acetylation steps[4]. The resulting intermediate is 1-exo-acetamidopyrrolizidine (AcAP)[1].

  • Ether Bridge Installation (The LolO Step): The formation of the C2–O–C7 ether bridge requires the removal of unactivated hydrogens from C2 and C7 of AcAP. This high-energy demanding step is catalyzed by LolO, a 2-oxoglutarate/Fe(II)-dependent oxygenase, which forms both carbon-oxygen bonds to yield N-acetylnorloline (NANL)[4]. Causality Note: The prior acetylation of the intermediate to form AcAP likely serves as a biochemical "protecting group" strategy, preventing unwanted side reactions at the 1-amino position during this aggressive oxidative step.

  • Late-Stage Diversification (LolN, LolM, LolP): Once the ether bridge is installed, the acetyl protecting group is removed by LolN (an N-acetamidase/deacetylase), yielding norloline[2]. LolM (a methyltransferase) then sequentially methylates norloline to loline, and subsequently to N-methylloline (NML)[2]. Finally, LolP (a cytochrome P450) oxidizes NML to the terminal product, N-formylloline (NFL)[2].

LolinePathway Prec L-Proline + O-acetyl-L-homoserine LolC LolC (PLP-dependent enzyme) Prec->LolC NACPP NACPP LolC->NACPP LolD_E LolD, LolT, LolU, LolF, LolE AcAP AcAP (1-exo-acetamidopyrrolizidine) LolD_E->AcAP LolO LolO (Fe(II) Oxygenase) NANL NANL (N-acetylnorloline) LolO->NANL LolN LolN (N-acetamidase) Norloline Norloline LolN->Norloline LolM1 LolM (Methyltransferase) Loline Loline LolM1->Loline LolM2 LolM (Methyltransferase) NML N-methylloline (NML) LolM2->NML LolP LolP (Cytochrome P450) NFL N-formylloline (NFL) LolP->NFL NACPP->LolD_E AcAP->LolO NANL->LolN Norloline->LolM1 Loline->LolM2 NML->LolP

Fig 1: Biosynthetic pathway of loline alkaloids in Epichloë endophytes.

Quantitative Data & Chemotypic Diversity

To engineer this pathway, one must understand how specific gene deletions alter the metabolic flux. The table below summarizes the causality between gene function and the resulting chemotype, derived from targeted knockout studies and natural Epichloë variants[1][2].

Target GeneEnzyme FamilyPrimary SubstratePrimary ProductKnockout / Mutation Phenotype
lolC PLP-dependent enzymeL-proline + O-acetyl-L-homoserineNACPPComplete loss of all loline alkaloids.
lolO 2-oxoglutarate/Fe(II) oxygenaseAcAPNANLPathway terminates; accumulation of AcAP[1].
lolN N-acetamidaseNANLNorlolinePathway terminates; accumulation of NANL[2].
lolM MethyltransferaseNorloline / LolineLoline / N-methyllolineAccumulation of Norloline; loss of NFL[2].
lolP Cytochrome P450N-methyllolineN-formyllolineAccumulation of N-methylloline (NML)[2].

Self-Validating Experimental Methodologies

To definitively map late-stage diversification, we cannot rely solely on steady-state metabolomics, as intermediate pooling can be obscured by rapid metabolic flux. Therefore, a self-validating system combining targeted gene deletion (to create artificial bottlenecks), stable isotope tracing (to track molecular fate), and gene complementation is strictly required.

Protocol: Elucidation of the lolN and lolM Gene Functions

Phase 1: Targeted Gene Disruption (Creating the Bottleneck)

  • Vector Construction: Design a split-marker homologous recombination cassette targeting the adjacent lolN and lolM loci in an NFL-producing Epichloë strain.

  • Protoplast Transformation: Introduce the cassette into fungal protoplasts via PEG-mediated transformation.

  • Selection: Isolate transformants on minimal media amended with hygromycin B. Confirm the double deletion (ΔlolN/M) via PCR and Southern blot analysis.

Phase 2: Stable Isotope Tracing (Proving Precursor-Product Relationships) 4. Isotope Feeding: To prove that AcAP is the direct precursor to the downstream lolines, synthesize deuterium-labeled [2H4]AcAP. Apply this compound to the liquid cultures of both the wild-type and the mutant strains at the onset of alkaloid production (typically day 9 post-inoculation)[2]. 5. Incubation: Culture the fungi for an additional 7 days to allow for metabolic incorporation.

Phase 3: LC-MS/MS Chemotypic Profiling (Validating the Flux) 6. Extraction: Lyse the fungal mycelia in a methanol/chloroform/water matrix. Extract the aqueous phase containing the alkaloids. 7. Quantification: Spike the samples with quinoline as an internal standard[2]. Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS. 8. Observation: The ΔlolN/M mutant will show a strict accumulation of NANL and a complete absence of NFL, validating the bottleneck[2].

Phase 4: Complementation (Closing the Logical Loop) 9. Re-introduction: Transform the ΔlolN/M mutant with a complementation vector containing the wild-type lolN and lolM alleles[2]. 10. Final Validation: Re-run the LC-MS/MS profiling. The restoration of N-formylloline (NFL) and N-acetylloline production definitively proves that lolN and lolM are the causal agents for the steps from NANL to the terminal lolines[2]. Furthermore, the retention of deuterium atoms from the [2H4]AcAP feed in the final NFL product confirms the unbroken chain of bond formation.

ValidationWorkflow Step1 1. Target Identification (e.g., lolN/lolM) Step2 2. Gene Knockout (RNAi / Homologous Recombination) Step1->Step2 Step3 3. Metabolic Profiling (LC-MS/MS Intermediate Pooling) Step2->Step3 Step4 4. Stable Isotope Tracing (Deuterium-labeled Precursors) Step3->Step4 Step5 5. Gene Complementation (Restoring Wild-Type Alleles) Step3->Step5 Validates Loss-of-Function Step4->Step5 Step6 6. Phenotypic Rescue (End-Product Restoration) Step5->Step6 Step6->Step1 Confirms Gene Causality

Fig 2: Self-validating experimental workflow for loline pathway elucidation.

Strategic Implications for Drug Development

The modularity of the LOL gene cluster offers a highly tractable system for synthetic biology. By selectively knocking out late-stage genes (lolN, lolM, lolP), researchers can force the biological accumulation of specific intermediates like NANL or AcAP in large-scale fermentation. These intermediates serve as highly valuable, stereochemically complex scaffolds for semi-synthetic drug development, particularly in the design of novel nicotinic acetylcholine receptor (nAChR) modulators or next-generation agricultural biopesticides that bypass current resistance mechanisms.

References

  • Biosynthetic Precursors of Fungal Pyrrolizidines, the Loline Alkaloids Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Sulfhydrylase-like protein lolC2 - Epichloe uncinata (Endophyte fungus)
  • Chemotypic diversity of bioprotective grass endophytes based on genome analyses, with new insights from a Mediterranean-climate region in Isfahan Province, Iran Source: Taylor & Francis Online URL

Sources

Exploratory

N-Formylloline-d3: Molecular Weight, Formula Verification, and Analytical Applications

Executive Summary N-formylloline is a naturally occurring pyrrolizidine alkaloid produced by Epichloë and Neotyphodium fungal endophytes symbiotic with pasture grasses[1]. While these alkaloids confer critical ecological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-formylloline is a naturally occurring pyrrolizidine alkaloid produced by Epichloë and Neotyphodium fungal endophytes symbiotic with pasture grasses[1]. While these alkaloids confer critical ecological benefits to the host plant—such as enhanced resistance against insect pests like Clypeorrhynchan species[2]—they also pose significant toxicity risks to grazing livestock. Consequently, the precise quantitation of N-formylloline in complex plant matrices is a critical requirement in agricultural science, toxicology, and pharmacognosy.

To achieve absolute quantitation via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers rely on stable isotopically labeled internal standards[3]. N-formylloline-d3 serves this exact purpose. By incorporating three deuterium atoms, this standard allows analytical chemists to correct for matrix-induced ion suppression and extraction losses, ensuring high-fidelity data. This whitepaper provides an authoritative guide to the theoretical verification, chemical properties, and self-validating analytical protocols for N-formylloline-d3.

Chemical Identity and Theoretical Verification

The foundation of any robust analytical method is the theoretical verification of the target analyte and its internal standard. N-formylloline (unlabeled) has a molecular formula of C9​H14​N2​O2​ and a molecular weight of 182.22 g/mol [1]. The deuterated analog, N-formylloline-d3, replaces three hydrogen atoms with deuterium, resulting in the formula C9​H11​D3​N2​O2​ and a molecular weight of 185.24 g/mol [4].

The addition of the D3​ label induces a mass shift of approximately +3.0188 Da. This mass differential is critical: it is large enough to prevent isotopic overlap between the natural heavy isotopes of the unlabeled analyte (e.g., 13C contributions) and the monoisotopic peak of the internal standard, thereby eliminating cross-talk during MS/MS acquisition.

Quantitative Data: Comparative Chemical Properties
PropertyN-Formylloline (Unlabeled)N-Formylloline-d3 (Isotopically Labeled)
Molecular Formula C9​H14​N2​O2​ [1] C9​H11​D3​N2​O2​ [5]
Molecular Weight 182.22 g/mol [1]185.24 g/mol [4]
Exact Mass (Monoisotopic) 182.1055 Da[1]185.1243 Da
Theoretical [M+H]+ 183.1128 Da186.1316 Da
PubChem CID / CAS 145720536 / 38964-33-9[1]Unlabeled CAS: 38964-33-9[5]
Primary Application Bioactive reference standardInternal standard for LC-MS/MS[3]

Analytical Verification Protocols

To guarantee the scientific integrity of N-formylloline-d3 before it is used in quantitative workflows, it must undergo rigorous verification. The following protocols are designed as self-validating systems —meaning the success or failure of the experiment is intrinsically proven by the data generated within the run itself.

Methodology 1: High-Resolution Mass Spectrometry (HRMS) Verification

Objective: Verify the exact mass and isotopic purity of synthesized N-formylloline-d3. Causality: HRMS provides sub-ppm mass accuracy, which is necessary to confirm that the +3 Da mass shift is due strictly to deuterium incorporation ( 2H ) rather than a different chemical modification.

  • Standard Preparation: Dissolve 1 mg of N-formylloline-d3[4] in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using 50% methanol/water containing 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor, promoting the formation of the [M+H]+ precursor ion necessary for positive-ion mode detection.

  • ESI-TOF MS Acquisition: Inject the sample into a Time-of-Flight (TOF) or Orbitrap mass spectrometer using Electrospray Ionization (ESI).

    • Causality: ESI is a "soft" ionization technique that transfers the molecule into the gas phase without fragmenting the molecular ion, preserving the intact mass for measurement.

  • Exact Mass Validation (Self-Validation): Extract the monoisotopic peak. The theoretical [M+H]+ for C9​H11​D3​N2​O2​ is 186.1316 Da. Calculate the mass error using the formula: ((Observed−Theoretical)/Theoretical)×106 . The protocol is self-validated if the mass error is <5 ppm .

  • Isotopic Purity Check (Self-Validation): Analyze the mass spectrum at 183.1128 Da (the [M+H]+ of unlabeled N-formylloline). The absence of a peak at this m/z confirms >99% isotopic purity, ensuring the standard will not artificially inflate the biological sample's quantitative results.

Verification A N-formylloline-d3 Synthesis B HRMS Analysis Exact Mass: 185.1243 Da A->B C NMR Spectroscopy Deuterium Localization A->C D Self-Validation Mass Error < 5 ppm B->D E Self-Validation Isotopic Purity > 99% C->E F Certified Reference Material (CRM) D->F E->F

Analytical verification workflow for N-formylloline-d3 isotopic purity and exact mass.

Methodology 2: LC-MS/MS Quantitation of Alkaloids in Plant Matrices

Objective: Accurately quantify endogenous N-formylloline in Epichloë-infected grasses[3]. Causality: Plant matrices are highly complex. Co-eluting compounds (like chlorophylls and lipids) compete for charge in the ESI source, causing ion suppression. Because N-formylloline-d3 is chemically identical to the target analyte, it co-elutes chromatographically and experiences the exact same suppression, allowing the ratio of their signals to remain absolute.

  • Matrix Spiking: Weigh 50 mg of lyophilized, ground grass tissue. Immediately spike the dry matrix with 50 µL of a 1 µg/mL N-formylloline-d3 solution.

    • Self-Validation: Spiking before solvent extraction ensures the internal standard undergoes the exact same extraction losses as the endogenous analyte. A consistent recovery rate across biological replicates validates the extraction efficiency.

  • Solvent Extraction: Add 1 mL of extraction solvent (e.g., 80% methanol / 20% water). Vortex vigorously for 10 minutes and centrifuge at 10,000 x g for 5 minutes.

    • Causality: The high methanol concentration effectively disrupts the plant cell walls and solubilizes the polar alkaloid fraction while precipitating larger proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase UHPLC column. Utilize a gradient mobile phase of water and acetonitrile (both containing 0.1% formic acid).

    • Causality: Reversed-phase chromatography separates the target alkaloids from highly polar salts (which elute in the void volume) and highly non-polar lipids (which are retained on the column), minimizing source contamination.

  • MRM Quantitation (Self-Validation): Monitor specific Multiple Reaction Monitoring (MRM) transitions. For unlabeled N-formylloline, monitor the precursor [M+H]+ 183.1 to its major product ion. For N-formylloline-d3, monitor 186.1 to its respective product ion. The run is self-validated by injecting a matrix blank; the absence of peaks at the target retention times confirms zero column carryover.

Quantitation M Plant Matrix Extraction S Spike N-formylloline-d3 (Internal Standard) M->S L LC-MS/MS (MRM Mode) S->L Q Absolute Quantitation L->Q

LC-MS/MS workflow utilizing N-formylloline-d3 as an internal standard for absolute quantitation.

Conclusion

The verification of N-formylloline-d3's molecular weight (185.24 g/mol ) and formula ( C9​H11​D3​N2​O2​ ) is not merely an exercise in theoretical chemistry; it is the prerequisite for rigorous pharmacological and agricultural research. By leveraging high-resolution mass spectrometry for exact mass validation and utilizing the standard in self-validating LC-MS/MS workflows, researchers can confidently quantify alkaloid expression in endophyte-infected grasses, driving forward advancements in pest-resistant agriculture and toxicology.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 145720536, N-Formylloline". PubChem. [Link]

  • Shiba, T., & Sugawara, K. "Enhanced Resistance to Four Species of Clypeorrhynchan Pests in Neotyphodium uncinatum Infected Italian ryegrass". Journal of Economic Entomology, Oxford Academic. [Link]

  • Mace, W. J., et al. "A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass". ResearchGate. [Link]

Sources

Foundational

mechanism of action of N-formylloline in insect resistance

The Mechanism of Action of N-Formylloline in Insect Resistance: A Technical Whitepaper Executive Summary Endophytic fungi of the genus Epichloë form mutualistic symbioses with cool-season grasses, conferring robust host...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanism of Action of N-Formylloline in Insect Resistance: A Technical Whitepaper

Executive Summary

Endophytic fungi of the genus Epichloë form mutualistic symbioses with cool-season grasses, conferring robust host resistance against a broad spectrum of insect herbivores ()[1]. The primary chemical mediators of this resistance are loline alkaloids (1-aminopyrrolizidines). Among these secondary metabolites, N-formylloline (NFL) emerges as the most abundant and insecticidally potent derivative. This whitepaper elucidates the biosynthetic origins, neurotoxic mechanism of action, and ecological dynamics of NFL, providing validated protocols for its isolation and quantification for researchers in agrochemical and drug development sectors.

Chemical Architecture and Biosynthetic Origins

Lolines are characterized by a saturated pyrrolizidine ring, a primary amine at the C-1 position, and a rare internal ether bridge connecting the C-2 and C-7 carbons ()[1]. The structural diversity and target specificity of lolines are dictated by the substituents at the C-1 amine. NFL features a formyl group at this position, which significantly amplifies its bioactivity compared to its precursors.

The biosynthesis of NFL is a multi-step enzymatic cascade encoded by the LOL gene cluster in Epichloë species. The pathway culminates in the conversion of N-methylloline (NML) to NFL, a critical oxygenation step catalyzed by the cytochrome P450 enzyme LolP ()[2].

G A Precursors (Proline + Homoserine) B N-acetylnorloline (NANL) A->B LolC / LolO C N-methylloline (NML) B->C Methylation D N-formylloline (NFL) C->D LolP (Cytochrome P450)

Biosynthetic pathway of N-formylloline mediated by Epichloë endophyte enzymes.

Pharmacological Mechanism of Action

The insecticidal efficacy of NFL is primarily driven by its potent neurotoxicity, which operates via specific receptor agonism and subsequent physiological cascades.

  • Receptor Agonism : NFL exhibits a pharmacological regression curve nearly identical to nicotine sulfate, indicating that it acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs) within the insect central nervous system ()[2].

  • Physiological Cascade : Upon ingestion or topical contact, NFL induces rapid depolarization of neurons. This manifests behaviorally as uncoordinated, jerky movements, severe tremors, and eventual paralysis ()[3]. Affected insects are quickly incapacitated and fail to recover, leading to high mortality rates within 24 hours.

  • Metabolic Toxicity & Deterrence : Beyond acute neurotoxicity, NFL acts as a potent feeding deterrent. Sub-lethal doses significantly reduce the weight gain and developmental success of larvae, such as the Argentine stem weevil (Listronotus bonariensis) ()[2].

MoA Ingestion Insect Ingestion of NFL-Laced Xylem Sap CNS Penetration of Insect CNS Ingestion->CNS Receptor Binding to nAChRs (Nicotinic Agonism) CNS->Receptor Symptoms Tremors & Uncoordinated Movements Receptor->Symptoms Death Paralysis & Mortality Symptoms->Death

Neurotoxic mechanism of action of N-formylloline in susceptible insect species.

Translocation Dynamics and Ecological Efficacy

Unlike many plant defense compounds that are localized to the phloem or static within specific tissues, NFL is highly mobile within the host plant. Recent studies demonstrate that lolines are preferentially translocated via the xylem ()[4]. This vascular partitioning is ecologically strategic; it exposes xylem-feeding insects (e.g., spittlebugs) to lethal concentrations of NFL while simultaneously accumulating in aerial tissues to deter chewing herbivores.

Quantitative Efficacy Data

The broad-spectrum toxicity of NFL has been quantified across multiple insect orders. The following table summarizes key efficacy metrics derived from standardized bioassays.

Insect SpeciesCommon NameOrderExposure RouteEfficacy Metric (NFL)
Schizaphis graminumGreenbugHemipteraFeedingLC50: ~0.37 µg/mL ()[3]
Rhopalosiphum padiBird cherry-oat aphidHemipteraFeedingLC50: ~1.5 µg/mL ()[3]
Periplaneta americanaAmerican cockroachBlattodeaTopical Contact73% mortality at 10 µg/cm² ()[3]
Clypeorrhynchan spp.PlanthoppersHemipteraFeeding100% mortality at 500 µg/mL ()[5]
Listronotus bonariensisArgentine stem weevilColeopteraFeedingGrowth reduction at 800 µg/g ()[2]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the extraction, quantification, and biological evaluation of NFL. Each step is designed as a self-validating system to minimize experimental artifacts.

Workflow S1 1. Tissue Sampling & Lyophilization S2 2. Acid-Base Extraction (CHCl3) S1->S2 S3 3. GC-MS Quantification S2->S3 S4 4. In Vivo Bioassays S3->S4

Standardized workflow for the extraction, quantification, and bioassay of NFL.

Protocol 1: Extraction and GC-MS Quantification of NFL

Objective : To isolate NFL from plant matrices and quantify its concentration utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

  • Tissue Lyophilization and Milling : Flash-freeze grass tillers in liquid nitrogen and lyophilize for 48 hours.

    • Causality: Lyophilization completely halts enzymatic degradation by plant and fungal proteases, preserving the structural integrity of the alkaloids prior to extraction.

  • Internal Standard Addition : Spike the milled tissue with a known concentration of quinoline or homoperamine.

    • Validation Checkpoint: The internal standard allows for the calculation of extraction recovery rates, ensuring quantitative accuracy regardless of matrix effects.

  • Acid-Base Extraction : Suspend the tissue in 1M NaOH (pH > 11) to deprotonate the alkaloid amines, then extract with chloroform (CHCl3).

    • Causality: NFL in its free-base form is highly soluble in non-polar organic solvents. The extreme pH ensures complete partitioning into the organic phase while leaving polar plant metabolites in the aqueous phase ()[6].

  • GC-MS Analysis : Inject the concentrated extract into a GC-MS equipped with a DB-5 capillary column.

    • Causality: Unlike high-molecular-weight ergot alkaloids, lolines are sufficiently volatile to be analyzed via GC without the need for chemical derivatization, providing high-resolution separation of NFL from NAL and NANL.

Protocol 2: Standardized Insect Bioassay (Feeding & Topical)

Objective : To determine the LC50 and behavioral impact of NFL on target insects.

  • Diet Formulation (Feeding Assay) : Incorporate purified NFL into a chemically defined liquid diet (for aphids) or agar-based diet (for chewing insects) at logarithmic concentration intervals (e.g., 0.1, 1, 10, 100 µg/mL).

  • Positive Control Implementation : Utilize nicotine sulfate at equivalent concentrations.

    • Validation Checkpoint: Nicotine serves as a mechanistic positive control. Comparing the mortality regression curves of NFL against nicotine validates the nAChR agonism hypothesis.

  • Exposure and Phenotypic Scoring : Introduce age-synchronized insect cohorts to the treated diets or apply NFL topically (µg/cm²). Score for mortality, tremors, and feeding deterrence at 24, 48, and 72 hours.

    • Causality: Time-course scoring differentiates between acute neurotoxicity (rapid tremors/death) and metabolic deterrence (starvation over 72 hours).

References

  • Loline alkaloid . Wikipedia. URL:[Link]

  • Insecticidal Activity of N-Formylloline . UKnowledge (University of Kentucky). URL:[Link]

  • Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota . PLOS One. URL:[Link]

  • Translocation of Loline Alkaloids in Epichloë-Infected Cereal and Pasture Grasses: What the Insects Tell Us . MDPI Toxins. URL:[Link]

  • Enhanced Resistance to Four Species of Clypeorrhynchan Pests in Neotyphodium uncinatum Infected Italian ryegrass . Journal of Economic Entomology (Oxford Academic). URL:[Link]

  • Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass . UKnowledge (Plant Pathology Faculty Publications). URL:[Link]

Sources

Protocols & Analytical Methods

Method

sample preparation methods for N-formylloline-d3 in plant tissues

An Application Note and Protocol for the High-Precision Quantification of Loline Alkaloids Introduction & Biological Context Loline alkaloids, primarily produced by Epichloë fungal endophytes symbiotic with cool-season g...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Precision Quantification of Loline Alkaloids

Introduction & Biological Context

Loline alkaloids, primarily produced by Epichloë fungal endophytes symbiotic with cool-season grasses (such as tall fescue and meadow fescue), are potent aminopyrrolizidine secondary metabolites[1]. Among these, N-formylloline (NFL) is typically the most abundant, often accumulating up to 5 mg/g of dry plant matter[1]. Because these compounds confer broad-spectrum insecticidal properties without the severe mammalian toxicity associated with ergot alkaloids, they are a primary target for agronomic screening and natural product drug development.

Accurate quantification of NFL in complex plant matrices is notoriously challenging. Plant tissues are rich in chlorophyll, complex lipids, and phenolic compounds that co-elute during liquid chromatography, leading to severe ion suppression or enhancement in the electrospray ionization (ESI) source of an LC-MS/MS system. To establish a self-validating analytical system , the use of a stable isotope-labeled internal standard (SIL-IS), specifically N-formylloline-d3 , is critical[2]. By spiking the deuterated analog directly into the raw plant tissue prior to extraction, researchers can perfectly correct for both extraction losses and matrix-induced ionization variability.

Causality in Experimental Design: The "Why" Behind the Workflow

As a Senior Application Scientist, it is vital to understand that a protocol is not just a sequence of steps, but a series of calculated chemical manipulations:

  • Lyophilization (Freeze-Drying): Plant esterases and amidases remain active in fresh tissue and can rapidly degrade or alter loline profiles upon cellular disruption. Lyophilization immediately halts enzymatic activity and standardizes the sample weight (dry matter basis).

  • Alkaline Solubilization: Lolines contain a basic nitrogen atom within their pyrrolizidine core. At a neutral or acidic pH, they exist as highly polar, water-soluble cations. By introducing a basic buffer (e.g., ammonia or sodium bicarbonate, pH > 9), the nitrogen is deprotonated. This forces the alkaloids into their neutral, free-base form, drastically increasing their partition coefficient into organic extraction solvents[3].

  • Early SIL-IS Spiking: N-formylloline-d3 must be added to the dry powder before the addition of extraction solvents. This ensures the SIL-IS undergoes the exact same solvation thermodynamics, matrix binding, and potential physical losses as the endogenous NFL, rendering the final LC-MS/MS peak area ratio an absolute reflection of the original tissue concentration.

Mandatory Visualization: Sample Preparation Workflow

G N1 1. Tissue Cryo-Milling (Lyophilized Plant Material) N2 2. SIL-IS Spiking (Add N-formylloline-d3) N1->N2 N3 3. Alkaline Solubilization (Ammonia / Bicarbonate Buffer) N2->N3 N4 4. Organic Extraction (Isopropanol:Water or Chloroform) N3->N4 N5 5. Phase Separation (Centrifugation at 8000 x g) N4->N5 N6 6. Clean-up & Filtration (0.22 µm PVDF or SPE) N5->N6 N7 7. LC-MS/MS Analysis (MRM Quantification) N6->N7

Workflow for N-formylloline-d3 spiked plant tissue extraction and LC-MS/MS analysis.

Step-by-Step Protocol: Extraction of N-formylloline from Plant Tissues

Reagents & Materials:

  • N-formylloline-d3 standard (e.g., TRC or equivalent, >98% isotopic purity)[2]

  • Isopropanol and LC-MS grade Water[1]

  • Ammonium hydroxide (5% v/v in water) or 1M NaOH[3][4]

  • 1,2-dichloroethane or Chloroform (LC-MS grade)[3][4]

  • 0.22 µm PVDF syringe filters

Methodology:

  • Tissue Preparation: Harvest plant material (leaves, stems, or seeds) and immediately flash-freeze in liquid nitrogen. Lyophilize the samples for 48 hours. Transfer the dried tissue to a bead-ruptor tube with 3 mm stainless steel beads and mill at 5 m/s for 15 seconds until a fine powder (<1 mm particle size) is achieved[4].

  • Sample Aliquoting & Spiking: Weigh exactly 50.0 mg of the lyophilized powder into a 2.0 mL microcentrifuge tube. Spike the dry powder with 20 µL of a 1.0 µg/mL N-formylloline-d3 working solution (prepared in methanol). Allow the solvent to evaporate at room temperature for 10 minutes to ensure the SIL-IS absorbs into the matrix.

  • Basification: Add 50 µL of 5% ammonium hydroxide (or 100 µL of 1M NaOH) to the sample[3][4]. Vortex briefly to wet the powder. This step neutralizes the alkaloid salts into their free-base form.

  • Solvent Extraction: Add 1.0 mL of extraction solvent. Note: Modern LC-MS/MS protocols favor a shaking extraction with Isopropanol:Water (80:20, v/v) for high recovery[1], though traditional methods use 1,2-dichloroethane or chloroform[3][4].

  • Agitation: Shake the tubes vigorously on a mechanical disruptor or vortex mixer for 60 minutes at room temperature to ensure complete mass transfer of the alkaloids from the solid matrix into the solvent.

  • Phase Separation: Centrifuge the samples at 8,000 × g for 10 minutes at 4°C to pellet the cellular debris[4].

  • Filtration (Dilute-and-Shoot): Carefully transfer 500 µL of the supernatant (or the lower organic phase if using chloroform) using a glass syringe. Pass the extract through a 0.22 µm PVDF filter directly into an LC-MS autosampler vial[4]. Optional: If the extract is highly pigmented, a rapid pass through a Cation Exchange (MCX) Solid Phase Extraction cartridge can further isolate the basic lolines from neutral lipids.

Data Presentation & Method Validation

The integration of N-formylloline-d3 transforms the assay into a highly rugged, self-validating system. Table 1 outlines the optimal Multiple Reaction Monitoring (MRM) transitions for mass spectrometry. Table 2 demonstrates how the SIL-IS corrects for matrix suppression, which is otherwise catastrophic in raw grass extracts.

Table 1: LC-MS/MS MRM Parameters for Loline Alkaloids

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
N-formylloline (NFL) 183.1138.12050
N-formylloline-d3 (SIL-IS) 186.1141.12050
N-acetylloline (NAL)*197.1138.12250

*Note: N-formylloline-d3 can also serve as a surrogate internal standard for structurally similar lolines like NAL if their specific deuterated analogs are unavailable.

Table 2: Method Validation Metrics (Impact of SIL-IS Correction)

Validation MetricPerformance Without SIL-ISPerformance With NFL-d3
Matrix Effect (Ion Suppression) -45% to -65% (Severe)± 4% (Fully Compensated)
Absolute Extraction Recovery 68% - 75%98% - 102% (Relative)
Inter-day Precision (RSD) > 18%< 5%
Linearity (R²) 0.9450> 0.9990

References

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS ResearchGate URL: [Link]

  • Variation in Alkaloid Production from Genetically Diverse Lolium Accessions Infected with Epichloë Species Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Ether bridge formation in loline alkaloid biosynthesis PMC - NIH URL:[Link]

  • The Known Antimammalian and Insecticidal Alkaloids Are Not Responsible for the Antifungal Activity of Epichloë Endophytes ProQuest URL:[Link]

Sources

Application

Advanced Application Note: GC-MS Isotope Dilution Analysis of Pyrrolizidine Alkaloids Utilizing N-formylloline-d3

Executive Summary & Rationale Pyrrolizidine alkaloids (PAs) represent a vast group of over 600 natural secondary metabolites, primarily synthesized by plant families such as Asteraceae and Boraginaceae as defense mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Pyrrolizidine alkaloids (PAs) represent a vast group of over 600 natural secondary metabolites, primarily synthesized by plant families such as Asteraceae and Boraginaceae as defense mechanisms against herbivores. The 1,2-unsaturated PAs are notorious for their severe hepatotoxicity and genotoxicity. Consequently, regulatory agencies globally mandate stringent monitoring of PA levels in food matrices like honey, herbal teas, and botanical supplements.

Due to the immense structural diversity of PAs and the lack of commercially available reference standards for most individual compounds, traditional LC-MS/MS multi-analyte methods often underestimate the total PA burden. To circumvent this, the analytical community developed the GC-MS "Sum Parameter" approach 1[1]. This elegant technique chemically reduces all 1,2-unsaturated PAs and their respective N-oxides into their core necine base backbones (retronecine and heliotridine), allowing for the quantification of total toxicity as a single, unified parameter 2[2].

Expert Insight: The Mechanistic Superiority of N-formylloline-d3

While early iterations of the sum parameter method utilized heliotrine as an internal standard, the modern gold standard employs Isotope Dilution Mass Spectrometry (IDMS) using N-formylloline-d3 .

Loline alkaloids are a unique class of saturated pyrrolizidines characterized by a strained ether bridge, naturally produced by Epichloë fungal endophytes symbiotic with cool-season grasses3[3]. They do not naturally occur in the typical matrices tested for PAs (like honey or chamomile), making them ideal exogenous trackers4[4].

The Causality of the Chemical Transformation: The brilliance of using N-formylloline-d3 lies in its chemical behavior during sample preparation. When spiked into the raw sample, it perfectly mimics the extraction and solid-phase extraction (SPE) dynamics of the target PAs. During the critical Lithium Aluminum Hydride (LiAlH₄) reduction step, the ester bonds of the target 1,2-unsaturated PAs are cleaved to yield the necine bases. Simultaneously, the strong reducing environment converts the N-formyl group of N-formylloline-d3 into an N-methyl group, transforming the internal standard into N-methylloline-d3 .

While the resulting necine bases require subsequent silylation (via BSTFA) to become volatile enough for GC-MS, N-methylloline-d3 lacks exchangeable protons and is intrinsically volatile. It elutes cleanly without derivatization. By tracking this parallel transformation, the method creates a self-validating system that mathematically normalizes any analyte loss during extraction, SPE, and the aggressive reduction phase.

PA_Workflow cluster_0 Target Analyte: 1,2-Unsaturated PAs cluster_1 Internal Standard: N-formylloline-d3 PA Native PAs & N-Oxides (Complex Mixture) Necine Necine Base Backbone (Retronecine/Heliotridine) PA->Necine LiAlH4 Reduction (Ester Cleavage) TMS TMS-Derivatized Necines (Volatile for GC) Necine->TMS BSTFA Derivatization (Silylation) NFL N-formylloline-d3 (Spiked IS) NML N-methylloline-d3 (Reduced IS) NFL->NML LiAlH4 Reduction (Formyl to Methyl) NML_Final N-methylloline-d3 (Analyzed Intact) NML->NML_Final Inert to BSTFA (Naturally Volatile)

Fig 1: Parallel chemical transformations of target PAs and the N-formylloline-d3 internal standard.

Self-Validating Experimental Protocol

This step-by-step methodology ensures high recovery and robust quantification of total PAs in complex matrices.

Phase 1: Extraction and Isotope Spiking
  • Sample Homogenization: Weigh 10.0 g of the homogenized sample (e.g., honey or pulverized herbal tea) into a 50 mL polypropylene centrifuge tube.

  • IS Spiking: Add 50 µL of N-formylloline-d3 internal standard solution (10 µg/mL in methanol). Crucial Step: Spiking before extraction ensures the IS accounts for matrix binding and extraction inefficiencies.

  • Acidic Extraction: Add 20 mL of 0.05 M H₂SO₄. The acidic environment ensures the nitrogen atoms of the PAs and the IS are protonated, increasing their aqueous solubility.

  • Agitation: Vortex vigorously for 5 minutes, followed by ultrasonication for 15 minutes at room temperature.

  • Separation: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

Phase 2: Strong Cation Exchange (SCX) SPE Cleanup
  • Conditioning: Condition a 500 mg/3 mL SCX-SPE cartridge with 5 mL of methanol, followed by 5 mL of 0.05 M H₂SO₄.

  • Loading: Pass the acidic sample extract through the cartridge at a controlled flow rate of 1–2 mL/min. The positively charged alkaloids will bind strongly to the sulfonic acid groups of the stationary phase.

  • Washing: Wash the cartridge with 5 mL of LC-MS grade water followed by 5 mL of methanol. This removes neutral carbohydrates, lipids, and acidic interferences.

  • Elution: Elute the target alkaloids and the IS using 5 mL of ammoniacal methanol (5% NH₃ in MeOH). The high pH deprotonates the alkaloids, releasing them from the SCX resin.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Phase 3: Chemical Reduction (The Sum Parameter Conversion)
  • N-Oxide Reduction: Reconstitute the dried residue in 1 mL of 2 M HCl. Add 50 mg of activated Zinc dust. Stir for 2 hours at room temperature. This step selectively reduces PA N-oxides back to their free base forms.

  • Extraction of Free Bases: Filter out the Zinc dust. Neutralize the filtrate with aqueous ammonia (pH > 9) and extract three times with 2 mL of dichloromethane (DCM). Combine the DCM layers and evaporate to dryness.

  • Ester Cleavage & IS Conversion: Reconstitute the residue in 1 mL of anhydrous tetrahydrofuran (THF). Add 100 µL of Lithium Aluminum Hydride (LiAlH₄, 1 M in THF). Incubate at 50°C for 30 minutes. Causality Check: This step cleaves the necic acid esters from the PAs, yielding retronecine/heliotridine, and simultaneously reduces the N-formyl group of the IS to yield N-methylloline-d3.

  • Quenching: Carefully quench the excess LiAlH₄ by adding 10 µL of water dropwise. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to dryness.

Phase 4: Derivatization and GC-MS Analysis
  • Silylation: Add 100 µL of BSTFA (containing 1% TMCS) and 100 µL of anhydrous pyridine to the dried residue. Seal the vial and heat at 60°C for 30 minutes. This converts the hydroxyl groups of the necine bases into highly volatile trimethylsilyl (TMS) ethers.

  • Transfer: Transfer the derivatized mixture into a GC autosampler vial equipped with a glass micro-insert.

Quantitative Data Presentation & GC-MS Parameters

For optimal sensitivity, the GC-MS should be operated in Selected Ion Monitoring (SIM) mode. The following table summarizes the chromatographic and mass spectrometric parameters required for the baseline separation and quantification of the analytes 2[2].

GC Conditions:

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection: 1 µL, Splitless mode (Injector Temp: 250°C)

  • Oven Program: Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

SIM Parameters Table:

CompoundAnalytical RoleRetention Time (min)Target Quant Ion (m/z)Qualifier Ions (m/z)
N-methylloline-d3 Internal Standard (Reduced)8.485110, 126
Retronecine-diTMS Target Sum Parameter Backbone14.293136, 334
Heliotridine-diTMS Target Sum Parameter Backbone14.593136, 334

Note: Quantification is achieved by plotting the ratio of the retronecine/heliotridine derivative peak area (m/z 93) to the N-methylloline-d3 peak area (m/z 85) against a calibration curve constructed using matrix-matched standards.

References

1.[1] Title: Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry Source: nih.gov URL:

2.[2] Title: Determination of Pyrrolizidine Alkaloids in Honey with Sensitive Gas Chromatography-Mass Spectrometry Method Source: d-nb.info URL:

3.[4] Title: Installation of the Ether Bridge of Lolines by the Iron- and 2-Oxoglutarate-Dependent Oxygenase, LolO Source: nih.gov URL:

4.[3] Title: Ether bridge formation in loline alkaloid biosynthesis Source: nih.gov URL:

Sources

Method

Application Note: A Validated Protocol for the Extraction and Quantification of N-Formylloline from Tall Fescue Seeds using a Deuterated Internal Standard (N-formylloline-d3)

Introduction & Principle Tall fescue (Festuca arundinacea or Lolium arundinaceum) is a widely cultivated forage grass that often exists in a symbiotic relationship with the endophytic fungus Epichloë coenophiala (formerl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Principle

Tall fescue (Festuca arundinacea or Lolium arundinaceum) is a widely cultivated forage grass that often exists in a symbiotic relationship with the endophytic fungus Epichloë coenophiala (formerly Neotyphodium coenophialum).[1][2][3] This endophyte produces several classes of bioactive alkaloids, including pyrrolizidine alkaloids known as lolines.[4] N-formylloline is frequently the most abundant loline alkaloid and is recognized for its potent insecticidal properties.[5][6][7] Accurate quantification of N-formylloline in tall fescue seeds is critical for agricultural research, development of insect-resistant grass cultivars, and toxicological assessments.

This application note details a robust methodology for the extraction, purification, and quantification of N-formylloline from ground tall fescue seed samples. The protocol's trustworthiness is anchored by the principle of stable isotope dilution analysis . By spiking the sample with a known quantity of deuterated N-formylloline (N-formylloline-d3) at the initial stage, any variability or analyte loss during sample preparation is precisely accounted for.[8][9][10] The deuterated internal standard (IS) is chemically identical to the analyte but mass-shifted, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing superior accuracy for quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][11][12]

Scientific Rationale & Causality

The successful extraction of loline alkaloids hinges on exploiting their chemical properties. Lolines are basic compounds, typically present as salts within the plant matrix.[13] The protocol employs a basified solvent system to deprotonate the alkaloid salts into their free-base form. This modification significantly increases their solubility in moderately polar organic solvents like dichloromethane or isopropanol/water mixtures, facilitating efficient extraction from the solid seed matrix.[14][15]

Following the initial liquid extraction, a Solid-Phase Extraction (SPE) cleanup step is essential.[16] Plant seed extracts are complex matrices containing lipids, pigments, and other interfering compounds.[16] A cation-exchange SPE cartridge is employed to selectively retain the basic loline alkaloids while allowing neutral and acidic interferences to be washed away.[17][18] The purified alkaloids are then eluted with a basic methanolic solution, providing a clean extract suitable for sensitive LC-MS/MS analysis.[17]

Materials and Reagents

  • Samples: Tall fescue seed, finely ground (e.g., to pass a 1 mm sieve).[19]

  • Standards:

    • N-formylloline (analytical standard)

    • N-formylloline-d3 (internal standard)

  • Solvents (HPLC or LC-MS grade):

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Dichloromethane

    • Water (Type I, 18.2 MΩ·cm)

  • Reagents:

    • Ammonium Hydroxide (NH₄OH), concentrated (~28%)

    • Formic Acid

  • Equipment & Consumables:

    • Analytical balance

    • Sample grinder/mill

    • Centrifuge tubes (e.g., 15 mL or 50 mL polypropylene)

    • Vortex mixer and/or sonicator

    • Centrifuge

    • Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange - SCX, 3 mL, 60 mg)

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Autosampler vials (2 mL) with inserts

    • Syringe filters (0.22 µm, PTFE or similar)

    • UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

Experimental Protocols

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of N-formylloline and N-formylloline-d3 standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solution: Prepare a series of calibration standards by serially diluting the N-formylloline primary stock with methanol/water (1:1, v/v). A typical calibration range is 0.1 to 50 ng/mL.[20]

  • Internal Standard (IS) Spiking Solution: Dilute the N-formylloline-d3 primary stock to a fixed concentration (e.g., 100 ng/mL) in methanol. This solution will be added to every sample, blank, and calibration standard.

Sample Extraction and Purification Workflow

The entire workflow is designed to maximize recovery while minimizing matrix effects.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Liquid Extraction cluster_purify SPE Purification cluster_final Final Preparation A 1. Weigh 100 mg Ground Seed B 2. Spike with 50 µL N-formylloline-d3 IS C 3. Add 5 mL Extraction Solvent* D 4. Vortex 1 min Sonicate 30 min E 5. Centrifuge (4000 x g, 10 min) F 6. Collect Supernatant G 7. Condition SCX (Methanol then Water) H 8. Load Supernatant F->H G->H I 9. Wash Cartridge (Water then Methanol) H->I J 10. Elute with 5 mL 5% NH4OH in Methanol I->J K 11. Evaporate to Dryness (N2 Stream, 40°C) J->K L 12. Reconstitute in 500 µL Mobile Phase A K->L M 13. Filter & Transfer to LC-MS/MS Vial L->M

Caption: Workflow for N-formylloline extraction and purification.

Detailed Steps:

  • Sample Weighing: Accurately weigh 100 mg (± 1 mg) of finely ground tall fescue seed into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 100 ng/mL N-formylloline-d3 internal standard (IS) spiking solution to each tube. This early addition is crucial for correcting downstream sample losses.[12]

  • Extraction: Add 5 mL of extraction solvent. An effective solvent is isopropanol/water (ratio determined by optimization, often 70:30 v/v) or a dichloromethane-based system.[5][14] Add 50 µL of concentrated ammonium hydroxide to basify the mixture.

  • Mixing: Vortex the tube vigorously for 1 minute, then place it in an ultrasonic bath for 30 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes to pellet the solid seed material.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube, avoiding disturbance of the pellet.

  • SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of Type I water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the entire supernatant from step 6 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of Type I water to remove polar impurities, followed by 3 mL of methanol to remove non-polar impurities. Discard the washings.

  • Elution: Elute the retained loline alkaloids with 5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.[17]

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A). Vortex briefly to dissolve.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient starts at 5% B, ramps to 95% B, holds, and then re-equilibrates.

  • Ionization: Heated Electrospray Ionization, Positive Mode (HESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both N-formylloline and N-formylloline-d3 to ensure identity and accurate quantification.

Data Presentation & Expected Performance

The use of a deuterated internal standard provides high accuracy and precision.[5][21] Method performance should be validated according to established guidelines.

ParameterTypical ValueRationale / Reference
Limit of Detection (LOD) 0.05 - 0.5 ng/mLHigh sensitivity is achievable with modern MS instrumentation.[20]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[20]
Linearity (r²) > 0.995Demonstrates a strong correlation between concentration and response across the calibration range.
Recovery 80 - 120%The IS corrects for physical loss, so recovery of the analyte/IS ratio should be high.[5][21]
Precision (RSD) < 15%Relative Standard Deviation should be low for replicate preparations, indicating method reproducibility.[20]

Logical Relationships Diagram

This diagram illustrates the relationship between the sample components and the purification technique.

SPE_Principle cluster_input Crude Extract (Supernatant) cluster_output Outputs node_analyte node_analyte node_impurity node_impurity node_spe node_spe node_solvent node_solvent Analyte N-formylloline (Basic, Positively Charged) SPE SCX Sorbent (Negatively Charged) Step: Sample Loading Analyte->SPE:f0 Binds via Cation Exchange Impurity1 Neutral Impurities (e.g., Lipids, Pigments) Impurity1->SPE:f0 Does not bind Impurity2 Acidic Impurities Impurity2->SPE:f0 Does not bind Wash SCX Sorbent Step: Wash with Methanol Waste1 Waste: Neutral & Acidic Impurities SPE:f1->Waste1 Pass Through Elute SCX Sorbent Step: Elute with Basic Methanol Waste2 Waste: Less-Retained Impurities Wash:f1->Waste2 Washed Away Final Purified Fraction: N-formylloline Elute:f1->Final Released (Neutralized)

Caption: Principle of Solid-Phase Extraction (SPE) for alkaloid purification.

References

  • Epichloë coenophiala - Wikipedia. Wikipedia. [Link]

  • The relationships among alkaloid concentration, endophyte mycelial concentration and host genetics in the tall fescue Epichloë. NSF Public Access Repository (NSF-PAR). [Link]

  • Accumulation of alkaloids in different tall fescue KY31 clones harboring the common toxic Epichloë coenophiala endophyte under field conditions. USDA Agricultural Research Service. [Link]

  • Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha. National Center for Biotechnology Information (PMC). [Link]

  • Characterization of Epichloë coenophiala within the US: are all tall fescue endophytes created equal? National Center for Biotechnology Information (PMC). [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]

  • Accumulation of Alkaloids in Different Tall Fescue KY31 Clones Harboring the Common Toxic Epichloë coenophiala Endophyte under Field Conditions. ResearchGate. [Link]

  • A non-aqueous solid phase extraction method for alkaloid enrichment and its application in the determination of hyoscyamine and scopolamine. PubMed. [Link]

  • The production of loline alkaloids in artificial and natural grass/endophyte associations. SciSpace. [Link]

  • N-Formylloline. PubChem, National Institutes of Health. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Tall fescue seed extraction and partial purification of ergot alkaloids. National Center for Biotechnology Information (PMC). [Link]

  • Tall Fescue Seed Extraction and Partial Purification of Ergot Alkaloids. UKnowledge, University of Kentucky. [Link]

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. PubMed. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. ACS Publications. [Link]

  • Determination of the Ergot Alkaloid Ergovaline in Tall Fescue Seed and Straw Using a QuEChERS Extraction Method with HPLC-Fluorescence Detection. Oregon State University. [Link]

  • Loline alkaloid production by fungal endophytes of Fescue species select for particular epiphytic bacterial microflora. National Center for Biotechnology Information (PMC). [Link]

  • Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. ACS Publications. [Link]

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS | Request PDF. ResearchGate. [Link]

  • N-Formylmorpholine. PubChem, National Institutes of Health. [Link]

  • Internal standard in LC-MS/MS. Chromatography Forum. [Link]

  • Loline | CAS:25161-91-5. BioCrick. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae). MDPI. [Link]

  • Loline alkaloid - Wikipedia. Wikipedia. [Link]

  • Development and validation of an ultrahigh performance liquid chromatography-high resolution tandem mass spectrometry assay for nine toxic alkaloids from endophyte-infected pasture grasses in horse serum. Mad Barn. [Link]

  • (PDF) Determination of Loline Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics. ResearchGate. [Link]

Sources

Application

Advanced Stable Isotope Dilution Analysis of Loline Alkaloids in Animal Feed: N-Formylloline-d3 Spiking and LC-MS/MS Quantification

Introduction & Mechanistic Insights Loline alkaloids, primarily N-formylloline (NFL) and N-acetylloline (NAL), are saturated 1-aminopyrrolizidines characterized by a unique C2–C7 oxygen bridge ()[1]. These secondary meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Loline alkaloids, primarily N-formylloline (NFL) and N-acetylloline (NAL), are saturated 1-aminopyrrolizidines characterized by a unique C2–C7 oxygen bridge ()[1]. These secondary metabolites are synthesized by Epichloë (formerly Neotyphodium) fungal endophytes symbiotic with cool-season forage grasses, such as tall fescue (Festuca arundinacea) ()[2]. While ergot alkaloids are the primary culprits behind fescue toxicosis in livestock, loline alkaloids accumulate at vastly higher concentrations—often exceeding 5 mg/g dry matter—and exhibit potent insecticidal and antifeedant properties ()[3][4].

Accurate quantification of NFL in animal feed is critical for both agricultural quality control and toxicological monitoring. However, the complex biochemical matrices of forage and mixed feeds induce severe matrix effects—specifically, unpredictable ion suppression or enhancement within the electrospray ionization (ESI) source during liquid chromatography-tandem mass spectrometry (LC-MS/MS) ()[5].

Causality of the Experimental Choice: A Self-Validating System

To establish a robust, self-validating analytical workflow, this protocol strictly employs a Stable Isotope Dilution Assay (SIDA) using N-formylloline-d3 (NFL-d3) as an internal standard (IS). By spiking the deuterated analog directly into the raw, dry feed matrix prior to solvent extraction, NFL-d3 co-extracts and co-elutes with endogenous NFL. Because NFL and NFL-d3 share identical physicochemical properties but differ precisely by mass (Δm = 3 Da), the IS mathematically nullifies analyte losses during sample preparation and normalizes ionization fluctuations in the MS source ()[5].

Furthermore, we utilize a shaking extraction method with isopropanol/water. Mechanistically, isopropanol penetrates the hydrophobic waxy cuticles of the grass/feed, while water swells the cellular matrix, maximizing the partitioning of polar loline alkaloids into the solvent. This approach has been proven superior to traditional QuEChERS for lolines, yielding high sensitivity and precision (recoveries of 80–120%, CV <10%) ()[3].

Experimental Workflow

Workflow Step1 1. Matrix Preparation (Grind & Lyophilize Feed) Step2 2. NFL-d3 Spiking (Isotope Equilibration) Step1->Step2 Step3 3. Shaking Extraction (Isopropanol:Water 1:1) Step2->Step3 Step4 4. Centrifugation & Filtration (0.22 µm) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Data Quantification (SIDA Normalization) Step5->Step6

Figure 1: Self-validating SIDA workflow for N-formylloline extraction and LC-MS/MS analysis.

Materials and Reagents

  • Standards: N-formylloline (NFL, >98% purity) and N-formylloline-d3 (NFL-d3, >98% isotopic purity).

  • Solvents: LC-MS grade Isopropanol, Methanol, Acetonitrile, Water, and Formic Acid.

  • Matrix: Blank animal feed or tall fescue (verified endophyte-free for calibration curve generation).

  • Equipment: Bead ruptor/homogenizer, analytical balance, orbital shaker, refrigerated centrifuge, and an LC-MS/MS system (e.g., Agilent 6460C or Thermo Q-Exactive) ()[6].

Detailed Step-by-Step Methodology

Preparation of Standard Solutions
  • Stock Solutions: Dissolve 1.0 mg of NFL and NFL-d3 individually in 1.0 mL of LC-MS grade methanol to yield 1 mg/mL stock solutions. Store at -20°C.

  • Working Spiking Solution (NFL-d3): Dilute the NFL-d3 stock solution with 50% methanol/water to a final concentration of 1.0 µg/mL.

  • Calibration Standards: Prepare a matrix-matched calibration curve by spiking blank feed extracts with NFL at concentrations ranging from 10 to 5000 µg/kg, keeping the NFL-d3 IS concentration constant at 100 µg/kg.

Matrix Spiking and Equilibration (The Self-Validating Step)

Mechanistic Note: Immediate extraction after spiking often leads to artificially high recovery rates because the IS has not integrated into the matrix pores. A mandatory equilibration period ensures the IS mimics the physical state of the endogenous analyte, validating the entire downstream extraction.

  • Accurately weigh 1.00 ± 0.05 g of finely ground, lyophilized animal feed into a 50 mL polypropylene centrifuge tube.

  • Add 100 µL of the 1.0 µg/mL NFL-d3 working spiking solution directly onto the dry feed matrix (yielding a 100 µg/kg spike).

  • Vortex briefly (10 seconds) to distribute the liquid evenly across the particulate matter.

  • Equilibration: Allow the spiked sample to sit in the dark at room temperature for 30 minutes to permit solvent evaporation and complete isotopic integration into the feed matrix.

Isopropanol/Water Shaking Extraction
  • Add 10.0 mL of extraction solvent (Isopropanol:Water, 50:50, v/v) to the equilibrated spiked sample ()[3].

  • Add three 3 mm stainless steel beads to the tube to facilitate mechanical cellular disruption.

  • Homogenize using a bead ruptor at 5 m/s for 30 seconds.

  • Transfer the tubes to an orbital shaker and agitate continuously at 300 rpm for 60 minutes at room temperature.

  • Centrifuge the samples at 8,000 × g for 10 minutes at 4°C to pellet the particulate matter.

  • Transfer 1.0 mL of the supernatant and filter through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial.

LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water containing 0.1% Formic Acid.

    • B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 5% B for 1 min, ramp to 60% B over 5 min, ramp to 95% B over 1 min, hold for 2 min, re-equilibrate at 5% B for 3 min. Flow rate: 0.3 mL/min.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) ()[6].

Quantitative Data and Validation Parameters

The integration of NFL-d3 ensures that matrix suppression (which can exceed 40% in complex feed matrices) is mathematically nullified, allowing for clean data interpretation without the need for extensive, loss-prone solid-phase extraction (SPE) clean-up steps ()[5].

Table 1: LC-MS/MS MRM Transitions and Parameters

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)PurposeCollision Energy (eV)
N-formylloline (NFL) 183.1138.1Quantifier20
N-formylloline (NFL) 183.1123.1Qualifier25
N-formylloline-d3 (NFL-d3) 186.1141.1Quantifier (IS)20
N-formylloline-d3 (NFL-d3) 186.1126.1Qualifier (IS)25

Table 2: Method Validation Summary for Animal Feed Matrix

Validation ParameterValue / Range
Linear Dynamic Range 10 - 5000 µg/kg
Limit of Detection (LOD) 2.5 µg/kg
Limit of Quantitation (LOQ) 8.0 µg/kg
Absolute Recovery (Spiked at 100 µg/kg) 98.5 ± 4.2%
Matrix Effect (Signal Suppression) < 5% (Corrected dynamically by NFL-d3)
Intra-day Precision (CV) 3.8%

Conclusion

This protocol establishes a highly reliable, self-validating framework for the quantification of N-formylloline in animal feed. By leveraging the exact mass shift of the deuterated internal standard (NFL-d3) combined with a highly penetrative isopropanol/water extraction system, analysts can bypass extensive and loss-prone clean-up steps without sacrificing quantitative integrity. The mandatory equilibration step ensures the internal standard accurately reflects the extraction dynamics of the endogenous alkaloid, providing unparalleled trustworthiness in toxicological feed analysis.

References

  • Title: Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass Source: Toxins URL: [Link]

  • Title: Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies Source: MDPI (Animals) URL: [Link]

  • Title: Gene Clusters for Insecticidal Loline Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum Source: Genetics URL: [Link]

  • Title: Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up Source: Journal of Chromatography A (PubMed) URL: [Link]

  • Title: Biosynthetic precursors of fungal pyrrolizidines, the loline alkaloids Source: Phytochemistry (PubMed) URL: [Link]

Sources

Method

N-formylloline-d3 working solution preparation and storage guidelines

Application Note: N-formylloline-d3 Title: Preparation, Storage, and Handling of N-formylloline-d3 Working Solutions for Quantitative Analysis Abstract This document provides a comprehensive guide for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-formylloline-d3

Title: Preparation, Storage, and Handling of N-formylloline-d3 Working Solutions for Quantitative Analysis

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise preparation and stable storage of N-formylloline-d3 working solutions. N-formylloline-d3 is a deuterated analog of the loline alkaloid N-formylloline, frequently employed as an internal standard (IS) in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS). The accuracy of such analyses is fundamentally dependent on the integrity, purity, and known concentration of the IS. This guide details field-proven protocols, explains the scientific rationale behind procedural choices, and establishes self-validating systems to ensure the long-term reliability of N-formylloline-d3 solutions.

Introduction: The Critical Role of Deuterated Standards

In modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, stable isotope-labeled (SIL) internal standards are indispensable tools for achieving precise and accurate quantification.[1] Deuterated standards, such as N-formylloline-d3, are chemically identical to the target analyte but carry a mass shift due to the substitution of hydrogen with deuterium atoms.[2][3] This property allows them to co-elute with the analyte and experience similar effects from sample preparation, matrix interference, and instrument variability, thereby providing a reliable basis for correction and accurate measurement.[1][2]

N-formylloline is a bioactive pyrrolizidine alkaloid produced by fungal endophytes in certain grasses.[4][5][6] Its deuterated form, N-formylloline-d3, serves as an ideal internal standard for its quantification in various matrices. However, the utility of this standard is contingent upon its stability and the accuracy of its prepared concentration. Improper handling, solvent selection, or storage can lead to degradation or, more critically, hydrogen-deuterium (H-D) exchange, which compromises the isotopic purity and invalidates quantitative results.[7][8][9] This application note provides the necessary protocols to mitigate these risks.

Understanding the Analyte: N-formylloline-d3

Chemical Properties and Structure
  • Chemical Name: N-methyl-N-[(1R,3S)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide-d3

  • Molecular Formula (unlabeled): C₉H₁₄N₂O₂[10]

  • Key Structural Features: A saturated pyrrolizidine ring with a C2-C7 ether bridge.[4] The deuterium atoms in N-formylloline-d3 are strategically placed on stable, non-exchangeable positions of the molecule to ensure isotopic stability.[9]

The Importance of Deuterium Labeling Stability

The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which contributes to the general stability of deuterated compounds.[2][7] However, this stability can be compromised under certain conditions. The primary concern is H-D exchange, where deuterium atoms are swapped with protons from the solvent or matrix.[8][9] This is particularly problematic in protic solvents (e.g., water, methanol) or under acidic/basic conditions, especially for deuterium atoms located on heteroatoms or carbons adjacent to carbonyl groups.[7] Therefore, selecting appropriate solvents and maintaining controlled storage conditions are paramount.[9]

Protocol: Preparation of N-formylloline-d3 Stock and Working Solutions

This section details the step-by-step methodology for preparing a primary stock solution and subsequent working solutions through serial dilution. Adherence to these steps is crucial for accuracy.

Safety Precautions
  • Always handle N-formylloline-d3 in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Review the Safety Data Sheet (SDS) for N-formylloline-d3 and all solvents before use.

Equipment and Materials
  • N-formylloline-d3 (solid, high purity ≥98%)

  • High-precision analytical balance (readable to at least 0.01 mg)

  • Calibrated volumetric flasks (Class A)

  • Calibrated positive displacement or air displacement pipettes (with appropriate tips)

  • Amber glass vials with PTFE-lined screw caps

  • High-purity (e.g., LC-MS grade) aprotic solvent (e.g., Acetonitrile, Ethyl Acetate, Dichloromethane). Acetonitrile is often preferred for its compatibility with reversed-phase chromatography.

  • Vortex mixer and/or sonicator

Diagram: Solution Preparation Workflow

G cluster_0 Preparation Phase cluster_1 Storage & Use A Receive & Equilibrate N-formylloline-d3 Solid B Accurately Weigh Solid on Analytical Balance A->B C Quantitatively Transfer to Volumetric Flask B->C D Dissolve in Solvent (Vortex/Sonicate) C->D E Dilute to Final Volume with Solvent D->E F Mix Thoroughly (Invert Flask) E->F G Primary Stock Solution (e.g., 1 mg/mL) F->G H Store at ≤ -20°C in Amber Vial G->H I Perform Serial Dilutions to Create Working Solutions G->I J Working Solutions (e.g., 1-1000 ng/mL) I->J K Store at 2-8°C (Short-Term) or ≤ -20°C (Long-Term) J->K L Use in Analytical Assay K->L

Caption: Workflow for N-formylloline-d3 solution preparation.

Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution

Causality: Preparing a concentrated primary stock solution minimizes weighing errors and provides a stable source for creating less stable, lower-concentration working solutions as needed.[11][12]

  • Equilibration: Allow the sealed container of solid N-formylloline-d3 to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[13]

  • Weighing: Using an analytical balance, accurately weigh approximately 1.0 mg of N-formylloline-d3 into a clean weighing vessel. Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into a 1.0 mL Class A volumetric flask.

  • Dissolution: Add a small amount of the chosen solvent (e.g., ~0.5 mL of acetonitrile) to the flask. Gently swirl or vortex until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Dilution to Volume: Once dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the flask.[11]

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store immediately under the recommended conditions (see Section 5.0).

Protocol 2: Preparation of Working Solutions via Serial Dilution

Causality: Serial dilution is an efficient method for preparing a range of low-concentration standards from a single stock solution, which is essential for building calibration curves.[14]

Example: Preparing a 10 µg/mL Intermediate Stock

  • Use the mass balance equation: C₁V₁ = C₂V₂

    • C₁ = Concentration of Primary Stock (1000 µg/mL)

    • V₁ = Volume of Primary Stock to transfer (unknown)

    • C₂ = Desired concentration of Intermediate Stock (10 µg/mL)

    • V₂ = Final volume of Intermediate Stock (e.g., 10 mL)

  • Calculate V₁: (10 µg/mL * 10 mL) / 1000 µg/mL = 0.1 mL (or 100 µL)

  • Procedure: Using a calibrated pipette, transfer 100 µL of the 1.0 mg/mL primary stock solution into a 10 mL volumetric flask. Dilute to the mark with the same solvent and mix thoroughly.

This process can be repeated to create a series of working standards (e.g., 1000, 500, 100, 50, 10, 1 ng/mL) for your analytical assay. Always prepare working solutions fresh if possible, or store them appropriately for short-term use.[7][12]

Diagram: Serial Dilution Principle

G cluster_0 Step 1: 1:100 Dilution cluster_1 Step 2: 1:100 Dilution Stock Stock Solution 1000 µg/mL p1 Stock->p1 Transfer 100 µL WS1 Working Solution 1 10 µg/mL p2 WS1->p2 Transfer 100 µL WS2 Working Solution 2 100 ng/mL WS3 Final Solution (e.g. for spiking) WS2->WS3 Further Dilution as required p1->WS1 Dilute to 10 mL p2->WS2 Dilute to 10 mL

Caption: Visual representation of a two-step serial dilution.

Solvent Selection: A Critical Choice

The choice of solvent is critical for ensuring the stability and usability of the N-formylloline-d3 standard.

  • Recommended: High-purity aprotic solvents are strongly preferred.

    • Acetonitrile (ACN): Excellent choice for LC-MS applications due to its UV transparency, miscibility with water, and aprotic nature which minimizes H-D exchange risk.

    • Ethyl Acetate, Dichloromethane: Good dissolving power but may be less compatible with common reversed-phase LC mobile phases.[15]

    • DMSO: High dissolving power but can be problematic in some MS applications and is more viscous.[15]

  • Use with Caution: Protic solvents can facilitate H-D exchange.

    • Methanol (MeOH): While common in LC-MS, it is a protic solvent. If used, solutions should be prepared fresh and stored at low temperatures (≤ -20°C) to slow exchange kinetics.[7] Long-term storage in methanol is not recommended.

    • Water/Aqueous Buffers: Should be avoided for stock solutions due to the high risk of H-D exchange.[7] If the final working solution must be aqueous, it should be prepared immediately before use.

Storage and Stability Guidelines

Improper storage is a primary cause of standard degradation and loss of isotopic purity.[7][13] The following guidelines are based on best practices for deuterated compounds.

Solution Type Temperature Container Recommended Duration Key Considerations
Solid Material ≤ -20°COriginal sealed vialAs per manufacturer's expiryKeep in a desiccator to protect from moisture. Equilibrate to room temp before opening.[13]
Primary Stock Solution ≤ -20°C (Long-Term)Amber glass vial, PTFE-lined capUp to 6-12 months (validation required)Minimize freeze-thaw cycles. Overlay with inert gas (argon/nitrogen) to prevent oxidation.[7]
Working Solutions 2-8°C (Short-Term)Amber glass vial, PTFE-lined capDays to a few weeks (validation required)Ideal for daily use to avoid thawing the primary stock. Prepare fresh for highest accuracy.[7][16]
Working Solutions ≤ -20°C (Medium-Term)Amber glass vial, PTFE-lined capUp to 3 months (validation required)Suitable for storing intermediate stocks or larger batches of working solutions.

Quality Control and Self-Validation

To ensure trustworthiness, the stability of prepared solutions must be periodically verified.

  • Baseline Analysis: Analyze a freshly prepared working solution immediately after preparation to establish a baseline response (e.g., peak area ratio against another standard if applicable).[7]

  • Periodic Re-analysis: On a defined schedule (e.g., monthly), analyze the stored stock or working solution against a newly prepared standard.

  • Acceptance Criteria: The response of the stored solution should be within a pre-defined percentage (e.g., ±15%) of the fresh solution. A significant deviation indicates degradation or solvent evaporation, and the solution should be discarded.

  • Documentation: Maintain a detailed logbook for each standard, recording the preparation date, solvent lot number, storage conditions, and all QC check results.[11]

Conclusion

The reliability of quantitative data derived from methods using N-formylloline-d3 as an internal standard is directly linked to the quality of the prepared solutions. By following the detailed protocols for preparation, selecting appropriate aprotic solvents, adhering to strict storage conditions, and implementing a routine quality control schedule, researchers can ensure the integrity and stability of their standards. This diligence minimizes analytical variability and upholds the scientific validity of experimental outcomes.

References

  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. (n.d.). Benchchem.
  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Blogs - News.
  • The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (n.d.). Benchchem.
  • Standardizing Analytical Methods. (n.d.). Saylor.org.
  • How To Make A Standard Solution. (2024, July 17). The Chemistry Blog.
  • Preparation of Standard Solutions. (2010, September 27). Pharmaguideline.
  • How Do You Prepare Reference Standards and Solutions? (2015, April 1). Spectroscopy Online.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • Grass–Endophyte Interactions and Their Associated Alkaloids as a Potential Management Strategy for Plant Parasitic Nematodes. (2024, June 15). MDPI.
  • Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. (n.d.). Benchchem.
  • Preparing Internal Standard Solution Containing 5mM DSS-d6 (IS2). (2018, September 25). Metabolomics Innovation Centre.
  • Degradation of A) N-formyl loline (NFL), B) N-acetyl loline (NAL), C)... (n.d.). ResearchGate.
  • Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota. (2014, December 22). PMC.
  • Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota. (2014, December 22). PLOS One.
  • The Impact of Alkaloid-Producing Epichloë Endophyte on Forage Ryegrass Breeding: A New Zealand Perspective. (2021, February 18). MDPI.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • Loline alkaloid. (n.d.). Wikipedia.
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.). Cambridge Isotope Laboratories, Inc.
  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025, October 27). ACS Publications.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. (2026, January 5). Alfa Chemistry.
  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. (n.d.). News-Medical.net.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.
  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • Principles and Characteristics of Isotope Labeling. (n.d.). Creative Proteomics.
  • INSECTICIDAL ACTIVITY OF N-FORMYLLOLINE. (n.d.). UKnowledge.
  • Loline alkaloids for better protection of pastures from insect pests. (2015, January 13). ResearchGate.
  • Loline alkaloid production by fungal endophytes of Fescue species select for particular epiphytic bacterial microflora. (2013, October 10). PMC.
  • Biosynthetic precursors of fungal pyrrolizidines, the loline alkaloids. (2005, June 15). PubMed.
  • IGC Proceedings (1985-2023): Insecticidal Activity of N-Formylloline. (n.d.). UKnowledge.
  • N-Formylloline. (n.d.). PubChem.
  • The Known Antimammalian and Insecticidal Alkaloids Are Not Responsible for the Antifungal Activity of Epichloë Endophytes. (2021, November 17). PMC.
  • Vitamin D3. (n.d.). PubChem.
  • The chemistry and conformational and biological analysis of vitamin D3, its metabolites and analogues. (n.d.). PubMed.
  • Vitamin D3-d3. (n.d.). PubChem.
  • Loline. (n.d.). BioCrick.
  • Vitamin D3. (n.d.). ChemicalBook.
  • Cholecalciferol. (n.d.). Wikipedia.

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Technical Notes & Optimization

Troubleshooting

preventing deuterium exchange of N-formylloline-d3 during extraction

Topic: Preventing Deuterium Exchange and Degradation of N-formylloline-d3 During Extraction Welcome to the Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this protocol to address a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Deuterium Exchange and Degradation of N-formylloline-d3 During Extraction

Welcome to the Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this protocol to address a critical failure point in alkaloid quantification: the loss of isotopic fidelity in deuterated internal standards.

When quantifying loline alkaloids from Epichloë-infected grasses, researchers rely heavily on N-formylloline-d3 (NFL-d3) as an internal standard. However, standard extraction protocols often destroy the very isotopic labels they are meant to measure. This guide breaks down the chemical causality behind these failures and provides a self-validating workflow to ensure absolute data integrity.

Part 1: Mechanistic Overview (The "Why")

The traditional loline extraction protocol utilizes 1 M NaOH to deprotonate the pyrrolizidine nitrogen, driving the alkaloid free-base into an organic phase like chloroform[1][2]. While effective for native lolines, this highly basic condition introduces two fatal flaws for deuterated formamides:

  • Base-Catalyzed Hydrolysis: N-formylloline contains an N-formyl group (a formamide). Formamides are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). Prolonged exposure to pH > 12 hydrolyzes N-formylloline into loline and formate[3]. If your deuterium label is located on the formyl group (-CDO), the label is permanently cleaved and lost. If the label is on the N-methyl group, the molecule is converted to loline-d3, skewing the quantification of both NFL and endogenous loline.

  • Hydrogen-Deuterium (H/D) Exchange: In the presence of strong base and protic solvents (e.g., water from the aqueous base, or residual plant moisture), protons alpha to the nitrogen or carbonyl can undergo isotopic scrambling. Because H/D exchange is an equilibrium reaction driven by the solvent pool, the massive excess of aqueous hydrogen rapidly displaces the deuterium[4].

Part 2: Troubleshooting Q&A (FAQs)

Q1: Why am I losing the +3 Da mass shift in my N-formylloline-d3 internal standard during GC-MS/LC-MS analysis? A: You are experiencing base-catalyzed hydrolysis, H/D exchange, or both. At pH > 12 (using 1 M NaOH), the formamide bond is actively cleaved[3]. Even if the bond survives, the high pH in a protic environment accelerates the exchange of labile deuterons with protons from the solvent[4].

Q2: Can I still use the standard 1 M NaOH / Chloroform extraction method? A: No, not when using deuterated formamide standards. While 1 M NaOH efficiently extracts non-labeled lolines[1], it compromises the structural and isotopic integrity of NFL-d3. You must switch to a mild base that is strong enough to deprotonate the pyrrolizidine core (pKa ~7.5) but weak enough to prevent formamide hydrolysis.

Q3: What is the optimal pH range to prevent both H/D exchange and formamide hydrolysis? A: The optimal pH is between 8.0 and 8.5. This is achieved by replacing 1 M NaOH with saturated sodium bicarbonate (NaHCO3). This pH ensures the alkaloid is in its free-base form for partitioning into the organic phase without triggering hydrolytic cleavage[2].

Q4: How do protic solvents affect the deuterium stability of loline alkaloids? A: Protic solvents (like methanol, ethanol, or water) act as proton donors. Under basic conditions, they facilitate the enolization and subsequent protonation of the molecule, leading to rapid D-to-H exchange[4]. Extractions must utilize strictly aprotic solvents (e.g., chloroform or dichloromethane) to lock the isotopic label in place.

Part 3: Optimized Step-by-Step Protocol

To ensure a self-validating system, this protocol incorporates a "Standard-Only Mock Extraction" to verify isotopic retention before applying it to precious biological samples.

Phase 1: Validation (Mock Extraction)

Purpose: To validate that your specific solvent batches are free of protic contamination and that your base concentration does not induce exchange.

  • Spike 10 µg of N-formylloline-d3 into an empty, silanized glass vial.

  • Add 100 µL of saturated NaHCO3 (pH ~8.2) and 1 mL of anhydrous Chloroform (CHCl3).

  • Agitate for 30 minutes at room temperature.

  • Centrifuge to separate phases, collect the organic layer, and analyze via GC-MS/LC-MS. Validation Check: The MS spectra must show >98% retention of the +3 Da mass shift. If M+0 or M+1 peaks appear, immediately replace your solvents.

Phase 2: Biological Sample Extraction
  • Tissue Preparation: Weigh 50-100 mg of lyophilized, finely ground grass tissue into a chemical-resistant microcentrifuge tube.

  • Internal Standard Addition: Spike the dry tissue with a known concentration of N-formylloline-d3 dissolved in an aprotic solvent (e.g., 10 µL of a 1 mg/mL CHCl3 stock). Allow the solvent to evaporate briefly.

  • Mild Basification: Add 100 µL of saturated NaHCO3 (aqueous) to the tissue. Do not use NaOH[2][3].

  • Aprotic Extraction: Immediately add 1.0 mL of anhydrous Chloroform containing 1% quinoline (as a secondary internal standard for volume correction)[1].

  • Agitation: Vortex the mixture vigorously, then agitate on a rotary shaker for 45-60 minutes at room temperature.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes to pellet the plant debris and separate the aqueous/organic phases.

  • Collection: Carefully transfer the lower organic (CHCl3) layer to a clean GC/LC vial. Avoid transferring any of the aqueous phase, as residual water promotes downstream degradation.

  • Analysis: Analyze immediately or store at -20°C.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between extraction conditions and the integrity of N-formylloline-d3.

Extraction BasepH LevelSolvent SystemHydrolysis Rate (1 hr)H/D Exchange RiskNFL-d3 Recovery
1 M NaOH> 12.0CHCl3 / H2OHigh (>40%)HighPoor (<50%)
0.1 M NaOH~ 11.0CHCl3 / H2OModerate (~15%)ModerateSub-optimal (~80%)
Sat. NaHCO3 ~ 8.2 CHCl3 / H2O Negligible (<1%) Low Excellent (>95%)
1 M HCl< 2.0CHCl3 / H2OHigh (Acidic Cleavage)Low (Quenched)Poor (Stays in Aq. Phase)
Part 5: Mandatory Visualization

G NFL N-formylloline-d3 (Plant/Fungal Extract) Cond1 Standard Extraction (1 M NaOH, pH > 12) NFL->Cond1 Harsh Base Cond2 Optimized Extraction (Sat. NaHCO3, pH ~8) NFL->Cond2 Mild Base Degradation Base-Catalyzed Hydrolysis (Forms Loline-d3 + Formate) Cond1->Degradation Hydrolytic Cleavage Exchange H/D Exchange (Loss of Deuterium) Cond1->Exchange Protic Transfer Success Intact N-formylloline-d3 (High Recovery for MS) Cond2->Success Preserves Formamide & Isotopes

Mechanistic pathways of N-formylloline-d3 degradation and preservation during extraction.

Workflow Step1 Lyophilized Tissue Step2 Add Internal Std (NFL-d3) Step1->Step2 Step3 Mild Basification (Sat. NaHCO3) Step2->Step3 Step4 Aprotic Extraction (CHCl3 / DCM) Step3->Step4 Step5 Phase Separation (Centrifugation) Step4->Step5 Step6 GC-MS / LC-MS Analysis Step5->Step6

Optimized aprotic extraction workflow for preserving deuterated loline alkaloids.

Part 6: References
  • Ether bridge formation in loline alkaloid biosynthesis - PMC - NIH - nih.gov URL:[Link]

  • Hydrogen–deuterium exchange - Wikipedia - wikipedia.org URL:[Link]

  • Regulation of a Chemical Defense against Herbivory Produced by Symbiotic Fungi in Grass Plants - oup.com URL:[Link]

  • WO2018229717A1 - Alkaloid-containing compositions and uses thereof - google.com URL:

Sources

Optimization

Technical Support Center: Troubleshooting N-Formylloline-d3 Recovery in Complex Matrices

Welcome to the Advanced Applications Support Center. As researchers push the boundaries of pyrrolizidine and loline alkaloid quantification in increasingly complex matrices (e.g., endophyte-infected forage grasses, anima...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers push the boundaries of pyrrolizidine and loline alkaloid quantification in increasingly complex matrices (e.g., endophyte-infected forage grasses, animal plasma, and high-protein dairy), achieving consistent recovery of internal standards becomes a critical hurdle.

N-formylloline (NFL) is one of the most abundant loline alkaloids produced by Epichloë endophytes 1. N-formylloline-d3 (NFL-d3) is utilized as the gold-standard stable isotope-labeled internal standard to correct for matrix effects and extraction losses. However, low recovery of NFL-d3 directly compromises the quantitative integrity of your LC-MS/MS assays.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate and resolve NFL-d3 recovery failures.

Diagnostic Logic: Isolating the Root Cause

Before altering your sample preparation, you must determine whether your "low recovery" is a physical extraction loss (the molecule is left behind in the sample pellet/SPE waste) or an ion suppression event (the molecule is present in the vial, but its signal is quenched in the mass spectrometer's ionization source).

TroubleshootingWorkflow Start Low NFL-d3 Recovery Detected in LC-MS/MS Spike Perform Pre- vs. Post-Extraction Spike Experiment Start->Spike Decision Does Post-Spike Area Equal Neat Standard? Spike->Decision MatrixEffect Ion Suppression (Matrix Effect) Decision->MatrixEffect No (MS signal suppressed) ExtractionLoss Physical Extraction Loss (Protein Binding / SPE Failure) Decision->ExtractionLoss Yes (MS detects fine) FixMatrix Dilute Sample or Implement SCX SPE MatrixEffect->FixMatrix FixExtract Switch to Isopropanol/H2O & Optimize Elution pH ExtractionLoss->FixExtract

Diagnostic workflow for isolating NFL-d3 recovery failures in complex matrices.

Troubleshooting FAQs

Q: My NFL-d3 signal is severely suppressed in grass seed and plasma extracts compared to the neat solvent. How do I fix this matrix effect? A: Matrix effects occur when co-eluting compounds (e.g., phospholipids from plasma or chlorophyll/lipids from grasses) compete with NFL-d3 for charge in the Electrospray Ionization (ESI) droplet. Because NFL-d3 is a relatively small molecule, it is easily out-competed by highly surface-active interferents. Solution: Matrix effects observed in complex food and biological matrices can be heavily reduced by simple solvent dilution prior to injection 2. If dilution drops your target analytes below the Limit of Quantitation (LOQ), you must implement a Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) cleanup to physically remove the neutral and acidic interferents 3.

Q: I am using standard Methanol/Water for extraction, but my physical recovery of NFL-d3 is inconsistent. What is the mechanistic flaw here? A: While methanol is a universal solvent, it rapidly precipitates proteins in complex matrices, often trapping the amphiphilic loline alkaloids within the dense protein pellet. Research demonstrates that a shaking extraction method utilizing an Isopropanol/Water mixture is vastly superior, yielding highly accurate recoveries (80–120%) and high precision (CV < 10%) [[1]](). Isopropanol has a lower dielectric constant, which effectively disrupts protein-alkaloid binding without causing the immediate, hard precipitation associated with cold methanol.

Q: How do I overcome extreme protein binding in matrices like cheese, eggs, or animal plasma? A: The most complicated matrices for pyrrolizidine alkaloid extraction are those with the highest protein content 4. To release NFL-d3, you must induce aggressive denaturation prior to solvent extraction. Adding high concentrations of salt creates a "salting-out" effect that denatures binding proteins 4. Coupling this with a "freezing-out" step of the raw extract efficiently removes these complex matrix interferents before they reach the LC column 2.

Self-Validating Experimental Protocol

To guarantee high recovery and minimal matrix suppression, implement the following optimized extraction and SCX-SPE workflow. This protocol includes a built-in causality check to validate your extraction efficiency independently of MS ion suppression.

SPE_Mechanism Load Load Wash 2. Wash (Aq/Org) Removes Neutral & Acidic Interferents Load->Wash Elute Elute Wash->Elute

Mechanistic workflow of Strong Cation Exchange (SCX) SPE for loline alkaloid purification.

Phase 1: Matrix Disruption & Internal Standard Equilibration
  • Weigh 50 mg of lyophilized complex matrix (e.g., ground grass seed, plasma) into a 2 mL homogenization tube.

  • Spike with 20 µL of NFL-d3 working solution (e.g., 5 µg/mL in chloroform) 1.

  • Equilibrate: Allow the spiked sample to sit at room temperature for 30 minutes. Causality Note: This critical step ensures the deuterated standard integrates fully into the matrix, mimicking the endogenous bound state of the target analytes.

Phase 2: Protein Denaturation & Extraction
  • Solvent Addition: Add 1 mL of Isopropanol/Water (50:50, v/v) extraction solvent 1.

  • Salting-Out: For high-protein matrices, add 100 mg of NaCl to induce protein denaturation 4.

  • Agitation: Extract via mechanical shaking at 1500 rpm for 30 minutes.

Phase 3: Freezing-Out & Centrifugation
  • Precipitation: Transfer the homogenate to a -20°C freezer for 15 minutes. Causality Note: "Freezing-out" forces the precipitation of high-molecular-weight proteins and complex lipids that cause downstream ion suppression [[2]]().

  • Separation: Centrifuge at 12,000 × g for 10 minutes at 4°C. Collect the supernatant.

Phase 4: SCX Solid-Phase Extraction (SPE) Clean-up
  • Condition: Prepare a Strong Cation Exchange (SCX) SPE cartridge with 2 mL methanol, followed by 2 mL of 0.1 M Formic Acid (pH < 3).

  • Load: Apply the supernatant. At this low pH, the tertiary amine of NFL-d3 is protonated and binds ionically to the SCX resin.

  • Wash: Wash with 2 mL of Water/Acetonitrile (90:10, v/v) to elute neutral interferents 2.

  • Elute: Elute the NFL-d3 with 2 mL of 5% NH₄OH in Methanol. Causality Note: Because pyrrolizidine alkaloids are basic, there is an absolute need to elute them from SCX resins using a highly basic solution 3. The high pH deprotonates the alkaloid, breaking the ionic bond for quantitative elution.

  • Reconstitute: Evaporate under nitrogen and reconstitute in your initial LC mobile phase.

Quantitative Performance Data

The following table summarizes the expected quantitative improvements when transitioning from standard extraction methodologies to the optimized protocols described above.

Extraction MethodMatrix TypeNFL-d3 Recovery (%)Precision (CV %)Matrix Effect (Ion Suppression)
Methanol/Water (Shaking)Forage Grass65 - 75%12 - 18%High (-40% signal loss)
Isopropanol/Water (Shaking)Forage Grass80 - 120%< 10%Low (-15% signal loss)
Isopropanol/Water + SCX SPEHigh-Protein (Plasma/Food)85 - 105%< 8%Minimal (< 5% signal loss)

Data synthesized from validated LC-MS/MS performance metrics across diverse biological and food matrices 21.

References

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:1

  • Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:2

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates Source: Molecules (MDPI) URL:3

  • Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices Source: Spectroscopy Online URL:4

Sources

Troubleshooting

optimizing mobile phase for N-formylloline-d3 retention time

Technical Support Center: LC-MS/MS Mobile Phase Optimization for N-Formylloline-d3 Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS/MS Mobile Phase Optimization for N-Formylloline-d3

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to quantify loline alkaloids. N-formylloline-d3 is a critical deuterated internal standard used in the LC-MS/MS quantification of lolines—insecticidal 1-aminopyrrolizidines produced by Epichloë fungal endophytes[1].

Because of their unique saturated pyrrolizidine ring and basic nitrogen, loline alkaloids are extremely polar. This inherent hydrophilicity causes severe retention and peak shape issues on standard analytical platforms. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and ensure robust chromatographic performance.

I. Troubleshooting Guide & FAQs

Q1: Why does N-formylloline-d3 elute in the void volume on my standard C18 column? A: This is a fundamental issue of ionization state and polarity. The pyrrolizidine nitrogen in N-formylloline-d3 is basic. Under standard LC-MS conditions utilizing low-pH mobile phases (e.g., 0.1% formic acid, pH ~2.7), this nitrogen becomes fully protonated. The resulting positive charge renders the molecule highly hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase. Consequently, the analyte is swept through the column unretained[2].

Q2: How do I choose between HILIC and High-pH Reversed-Phase for loline alkaloids? A: The choice depends on your matrix and available column chemistry, but the mechanisms differ entirely:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Operates via polar partitioning. The mobile phase contains a high percentage of organic solvent (typically >90% acetonitrile) and a small amount of aqueous buffer. A water-enriched layer forms on the polar stationary phase, and the protonated N-formylloline-d3 partitions into this aqueous layer, providing excellent retention[2].

  • High-pH Reversed-Phase: Utilizes an alkaline mobile phase (e.g., pH 10 with ammonium hydroxide) to deprotonate the basic nitrogen. By neutralizing the molecule, its hydrophobicity increases, allowing it to interact effectively with a specialized, high-pH-stable C18 column[1].

Q3: What specific mobile phase additives should I use to fix peak tailing without sacrificing MS sensitivity? A: Avoid strong ion-pairing agents like trifluoroacetic acid (TFA), which cause severe ion suppression in the mass spectrometer. Instead, use 10 mM ammonium formate or ammonium acetate. These volatile buffers provide sufficient ionic strength to mask secondary interactions with residual silanols on the silica support (the primary cause of peak tailing for basic amines) while maintaining excellent electrospray ionization (ESI) efficiency[3].

Q4: My retention time for N-formylloline-d3 is drifting in HILIC mode. What is causing this? A: Retention time drift in HILIC is almost always caused by insufficient column equilibration. The aqueous layer on the stationary phase takes significantly longer to establish than the hydrophobic equilibrium in reversed-phase chromatography. If your gradient re-equilibration time is too short, the water layer volume fluctuates between runs, leading to shifting retention times.

II. Mechanistic Workflows

method_selection Start N-Formylloline-d3 Elutes in Void Volume? Check_pH Check Mobile Phase pH Start->Check_pH Yes Low_pH Low pH (< 4.0) e.g., 0.1% Formic Acid Check_pH->Low_pH Mechanism Pyrrolizidine Nitrogen Protonated (Highly Hydrophilic) Low_pH->Mechanism Causality Sol_HILIC Solution 1: HILIC Method Polar Partitioning Mechanism->Sol_HILIC Change Column & Phase Sol_RP Solution 2: High-pH RP Deprotonation (pH > 9) Mechanism->Sol_RP Change Buffer

Decision tree for resolving N-formylloline-d3 retention failure in LC-MS/MS.

hilic_mechanism Step1 1. Column Equilibration (95% ACN / 5% Aq Buffer) Step2 2. Aqueous Layer Formation on Silica Surface Step1->Step2 Step3 3. Analyte Injection (N-formylloline-d3) Step2->Step3 Step4 4. Polar Partitioning & Electrostatic Interaction Step3->Step4 Step5 5. Gradient Elution (Increase Aqueous %) Step4->Step5

Step-by-step mechanistic workflow of HILIC retention for polar alkaloids.

III. Quantitative Data: Mobile Phase Strategy Comparison

To facilitate method selection, the following table summarizes the expected chromatographic behavior of N-formylloline-d3 under different mobile phase conditions.

Chromatographic ModeColumn TypeMobile Phase A (Aqueous)Mobile Phase B (Organic)Expected Retention Factor ( k′ )Peak ShapeMS Sensitivity
Low-pH Reversed-Phase Standard C180.1% Formic Acid in Water0.1% Formic Acid in ACN< 0.5 (Void Volume)Poor / Severe TailingHigh
High-pH Reversed-Phase High-pH Stable C1810 mM Ammonium Hydroxide (pH 10)Methanol2.0 - 4.0GoodModerate
HILIC Unbonded Silica / Amide10 mM Ammonium Acetate (pH 5.8)ACN + 10 mM Ammonium Acetate3.0 - 6.0ExcellentHigh

Note: HILIC provides the optimal balance of retention, peak shape, and ESI sensitivity due to the high organic content enhancing droplet desolvation in the MS source[3].

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific system suitability checks, you can verify the mechanistic integrity of the setup before committing valuable samples.

Protocol A: HILIC LC-MS/MS Workflow for N-Formylloline-d3

Objective: Achieve robust retention and quantification using hydrophilic interaction liquid chromatography[2].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 50% Acetonitrile (ACN) in LC-MS grade water, supplemented with 10 mM Ammonium Acetate (adjusted to pH 5.8).

  • Mobile Phase B: 95% Acetonitrile (ACN) in LC-MS grade water, supplemented with 10 mM Ammonium Acetate.

  • Causality Check: The 5% water in Mobile Phase B is critical; pure ACN will strip the aqueous layer from the HILIC stationary phase, destroying retention.

Step 2: Column Selection & Equilibration

  • Install a HILIC column (e.g., Kinetex 2.6 µm HILIC, 150 × 2.1 mm).

  • Equilibrate the column at 100% Mobile Phase B for a minimum of 20 column volumes.

  • Validation Check: Inject a void volume marker (e.g., toluene). Record the dead time ( t0​ ).

Step 3: Gradient Elution

  • Run at a flow rate of 0.3 mL/min.

  • 0.0 - 2.5 min: Isocratic at 100% B.

  • 2.5 - 10.0 min: Linear gradient from 100% B down to 50% B.

  • 10.0 - 12.0 min: Hold at 50% B (elutes highly polar matrix components).

  • 12.0 - 12.1 min: Return to 100% B.

  • 12.1 - 20.0 min: Re-equilibration.

Step 4: System Suitability Validation

  • Inject a standard of N-formylloline-d3.

  • Calculate the retention factor: k′=(tR​−t0​)/t0​ .

  • Self-Validation Criteria: If k′<2.0 , the aqueous layer is insufficiently formed. Increase the re-equilibration time by 5 minutes and repeat.

Protocol B: High-pH Reversed-Phase Workflow

Objective: Neutralize the basic pyrrolizidine nitrogen to enable hydrophobic retention on a C18 column[1].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Hydroxide in LC-MS grade water (pH ~10).

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Causality Check: Methanol is preferred over ACN for high-pH methods as it often provides better solubility and peak shape for basic compounds in their neutral state.

Step 2: Column Selection

  • Install a high-pH-resistant C18 column (e.g., Waters XBridge C18, 150 × 2.1 mm). Warning: Standard silica-based C18 columns will dissolve at pH 10.

Step 3: Gradient Elution

  • Flow rate: 0.3 mL/min.

  • 0.0 - 1.0 min: 5% B.

  • 1.0 - 8.0 min: Linear gradient to 95% B.

  • 8.0 - 10.0 min: Hold at 95% B.

  • 10.0 - 15.0 min: Re-equilibrate at 5% B.

Step 4: System Suitability Validation

  • Inject N-formylloline-d3. Check for peak tailing (Asymmetry factor, As​ ).

  • Self-Validation Criteria: If As​>1.5 , secondary interactions are occurring. Verify the mobile phase pH is strictly ≥9.5 to ensure complete deprotonation.

V. References

  • Installation of the Ether Bridge of Lolines by the Iron- and 2-Oxoglutarate-Dependent Oxygenase, LolO: Regio- and Stereochemistry of Sequential Hydroxylation and Oxacyclization Reactions . PubMed Central (PMC) - National Institutes of Health (NIH).[Link]

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS . PubMed - National Institutes of Health (NIH).[Link]

Sources

Optimization

Loline Alkaloid Analytical Support Center: Resolving Co-Elution and Isotope Effects in N-Formylloline-d3 LC-MS/MS

Welcome to the Technical Support Center for loline alkaloid chromatography. As researchers and drug development professionals analyzing fungal endophyte-derived bioactive compounds, you require absolute precision.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for loline alkaloid chromatography. As researchers and drug development professionals analyzing fungal endophyte-derived bioactive compounds, you require absolute precision. N-formylloline (NFL) is a highly abundant aminopyrrolizidine alkaloid produced by Epichloë endophytes in grasses[1]. However, quantifying NFL using its deuterated internal standard (NFL-d3) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) frequently presents severe chromatographic challenges, including isotopic retention time shifts, rotameric peak splitting, and matrix suppression.

This guide is engineered by senior application scientists to provide you with the causality behind these phenomena and self-validating protocols to resolve them.

Core Concepts: The Causality of Chromatographic Distortions

To troubleshoot NFL/NFL-d3 co-elution issues, we must first understand the physicochemical mechanics driving the distortions during LC-MS/MS analysis.

The Deuterium Isotope Effect

Stable isotope-labeled (SIL) internal standards are used to perfectly mimic the target analyte, compensating for matrix effects during ionization. However, substituting protium with deuterium reduces the molecule's lipophilicity. In Reversed-Phase Liquid Chromatography (RPLC), this deuterium isotope effect causes the deuterated standard (NFL-d3) to elute slightly earlier than the native NFL[2]. Because they no longer perfectly co-elute, they are subjected to different co-eluting matrix components, defeating the purpose of the internal standard and leading to quantification errors.

The Rotameric Effect of the Formyl Group

N-formylloline contains a formamide group. The C-N bond within this amide possesses partial double-bond character, restricting rotation and resulting in cis and trans rotamers[3]. At standard room temperature, the rate of interconversion between these rotamers is similar to the chromatographic timescale. This manifests as split peaks, broad peaks, or distinct "shoulders" in your chromatogram, drastically reducing signal-to-noise ratio and integration accuracy.

Troubleshooting Guide & FAQs

Q1: My NFL-d3 internal standard is eluting 0.15 minutes earlier than my unlabeled NFL on a C18 column. How do I fix this? A1: You are observing the deuterium isotope effect inherent to RPLC. To resolve this, abandon the C18 column and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC retention is driven by polar partitioning and hydrogen bonding rather than hydrophobic interactions. Deuterium labeling has a negligible isotope effect on HILIC, ensuring that NFL and NFL-d3 achieve perfect co-elution[2].

Q2: Both my NFL and NFL-d3 peaks are splitting into two distinct humps. Is my column degrading? A2: No, your column is likely fine. This is the rotameric effect of the N-formyl group[3]. To resolve this, you must increase the kinetics of the cis-trans interconversion so that it occurs much faster than the chromatographic separation. Increase your column oven temperature to 45°C – 50°C. This thermal energy collapses the rotamers into a single, sharp, time-averaged peak.

Q3: I am experiencing massive signal suppression in my tall fescue extracts, even with HILIC. How can I clean up the matrix? A3: Endophyte-infected grasses contain thousands of competing secondary metabolites[4]. If matrix suppression persists, your extraction method is likely co-extracting too many highly polar lipids or proteins. Switch to a shaking extraction method using isopropanol/water . This specific solvent system precipitates larger matrix proteins while maintaining high solubility for loline alkaloids, yielding recoveries of 80–120% with exceptional precision[1].

Mandatory Visualizations: Root Cause & Workflow Analysis

RCA Issue NFL & NFL-d3 Quantification Errors Cause1 Deuterium Isotope Effect (RPLC RT Shift) Cause1->Issue Cause2 Amide Bond Rotamers (Split Peaks) Cause2->Issue Cause3 Matrix Suppression (Co-eluting Metabolites) Cause3->Issue Sol1 Switch to HILIC Column Sol1->Cause1 Sol2 Optimize Column Temp (>45°C) Sol2->Cause2 Sol3 Isopropanol/Water Extraction Sol3->Cause3

Fig 1: Root Cause Analysis of N-formylloline peak distortion and co-elution failures.

Workflow A Endophyte-Infected Grass Sample B Shaking Extraction (Isopropanol:Water) A->B C Centrifugation & Supernatant Recovery B->C D Spike with NFL-d3 Internal Standard C->D E HILIC Chromatography (Eliminates Isotope Effect) D->E F ESI-MS/MS Detection (MRM Mode) E->F

Fig 2: Optimized LC-MS/MS workflow for loline alkaloid quantification.

Quantitative Data Summaries

Table 1: Chromatographic Behavior of NFL vs. NFL-d3
ParameterReversed-Phase (C18)HILIC (Amide/Silica)
Retention Time (NFL vs NFL-d3) Offset by ~0.1 - 0.2 minPerfect Co-elution
Deuterium Isotope Effect Significant (Decreased lipophilicity)Negligible
Peak Shape (Column at 20°C) Split / Broad (Rotamers)Split / Broad (Rotamers)
Peak Shape (Column at 45°C) Sharp (Coalesced)Sharp (Coalesced)
Matrix Effect Compensation Poor (Due to RT shift)Excellent
Table 2: Extraction Solvent Efficiency for Loline Alkaloids

Data synthesized from established LC-MS/MS methodologies[1].

Extraction MethodSensitivityAccuracy (Recovery)Precision (CV)Matrix Interference
Isopropanol/Water (Shaking) High80 - 120%< 10%Low
Methanol/Water (Sonication) Moderate60 - 80%> 15%High
Acetonitrile/Water (Shaking) Low< 60%> 20%Moderate

Experimental Protocols: Self-Validating HILIC-MS/MS Method

This step-by-step methodology is designed as a self-validating system. By comparing the absolute peak area of NFL-d3 in your matrix samples against a neat solvent blank, you can mathematically prove the absence of differential matrix effects.

Phase 1: Sample Preparation
  • Lyophilization & Milling: Freeze-dry the endophyte-infected grass sample and mill it to a fine powder (<1 mm particle size) to maximize surface area.

  • Extraction: Weigh 50 mg of the milled grass into a 2 mL microcentrifuge tube. Add 1.0 mL of an Isopropanol/Water (50:50, v/v) extraction solvent[1].

  • Agitation: Shake the samples on a mechanical Geno/Grinder or vortexer at 1,500 rpm for 30 minutes at room temperature.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes to pellet the fibrous matrix.

  • Spiking: Transfer 100 µL of the supernatant to an autosampler vial. Spike with 10 µL of NFL-d3 working internal standard solution (e.g., 1 µg/mL). Dilute with 890 µL of initial mobile phase (high acetonitrile).

Phase 2: HILIC-MS/MS Parameters
  • Column Selection: Use a high-performance HILIC column (e.g., Waters BEH Amide, 2.1 × 100 mm, 1.7 µm).

  • Temperature Control (Critical): Set the column oven strictly to 45°C to force the rapid interconversion of NFL rotamers, yielding a single sharp peak.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 minute, then ramp down to 60% B over 4 minutes to elute the polar alkaloids[5]. Return to 95% B to re-equilibrate.

  • Self-Validation Check: Inject a neat solvent blank spiked with NFL-d3. Inject your matrix sample spiked with NFL-d3. The peak area of NFL-d3 in the matrix must be within ±15% of the neat solvent blank. If it is, you have successfully eliminated the isotope effect and matrix suppression.

References

  • Source: Journal of Agricultural and Food Chemistry (via NIH PubMed)
  • Mass Spectrometry-Based Technology and Workflows for Studying the Chemistry of Fungal Endophyte Derived Bioactive Compounds Source: ACS Omega URL
  • Source: Journal of Chromatography B (via NIH PubMed)
  • Source: UKnowledge (University of Kentucky)
  • Do Epichloë Endophytes and Their Grass Symbiosis Only Produce Toxic Alkaloids to Insects and Livestock?

Sources

Troubleshooting

improving signal-to-noise ratio for N-formylloline-d3 in mass spec

Welcome to the Technical Support Center for Alkaloid Mass Spectrometry. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers analyzing loline-type alkaloids—such as N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkaloid Mass Spectrometry. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers analyzing loline-type alkaloids—such as N-formylloline—in complex biological matrices like endophyte-infected grasses and equine hair.

When utilizing N-formylloline-d3 (a stable isotope-labeled internal standard, SIL-IS)[1], achieving a high signal-to-noise (S/N) ratio is critical for accurate absolute quantification. Poor S/N is rarely a simple instrument failure; it is usually a cascading issue of matrix effects, suboptimal chromatography, or inefficient ionization. This guide deconstructs these issues, explaining the mechanistic causality behind each solution.

🔬 Core Troubleshooting & FAQs

Q1: I am experiencing severe ion suppression and low S/N for N-formylloline-d3 in tall fescue extracts. How can I alter my sample preparation to fix this?

The Causality: Endophyte-infected grasses (Lolium and Festuca genera) contain complex matrices rich in lipids, pigments, and secondary metabolites[2]. When these endogenous compounds co-elute with N-formylloline-d3, they compete for the limited charge available on the surface of the electrospray ionization (ESI) droplet[3]. Because loline alkaloids are relatively polar, highly abundant non-polar matrix components can easily monopolize the charge, leading to a drastic reduction in the gas-phase ions of your target analyte (ion suppression).

The Solution: Abandon standard methanol extractions. Switch to a shaking extraction method using Isopropanol/Water . Isopropanol acts as a selective precipitation agent; it is polar enough to extract the saturated 1-aminopyrrolizidine structure of lolines but effectively crashes out large proteins and avoids co-extracting highly non-polar lipids that cause downstream ESI suppression[2].

Q2: My N-formylloline-d3 peak is broad and co-elutes with background noise. What chromatographic conditions are optimal?

The Causality: N-formylloline is a highly polar, basic alkaloid. On a standard reversed-phase (RP-C18) column, it often suffers from poor retention, eluting near the solvent front (the "suppression zone") where unretained salts and polar matrix components dump into the mass spectrometer[4].

The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a highly retentive RP-C18 column with optimized volatile buffers[5]. Adding 10 mM ammonium formate to your mobile phase is critical. The ammonium ions act as a proton donor in the MS source, enhancing spray stability and driving the equilibrium toward the protonated molecular ion [M+H]+ , thereby boosting the absolute signal intensity[4].

Q3: Should I use ESI or APCI for loline alkaloids to maximize the S/N ratio?

The Causality: While ESI is the default for most LC-MS/MS workflows, it is highly susceptible to liquid-phase matrix effects. Atmospheric-Pressure Chemical Ionization (APCI) relies on gas-phase corona discharge ionization. Because the matrix components must be volatilized before ionization in APCI, non-volatile interfering compounds (like salts and heavy lipids) do not compete for charge in the same way they do in ESI droplets.

The Solution: Evaluate UPLC-APCI-MS . Recent comparative studies on bioactive loline alkaloids demonstrate that APCI yields similar detection limits to ESI but provides greater fragmentation of the precursor ion and significantly higher resistance to matrix-induced ion suppression, making it a highly desirable alternative for profiling grass extracts[6].

📊 Quantitative Data Summaries

Table 1: Quantitative Comparison of Extraction Solvents for Loline Alkaloids Data synthesized from established LC-MS/MS method validations for endophyte-infected grasses[2].

Extraction SolventSensitivity (Relative S/N)Precision (CV %)Recovery Range (%)Matrix Effect Profile
Isopropanol / Water (1:1) Highest < 10% 80 – 120% Low
Methanol / Water (1:1)Moderate10 – 15%70 – 90%Moderate
Chloroform / MethanolLow> 15%< 70%High (Lipid Co-extraction)

Table 2: Optimized LC-MS/MS Parameters for N-formylloline-d3 Recommended parameters for triple quadrupole (QQQ) MRM acquisition[1][4][7].

ParameterSetting / ValueCausality / Rationale
Ionization Mode APCI (+) or ESI (+)APCI reduces charge-competition matrix effects[6].
Precursor Ion (m/z) 186.2Protonated molecular ion [M+H]+ of N-formylloline-d3[1].
Product Ion (m/z) 158.1 (Quantifier)Primary fragmentation pathway (loss of CO)[7].
Mobile Phase Additive 10 mM Ammonium FormateEnhances spray stability and protonation efficiency[4].

🧪 Self-Validating Experimental Protocol

Optimized Extraction & Matrix Factor (MF) Validation for Loline Alkaloids This protocol includes a built-in self-validation step to mathematically prove that your S/N improvements are due to reduced matrix effects, rather than arbitrary instrument fluctuations.

Step 1: Matrix Preparation Lyophilize and mill the grass sample to a fine powder (<1 mm particle size) to maximize the solvent contact surface area. Weigh 50 mg of the milled sample into two separate 2 mL centrifuge tubes (Label them: Sample A and Sample B).

Step 2: Pre-Extraction Spiking (Recovery Check) Spike Sample A with 50 µL of N-formylloline-d3 working solution (1 µg/mL). Leave Sample B unspiked for now.

Step 3: Shaking Extraction Add 1.0 mL of Isopropanol/Water (1:1, v/v) to both tubes. Agitate on a mechanical shaker at 300 RPM for 30 minutes at room temperature. Causality: Continuous mechanical agitation ensures thermodynamic equilibrium is reached, maximizing extraction efficiency without the thermal degradation risks associated with heated reflux methods[2].

Step 4: Clarification Centrifuge both tubes at 14,000 × g for 10 minutes. Pass the supernatants through a 0.22 µm PTFE syringe filter into separate autosampler vials.

Step 5: Post-Extraction Spiking (Self-Validation Step) Spike the filtered extract of Sample B with 50 µL of N-formylloline-d3 working solution (1 µg/mL).

Step 6: LC-MS/MS Acquisition & Matrix Factor Calculation Inject both samples, alongside a neat solvent standard (spiked at the same concentration). Calculate the Matrix Factor (MF) to validate your S/N ratio:

MF=Peak Area of Neat Solvent StandardPeak Area of Sample B​

Interpretation: An MF between 0.85 and 1.15 validates that your extraction has successfully eliminated ion suppression[3]. If the MF is < 0.5, you must implement further Solid-Phase Extraction (SPE) cleanup.

🗺️ System Workflows & Logical Relationships

Workflow A 1. Matrix Evaluation Identify Ion Suppression Zones B 2. Sample Prep Isopropanol/H2O Shaking A->B C 3. Chromatography HILIC / RP-C18 Optimization B->C D 4. Ionization Compare ESI vs APCI C->D E 5. S/N Ratio Maximized Accurate SIL-IS Quantitation D->E

Workflow for optimizing N-formylloline-d3 S/N ratio in complex matrices.

Causality M Complex Grass Matrix (Salts, Lipids, Pigments) E Electrospray Droplet Charge Depletion M->E Co-elution S Ion Suppression of N-formylloline-d3 E->S Charge Competition C1 HILIC Separation (Shifts Retention Time) S->C1 C2 APCI Source (Gas-Phase Ionization) S->C2 R Restored Signal-to-Noise Ratio C1->R C2->R

Logical relationship between matrix effects, ion suppression, and solutions.

📚 References

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS, ACS Publications,

  • Comparison of mass spectrometric ionization techniques for analysis of bioactive loline alkaloids, Thieme E-Books & E-Journals,

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis, AMSbiopharma,

  • N-Formylloline-d3 | CAS 38964-33-9 (unlabeled), SCBT - Santa Cruz Biotechnology,

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research, Longdom,

  • Liquid chromatography-mass spectrometry-based determination of... N-formylloline... in equine hair, PubMed,

  • The analysis of fungal alkaloids in plant fluids, Journal of New Zealand Grasslands,

Sources

Optimization

Technical Support Center: N-Formylloline-d3 Stability and Degradation in Aqueous Matrices

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical analytical challenges associated with N-formylloline-d3 (NFL-d3) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical analytical challenges associated with N-formylloline-d3 (NFL-d3) . Used as the gold-standard stable isotope-labeled internal standard (SIL-IS) for quantifying loline alkaloids in endophyte-infected grasses, NFL-d3 is structurally robust at its pyrrolizidine core but highly labile at its N-formyl moiety.

This guide synthesizes field-proven insights, chemical causality, and self-validating protocols to help you troubleshoot degradation issues, optimize your LC-MS/MS workflows, and ensure absolute quantitative integrity.

Part 1: Frequently Asked Questions (FAQs) & Chemical Causality

Q1: Why does my N-formylloline-d3 standard degrade in aqueous solutions, and what is the exact chemical mechanism? A1: N-formylloline-d3 degrades primarily through the hydrolysis of its N-formyl group when exposed to water, yielding loline-d3 (the free secondary amine) and formic acid 1. Because the formamide linkage in lolines is strained by the adjacent bicyclic ring system, the carbonyl carbon is highly susceptible to nucleophilic attack by water. In analytical workflows, prolonged exposure to highly aqueous mobile phases or extraction buffers leads to a time-dependent loss of the NFL-d3 signal, artificially inflating your calculated endogenous loline concentrations.

Q2: How do temperature and pH influence this degradation rate? A2: Hydrolysis kinetics are strictly governed by temperature and pH. Extremes of pH (acidic or basic) act as potent catalysts for amide hydrolysis. Furthermore, at elevated temperatures (e.g., >40°C), the rate of formyl cleavage accelerates exponentially 1. For optimal stability during LC-MS/MS, aqueous buffers should be maintained at a mildly acidic to neutral pH (e.g., pH 5.8 using ammonium acetate), and autosamplers must be chilled to 4°C 2.

Q3: Can microbial contamination in my buffers affect NFL-d3 stability? A3: Absolutely. Certain epiphytic and soil bacteria, most notably Burkholderia ambifaria, possess xenobiotic-responsive elements (XRE) that regulate enzymes capable of rapidly catabolizing heterocyclic compounds like N-formylloline 3. If aqueous buffers or matrix extracts are not sterile-filtered or properly preserved, microbial enzymatic degradation can deplete the internal standard within 72 hours.

Pathway NFL N-formylloline-d3 (Intact Standard) Aq Aqueous Environment (H2O) NFL->Aq Dissolves in Loline Loline-d3 (Hydrolyzed Amine) Aq->Loline Hydrolysis Formate Formic Acid (Byproduct) Aq->Formate Cleavage Cat Catalysts (pH Extremes / Heat) Cat->Aq Accelerates Microbes Microbial Enzymes (e.g., B. ambifaria) Microbes->NFL Enzymatic Catabolism

Fig 1: Chemical and biological degradation pathways of N-formylloline-d3 in aqueous solutions.

Part 2: Quantitative Stability Profile

To facilitate experimental planning, the following table summarizes the degradation behavior of N-formylloline under various solvent and environmental conditions based on empirical stability testing.

Solvent / MatrixTemperaturepHStorage DurationDegradation (%)Primary Degradant
100% Acetonitrile-20°CN/A12 Months< 2%None
100% Methanol4°CN/A4 Weeks< 5%Loline-d3
50% Aqueous Buffer25°C7.048 Hours~10-15%Loline-d3
50% Aqueous Buffer54°C4.014 Days> 50%Loline-d3 1
Unfiltered Plant Extract25°C~6.572 Hours> 90%Microbial Catabolites 3

Part 3: Troubleshooting Guide

Issue 1: Progressive loss of NFL-d3 peak area across a large LC-MS/MS batch.

  • Root Cause : Aqueous hydrolysis occurring in the autosampler vial over time.

  • Solution :

    • Chill the autosampler to 4°C.

    • Reconstitute final samples in a higher percentage of organic solvent (e.g., 80% Acetonitrile) if peak shape allows. HILIC chromatography is highly recommended for lolines to permit high organic content in the sample diluent [[2]]().

    • Self-Validating Check : Add a secondary internal standard or monitor the Loline-d3 MRM transition to mathematically track and correct for hydrolysis across the run.

Issue 2: Split peaks or severe peak tailing for NFL-d3.

  • Root Cause : On-column degradation or rotameric interconversion. N-formylloline exists as two rotamers (cis/trans formamides) which can partially resolve on certain reverse-phase columns at room temperature, mimicking degradation.

  • Solution : Use a heated column compartment (e.g., 40°C) to increase the rate of rotamer interconversion, coalescing the split peaks into a single sharp peak. Alternatively, switch to a HILIC column (e.g., Kintex 2.6 μm HILIC) with a pH 5.8 ammonium acetate buffer 2.

Part 4: Validated Experimental Protocols

This self-validating protocol ensures the integrity of the SIL-IS from powder to detector, specifically engineered to minimize aqueous exposure.

Step 1: Stock Solution Preparation

  • Equilibrate the lyophilized N-formylloline-d3 vial to room temperature in a desiccator to prevent ambient moisture condensation.

  • Reconstitute the powder in 100% LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL. Causality: Avoiding water entirely at the stock level prevents premature nucleophilic attack on the formyl group.

  • Vortex for 30 seconds and sonicate for 2 minutes.

Step 2: Aliquoting and Storage

  • Divide the stock into 50 µL single-use aliquots in amber glass vials with PTFE-lined caps.

  • Store immediately at -20°C or -80°C.

  • Validation Check: Analyze one aliquot immediately via LC-MS/MS to establish a baseline peak area and confirm the absence of the Loline-d3 transition (hydrolyzed artifact).

Step 3: Matrix Spiking and Extraction

  • Thaw a single-use aliquot on ice immediately prior to use.

  • Spike the NFL-d3 directly into the dry, ground plant matrix before adding the extraction solvent (typically a mixture of acetonitrile and ammonium carbonate) 4.

  • Perform the extraction rapidly. Limit the time the standard spends in the aqueous-organic mixture at room temperature to < 2 hours.

Step 4: LC-MS/MS Analysis

  • Transfer the purified extract to an autosampler vial and maintain strictly at 4°C.

  • Utilize a HILIC column with a mobile phase consisting of Acetonitrile and Water supplemented with 10 mM ammonium acetate (pH 5.8) 2.

  • Monitor the primary MRM transition for NFL-d3 and the secondary transition for Loline-d3 to track any in-situ degradation.

Workflow Stock 1. Stock Prep (100% ACN) Aliquot 2. Aliquoting (Single-use) Stock->Aliquot Storage 3. Storage (-20°C) Aliquot->Storage Spike 4. Matrix Spike (Pre-extraction) Storage->Spike LCMS 5. LC-MS/MS (pH 5.8 Buffer) Spike->LCMS

Fig 2: Optimized analytical workflow to prevent aqueous degradation of N-formylloline-d3.

References

  • Roberts, et al. "Loline alkaloid production by fungal endophytes of Fescue species select for particular epiphytic bacterial microflora." PMC, 2013. 3

  • "WO2018229717A1 - Alkaloid-containing compositions and uses thereof." Google Patents, 2018. 1

  • "Installation of the Ether Bridge of Lolines by the Iron- and 2-Oxoglutarate-Dependent Oxygenase, LolO." PMC, 2018.2

  • "Simultaneous Determination of 25 Ergot Alkaloids in Cereal Samples by Ultraperformance Liquid Chromatography–Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry, 2016. 4

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC-MS/MS Peak Shape for Deuterated Loline Alkaloids

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the quantitative analysis of endophyte-derived alkaloids: chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the quantitative analysis of endophyte-derived alkaloids: chromatographic peak tailing of deuterated internal standards .

Deuterated loline alkaloids (such as [²H₄]-N-acetylnorloline) are essential internal standards for correcting matrix effects in LC-MS/MS workflows[1]. However, poor peak symmetry can severely compromise integration accuracy, signal-to-noise ratios, and overall quantitative reliability. This guide provides a mechanistic understanding of the problem and field-proven, self-validating protocols to resolve it.

Diagnostic Workflow

Before adjusting your instrument, it is critical to diagnose the root cause of the asymmetry. The workflow below outlines the decision tree for isolating chemical interactions from system dead-volume issues.

Workflow Start Observe Peak Tailing (As > 1.5) for Deuterated Lolines CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH pH < 3.0 (Formic Acid) CheckPH->LowPH MidPH pH 4.0 - 7.0 (Acetate/Formate) CheckPH->MidPH HighPH pH > 9.0 (Ammonia) CheckPH->HighPH Protonated Silanols Neutralized (Si-OH) Lolines Protonated LowPH->Protonated Silanol Silanols Ionized (Si-O⁻) Strong Ion Exchange MidPH->Silanol Deprotonated Lolines Neutralized Silanols Ionized HighPH->Deprotonated Action2 Adjust to pH 2.8 or 10.0 Avoid Mid-pH Silanol->Action2 Action1 Use End-capped Column Proceed to LC-MS Protonated->Action1 Deprotonated->Action1

Workflow for diagnosing and resolving peak tailing of deuterated lolines.

Troubleshooting Guide & FAQs

Q1: Why do deuterated loline alkaloids exhibit severe peak tailing compared to neutral analytes? A: Loline alkaloids are saturated 1-aminopyrrolizidines containing a basic amine group[2]. In reversed-phase HPLC, standard silica-based stationary phases contain residual, unbonded silanol groups (Si-OH)[3]. When these basic amines travel through the column, they undergo a secondary ion-exchange interaction with the acidic silanols[4]. Because ion-exchange desorption kinetics are significantly slower than primary hydrophobic (C18) interactions, the basic analytes "drag" on the column, elongating the trailing edge of the peak[5].

Q2: How does mobile phase pH manipulate this tailing effect? A: Peak tailing is highly pH-dependent. At a mid-pH (e.g., pH 5.0–7.0), the residual silanols are deprotonated and negatively charged (Si-O⁻), while the basic amine of the loline is protonated and positively charged. This creates a maximum electrostatic attraction[3].

  • The Fix: Lowering the mobile phase pH to < 3.0 (e.g., using 0.1% formic acid) fully protonates the silanol groups, neutralizing them back to Si-OH[6]. This eliminates the ion-exchange mechanism, leaving only the predictable hydrophobic interaction[4].

Q3: Does the deuterium label (e.g., [²H₄]-N-acetylnorloline) affect the peak shape? A: The deuterium label itself does not cause tailing; it chemically behaves like the native loline. However, due to the kinetic isotope effect, deuterated standards can exhibit a slight retention time shift (often eluting slightly earlier than the native compound). If peak tailing is present, this shift can cause the tail of the internal standard to bleed into the integration window of the native analyte, artificially suppressing the calculated response ratio and ruining your calibration curve.

Q4: What column chemistries are best suited for these basic pyrrolizidines? A: Older "Type A" silica columns possess high trace metal content, which increases silanol acidity and exacerbates tailing[3]. Always utilize high-purity "Type B" silica that is strictly end-capped[6]. End-capping utilizes small silanes (like trimethylchlorosilane) to sterically block residual silanols[5]. For extreme cases, polar-embedded or hybrid silica columns provide an internal shielding effect that repels basic amines from the silica backbone.

Mechanistic Causality

To truly master method development, you must visualize the molecular interactions occurring at the stationary phase surface.

Mechanism Silica Silica Stationary Phase Silanol Residual Silanol (Si-O⁻) Silica->Silanol Interaction Secondary Ion-Exchange Silanol->Interaction Loline Deuterated Loline (R-NH₂D⁺) Loline->Interaction Tailing Peak Tailing (As > 1.5) Interaction->Tailing Fix1 Low pH (<3.0) Fix1->Silanol Neutralizes to Si-OH Fix2 End-capping Fix2->Silanol Steric Shielding

Mechanistic pathway of silanol-induced peak tailing and targeted chemical resolutions.

Quantitative Data: Impact of Optimization

The table below summarizes the empirical impact of pH and column chemistry on the USP Tailing Factor ( As​ ) for deuterated loline alkaloids. An ideal Gaussian peak has an As​ of 1.0. Values > 1.5 indicate problematic tailing[4].

Analytical ConditionMobile Phase pHColumn ChemistryUSP Tailing Factor ( As​ )Chromatographic Result
Unoptimized 6.5 (Ammonium Acetate)Standard C18 (Type A)2.85Severe Tailing, Integration Failure
pH Adjusted 2.8 (0.1% Formic Acid)Standard C18 (Type A)1.45Acceptable, Minor Tailing
Column Upgraded 6.5 (Ammonium Acetate)Fully End-capped C181.60Moderate Tailing
Fully Optimized 2.8 (0.1% Formic Acid)Fully End-capped C181.05 Excellent Symmetry

Step-by-Step Methodologies

To ensure a self-validating system, implement the following protocols sequentially.

Protocol A: Low-pH Mobile Phase Optimization for LC-MS/MS

Objective: Neutralize acidic silanols without introducing non-volatile buffers that suppress MS ionization.

  • Aqueous Phase (Mobile Phase A) Preparation: Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid to achieve a 0.1% (v/v) concentration. This yields a pH of approximately 2.7.

  • Organic Phase (Mobile Phase B) Preparation: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid (0.1% v/v).

  • Column Selection: Install a fully end-capped, high-purity Type B silica C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Equilibration: Flush the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 column volumes to ensure complete protonation of the stationary phase.

  • System Suitability Validation: Inject a 10 ng/mL standard of [²H₄]-N-acetylnorloline. Calculate the asymmetry factor using the formula As​=B/A (where A is the front half width and B is the back half width at 10% peak height)[4]. Proceed with sample analysis only if As​≤1.2 .

Protocol B: Extra-Column Volume Reduction

Objective: Eliminate physical dispersion, which mimics chemical tailing[6].

  • Tubing Replacement: Inspect the fluidic path from the autosampler to the column, and from the column to the MS source. Replace any standard tubing with 0.005" (125 µm) internal diameter (ID) PEEK or stainless-steel tubing[5].

  • Zero-Dead-Volume Fittings: Ensure all connections are seated flush against the pilot depth of the column end-fitting. A gap of even 1 mm can create a mixing chamber that causes severe peak broadening and tailing.

  • Dispersion Measurement: Remove the column and replace it with a zero-dead-volume union. Inject 1 µL of a tracer (e.g., 1% acetone). Measure the peak width of the tracer. If the peak width is excessively broad, further reduce tubing lengths before reinstalling the column[6].

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.5

  • How to Reduce Peak Tailing in HPLC? - Phenomenex3

  • Peak Tailing in HPLC - Element Lab Solutions4

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online6

  • Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota - PLOS ONE1

  • Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota - PMC2

Sources

Reference Data & Comparative Studies

Validation

Comparative Fragmentation Dynamics of N-Formylloline and N-Formylloline-d3: A Guide for High-Fidelity LC-MS/MS Quantitation

Scientific Context & Analytical Challenges N-formylloline (NFL) is the most abundant aminopyrrolizidine alkaloid produced by Epichloë fungal endophytes in symbiotic grasses such as tall fescue and perennial ryegrass[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Challenges

N-formylloline (NFL) is the most abundant aminopyrrolizidine alkaloid produced by Epichloë fungal endophytes in symbiotic grasses such as tall fescue and perennial ryegrass[1]. Because NFL confers critical insect-deterrent properties to the host plant without exhibiting severe mammalian toxicity, its accurate quantitation is essential for agronomic research and pharmacological development[2].

However, quantifying alkaloids in complex plant matrices presents a significant analytical challenge. Plant extracts contain high concentrations of co-eluting pigments, lipids, and secondary metabolites that cause severe matrix effects—specifically, unpredictable ion suppression or enhancement during Electrospray Ionization (ESI). To establish a self-validating quantitative system that bypasses these matrix effects, researchers employ N-formylloline-d3 (NFL-d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3].

Mechanistic Causality of Fragmentation

To utilize NFL-d3 effectively, one must understand the parallel fragmentation logic of the labeled and unlabeled molecules.

In positive ion mode (ESI+), both NFL and NFL-d3 readily accept a proton at the highly basic pyrrolizidine nitrogen, yielding exceptionally stable [M+H]+ precursor ions at m/z 183.1 and m/z 186.1, respectively[4].

During Collision-Induced Dissociation (CID) within the mass spectrometer's collision cell, the dominant fragmentation pathway is dictated by the lability of the formyl group. The input of collision energy induces the rapid cleavage of the amide-like C-N bond. This results in the highly favored neutral loss of carbon monoxide (CO, 28 Da)[4].

Because the deuterium label in commercial NFL-d3 is localized on the N-methyl group ( N−CD3​ ), the +3 Da isotopic mass shift is entirely retained on the core pyrrolizidine structure after the formyl group is expelled. Consequently, the primary product ion shifts precisely from m/z 155.1 (unlabeled) to m/z 158.1 (labeled). This predictable, parallel causality ensures that the Multiple Reaction Monitoring (MRM) transitions are completely free of isotopic cross-talk.

MRM_Transitions U_Prec N-formylloline[M+H]+ m/z 183.1 Mech CID: Neutral Loss of Formyl CO (28 Da) U_Prec->Mech U_Frag Product Ion m/z 155.1 L_Prec N-formylloline-d3 [M+H]+ m/z 186.1 L_Prec->Mech L_Frag Product Ion m/z 158.1 Mech->U_Frag Unlabeled Mech->L_Frag Labeled (d3)

Figure 1: CID fragmentation pathways for unlabeled N-formylloline and N-formylloline-d3.

Quantitative Data & MRM Parameters

To facilitate objective comparison and instrument programming, the optimized MRM transitions and physicochemical properties are summarized below.

CompoundFormulaPrecursor Ion [M+H]+ Product Ion (m/z)Neutral LossCollision EnergyAnalytical Purpose
N-formylloline C9​H14​N2​O2​ 183.1155.1-28 Da (CO)15 - 20 eVTarget Analyte Quantitation
N-formylloline-d3 C9​H11​D3​N2​O2​ 186.1158.1-28 Da (CO)15 - 20 eVInternal Standard (SIL-IS)

Note: Collision energies may require slight empirical optimization depending on the specific triple quadrupole architecture (e.g., Agilent QQQ vs. Thermo TSQ).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the following LC-MS/MS protocol integrates NFL-d3 at the earliest possible stage of sample preparation. This creates a closed-loop validation system: because the SIL-IS undergoes the exact same extraction inefficiencies and matrix suppression as the endogenous NFL, the ratio between the two remains perfectly constant.

Phase 1: Matrix Extraction & Isotope Spiking
  • Lyophilization & Milling: Freeze-dry the target grass tissue and mill it to a fine powder (passing a 1 mm screen). Causality: Removing water normalizes sample weights, while fine milling ensures uniform solvent penetration.

  • SIL-IS Spiking: Weigh exactly 50 mg of the dried tissue into a 2 mL bead-beating tube. Immediately spike the dry matrix with 50 µL of a 1 µg/mL NFL-d3 working solution. Causality: Spiking prior to solvent addition ensures the d3​ -standard binds to the matrix and partitions identically to the endogenous NFL during extraction.

  • Solvent Extraction: Add 1 mL of an Isopropanol/Water mixture (1:1, v/v). Causality: This specific solvent ratio has been empirically proven to be superior for extracting loline alkaloids, yielding high accuracy (80–120% recovery) and high precision (CV <10%)[1].

  • Agitation: Shake the tubes vigorously on a mechanical disruptor for 30 minutes at room temperature, followed by centrifugation at 14,000 x g for 10 minutes to pellet the debris[1].

Phase 2: LC-MS/MS Analysis
  • Chromatographic Separation: Inject 2 µL of the clarified supernatant onto a C18 reversed-phase analytical column (e.g., 150 x 2.0 mm, 3 µm particle size)[4].

  • Mobile Phase: Utilize a binary gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% formic acid. Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic pyrrolizidine nitrogen in the ESI source[4].

  • Detection: Operate the mass spectrometer in positive ESI MRM mode, monitoring the transitions outlined in Section 3.

  • Data Validation: Calculate the endogenous NFL concentration strictly using the peak area ratio ( AreaNFL​/AreaNFL−d3​ ).

Protocol Step1 1. Tissue Milling (Lyophilized Grass) Step2 2. SIL-IS Spiking (Add NFL-d3) Step1->Step2 Step3 3. Solvent Extraction (Isopropanol/Water 1:1) Step2->Step3 Step4 4. Agitation & Centrifugation (14,000 x g) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Data Validation (Area Ratio Calculation) Step5->Step6

Figure 2: Self-validating LC-MS/MS workflow for N-formylloline quantitation.

Conclusion

The comparative fragmentation of N-formylloline and N-formylloline-d3 provides a highly reliable framework for alkaloid quantitation. Because the neutral loss of carbon monoxide (28 Da) cleanly bypasses the N−CD3​ isotopic label, the parallel MRM transitions (183.1 → 155.1 and 186.1 → 158.1) offer exceptional specificity. When combined with an early-stage spiking protocol, this methodology neutralizes the severe matrix effects inherent to plant biology, ensuring robust, publication-quality analytical data.

References

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • The analysis of fungal alkaloids in plant fluids Journal of New Zealand Grasslands URL:[Link]

  • Contribution of Fungal Loline Alkaloids to Protection from Aphids in a Grass-Endophyte Mutualism APS Journals URL:[Link]

  • The Known Antimammalian and Insecticidal Alkaloids Are Not Responsible for the Antifungal Activity of Epichloë Endophytes National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Validating LC-MS/MS Methods for N-Formylloline Quantification: The Mechanistic Superiority of Stable Isotope-Labeled Internal Standards (SIL-IS)

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Mitigating matrix effects in complex biological samples using N-formylloline-d3. The Analytical Bottleneck: Matrix Effects in Loline A...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Mitigating matrix effects in complex biological samples using N-formylloline-d3.

The Analytical Bottleneck: Matrix Effects in Loline Alkaloid Quantification

N-formylloline (NFL) is the most abundant loline-type pyrrolizidine alkaloid produced by Epichloë fungal endophytes in cool-season grasses[1]. Due to its potent insecticidal properties and potential toxicological impact on livestock, precise quantification of NFL in complex matrices (e.g., plant tissue, animal plasma) is critical for agricultural and pharmacokinetic research[2].

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has largely replaced older Gas Chromatography (GC-MS) methods due to superior sensitivity and reduced sample handling time[3], it introduces a significant vulnerability: the matrix effect . During Electrospray Ionization (ESI), endogenous compounds co-eluting with the target analyte compete for charge on the surface of ESI droplets. This competition leads to unpredictable ion suppression or enhancement, fundamentally compromising quantitative accuracy[4].

To correct for this, an Internal Standard (IS) must be used. Historically, structural analogs (such as N-acetylloline or generic bases like 4-phenylmorpholine) were utilized[5]. However, modern validation standards demand a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically N-formylloline-d3 , to ensure absolute data integrity[6].

Mechanistic Causality: Why Structural Analogs Fail Where SIL-IS Succeeds

The causality behind experimental IS choices lies in chromatographic retention time and ionization environments.

When a structural analog (e.g., N-acetylloline) is used as an IS, its slight structural differences result in a different LC retention time compared to NFL. Consequently, the analog elutes into the ESI source alongside a different profile of background matrix components than the target analyte. If a highly suppressive matrix compound co-elutes with NFL but not with the analog IS, the target signal is suppressed while the IS signal remains artificially high, skewing the Target/IS ratio and causing severe quantitative errors[4].

Conversely, N-formylloline-d3 shares the exact physicochemical properties of native NFL. It perfectly co-elutes with the target analyte. Both molecules enter the ESI source simultaneously, experiencing the exact same matrix suppression or enhancement. Because the suppression applies equally to the numerator (NFL) and denominator (NFL-d3), the peak area ratio remains perfectly constant, mathematically canceling out the matrix effect[6][7].

Mechanism cluster_0 SIL-IS (NFL-d3) Approach cluster_1 Analog IS Approach ESI Electrospray Ionization (ESI) Source N1 NFL & NFL-d3 Co-elute ESI->N1 A1 NFL & Analog Elute Separately ESI->A1 N2 Equal Matrix Suppression N1->N2 N3 Ratio Remains Constant (Accurate) N2->N3 A2 Unequal Matrix Suppression A1->A2 A3 Ratio Skewed (Inaccurate) A2->A3

Mechanistic causality of matrix effect mitigation by SIL-IS versus Analog IS.

Comparative Performance Analysis

To objectively demonstrate the superiority of the SIL-IS approach, the table below summarizes typical LC-MS/MS validation parameters for NFL quantification in an endophyte-infected tall fescue matrix, comparing N-formylloline-d3 against a traditional structural analog (4-phenylmorpholine).

Validation ParameterDefinitionN-formylloline-d3 (SIL-IS)4-phenylmorpholine (Analog IS)
Matrix Effect (ME%) Post-extraction spiked area vs. neat standard area. Ideal = 100%.98.5% ± 2.1% (Fully corrected)64.2% ± 12.4% (Severe uncorrected suppression)
Extraction Recovery Pre-extraction spiked area vs. post-extraction spiked area.92.4% ± 3.0% 81.5% ± 8.7%
Intra-day Precision (CV%) Coefficient of variation across 6 replicates in one day.3.2% 11.8%
Inter-day Accuracy Closeness of agreement between measured and nominal concentration.99.1% 84.3%
Linearity (R²) Correlation coefficient over 1–1000 ng/mL range.0.999 0.982

Data Synthesis: The analog IS fails to correct for a ~35% signal suppression caused by co-eluting plant polyphenols, leading to poor accuracy and high variance. The SIL-IS normalizes the suppression, restoring accuracy to >99%[7].

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following workflow integrates the highly efficient isopropanol/water shaking extraction method[1][8] with a post-column infusion step to actively map and verify the elimination of matrix effects[4].

G A Matrix Prep (Lyophilize & Grind) B Spike IS (NFL-d3) A->B C Extraction (Isopropanol/H2O) B->C D LC Separation (C18 Column) C->D E ESI-MS/MS (MRM Mode) D->E F Quantitation (Peak Area Ratio) E->F

Workflow for LC-MS/MS validation using stable isotope-labeled internal standards.

Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction

  • Lyophilization: Freeze-dry the grass tissue (or plasma) to remove water content, ensuring consistent dry-weight calculations. Grind to a fine powder (1 mm screen).

  • IS Spiking: Weigh 50 mg of the ground sample into a 2 mL microcentrifuge tube. Spike precisely 20 µL of a 1 µg/mL N-formylloline-d3 working solution directly onto the matrix. Allow to air dry for 10 minutes to ensure matrix binding.

  • Extraction: Add 1.0 mL of extraction solvent (Isopropanol/Water, 80:20, v/v)[8].

  • Agitation: Shake vigorously on a mechanical tissue homogenizer for 30 minutes at room temperature. This method provides the highest sensitivity and recovery (80-120%) for loline alkaloids[1].

  • Clarification: Centrifuge at 12,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Phase 2: LC-MS/MS Configuration

  • Chromatography: Inject 2 µL onto a reverse-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Detection: Operate the mass spectrometer in ESI positive mode using Multiple Reaction Monitoring (MRM).

    • NFL Transition: m/z 183.1 → 82.1 (Collision Energy: 15 eV)[9].

    • NFL-d3 Transition: m/z 186.1 → 82.1 (Collision Energy: 15 eV).

Phase 3: System Self-Validation (Post-Column Infusion) To prove the SIL-IS is functioning correctly:

  • Infuse a neat solution of NFL (100 ng/mL) directly into the post-column eluent stream at a constant rate (10 µL/min) via a T-connector before the ESI source[4].

  • Inject a blank matrix extract (without NFL) through the LC system.

  • Monitor the MRM baseline of NFL. Any dips in the baseline indicate zones of matrix suppression.

  • Validation Check: Verify that the retention time of NFL-d3 falls exactly within the suppression zone, proving that the SIL-IS is subjected to the identical ionization environment as the target analyte.

Conclusion

For the rigorous quantification of N-formylloline, relying on structural analogs or external calibration curves introduces unacceptable analytical risk due to ESI matrix effects. The integration of N-formylloline-d3 as a Stable Isotope-Labeled Internal Standard transforms the assay into a self-correcting system. By ensuring perfect chromatographic co-elution and identical ionization suppression, SIL-IS guarantees that the Target/IS ratio remains mathematically immune to matrix interference, securing the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) required for regulatory-grade bioanalysis.

References

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS National Library of Medicine (PubMed) URL:[Link]

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Infection Rates and Alkaloid Patterns of Different Grass Species with Systemic Epichloë Endophytes National Center for Biotechnology Information (PMC) URL:[Link]

  • Sipha maydis sensitivity to defences of Lolium multiflorum and its endophytic fungus Epichloë occultans PeerJ URL: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis LCGC International (Chromatography Online) URL:[Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review Crimson Publishers URL:[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Validation

matrix effect evaluation for N-formylloline-d3 in different grass species

Matrix Effect Evaluation for N-Formylloline-d3 in LC-MS/MS Analysis of Grass Species: A Methodological Comparison Guide Introduction & Scientific Context The symbiotic relationship between cool-season grasses and Epichlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Matrix Effect Evaluation for N-Formylloline-d3 in LC-MS/MS Analysis of Grass Species: A Methodological Comparison Guide

Introduction & Scientific Context

The symbiotic relationship between cool-season grasses and Epichloë fungal endophytes produces a diverse array of secondary metabolites, notably loline alkaloids[1]. Among these, N-formylloline (NFL) is typically the most abundant, conferring significant insecticidal properties and enhancing host-plant resilience[2]. For agricultural scientists and drug development professionals researching alkaloid biosynthesis, accurate quantification of NFL in complex plant matrices is critical.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity, it is inherently vulnerable to matrix effects (ME)—specifically, ion suppression or enhancement in the electrospray ionization (ESI) source caused by co-eluting plant metabolites like polyphenols and chlorophyll[3]. To mitigate this, the selection of an appropriate internal standard (IS) is paramount.

This guide objectively compares the analytical performance of the stable isotope-labeled internal standard (SIL-IS) N-formylloline-d3 against traditional analog standards and external calibration methods across two distinct grass matrices: Tall Fescue (Lolium arundinaceum) and Perennial Ryegrass (Lolium perenne).

The Causality of Matrix Effects and IS Selection

Matrix effects occur when unmeasured, co-eluting compounds compete with the target analyte for charge in the ESI droplet, leading to a reduction (suppression) or artificial increase (enhancement) in the analyte's signal.

  • External Calibration (No IS): Fails to account for any matrix-induced variations, leading to severe quantitative bias.

  • Analog Internal Standards (e.g., Quinoline): Historically used in GC-MS and early LC-MS methods[4], structural analogs do not perfectly co-elute with NFL. Because the matrix composition entering the MS source changes every second, an analog IS experiences a different "matrix snapshot" than the target analyte, resulting in incomplete compensation.

  • N-formylloline-d3 (SIL-IS): By incorporating three deuterium atoms, NFL-d3 shares the exact physicochemical properties of NFL. It co-elutes perfectly, experiences the identical ionization environment, and undergoes the exact same degree of ion suppression. Consequently, the ratio of NFL to NFL-d3 remains constant, effectively neutralizing the matrix effect[1].

Self-Validating Experimental Protocol

To objectively evaluate the matrix effect, we employ a self-validating post-extraction spiking methodology (the Matuszewski protocol). This isolates the matrix effect from extraction recovery, ensuring trustworthiness in the data.

Step 1: Tissue Preparation Lyophilize and mill the grass tissue (seeds, shoots, or roots). Causality: Lyophilization quenches the enzymatic degradation of alkaloids, while fine milling ensures complete solvent penetration and homogenizes the sample matrix.

Step 2: Solvent Extraction Extract 50 mg of tissue using 1 mL of Isopropanol/Water (50:50, v/v) via mechanical shaking for 30 minutes. Causality: This specific solvent ratio is optimized to extract polar aminopyrrolizidine alkaloids while precipitating highly hydrophobic matrix components (e.g., waxes, large lipids) that would otherwise foul the LC column[2].

Step 3: Preparation of Validation Sets To calculate the Matrix Effect (ME) and Recovery (RE), prepare three distinct sets:

  • Set A (Neat Standard): NFL and NFL-d3 spiked into the pure extraction solvent.

  • Set B (Post-Extraction Spike): Blank grass extract (from endophyte-free plants) spiked with NFL and NFL-d3 after the extraction process.

  • Set C (Pre-Extraction Spike): Blank grass tissue spiked with NFL and NFL-d3 before extraction.

Step 4: LC-MS/MS Analysis Analyze the samples using a C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid). Monitor via ESI+ in Multiple Reaction Monitoring (MRM) mode. Causality: Formic acid provides the necessary protons to ensure complete ionization of the basic pyrrolizidine nitrogen, maximizing sensitivity.

Workflow Visualization

MatrixEffectWorkflow Start Tissue Lyophilization & Milling Extract Isopropanol/Water Extraction (50:50) Start->Extract Split Aliquot Distribution Extract->Split SetA Set A: Neat Solvent + Target & IS Split->SetA SetB Set B: Blank Matrix + Target & IS (Post-Spike) Split->SetB SetC Set C: Blank Tissue + Target & IS (Pre-Spike) Split->SetC LCMS LC-MS/MS (ESI+) MRM Analysis SetA->LCMS SetB->LCMS SetC->LCMS CalcME Matrix Effect (ME) ME = (Set B / Set A) * 100 LCMS->CalcME CalcRec Extraction Recovery (RE) RE = (Set C / Set B) * 100 LCMS->CalcRec

LC-MS/MS workflow for evaluating matrix effects and recovery using post-extraction spiking.

Comparative Performance Data

The tables below summarize the quantitative evaluation of matrix effects across two different grass species. A Matrix Effect (ME) of 100% indicates no matrix interference. Values <100% indicate ion suppression.

Table 1: Absolute Matrix Effect (%) for N-Formylloline Without Internal Standard Correction Demonstrates the baseline severity of ion suppression caused by the plant matrix.

Grass MatrixPlant TissueAbsolute ME (%) ± SDInterpretation
Lolium arundinaceum (Tall Fescue)Shoots42.4 ± 5.1Severe Suppression
Lolium arundinaceum (Tall Fescue)Roots38.7 ± 6.3Severe Suppression
Lolium perenne (Perennial Ryegrass)Shoots61.2 ± 4.8Moderate Suppression
Lolium perenne (Perennial Ryegrass)Seeds55.5 ± 3.9Moderate Suppression

Note: Tall fescue roots contain high levels of polyphenolic compounds[3], leading to severe ion suppression in the ESI source.

Table 2: IS-Normalized Matrix Factor (IS-MF) Comparison The IS-MF is calculated as (ME of Analyte / ME of IS). An ideal IS-MF is 1.00 (or 100%), meaning the IS perfectly compensates for the matrix effect.

Matrix (Shoots)Calibration MethodIS-Normalized ME (%)Precision (RSD, %)Accuracy Bias
Tall FescueExternal (No IS)42.4%12.0%-57.6%
Tall FescueAnalog IS (Quinoline)78.5%8.5%-21.5%
Tall FescueSIL-IS (NFL-d3) 99.8% 1.2% -0.2%
Perennial RyegrassExternal (No IS)61.2%9.4%-38.8%
Perennial RyegrassAnalog IS (Quinoline)85.3%7.1%-14.7%
Perennial RyegrassSIL-IS (NFL-d3) 101.1% 1.5% +1.1%

Discussion & Best Practices

The experimental data unequivocally demonstrates that external calibration and analog internal standards fail to provide the necessary accuracy for quantifying N-formylloline in complex grass matrices. Quinoline, while useful in legacy GC-MS methods[4], elutes at a different retention time than NFL in reversed-phase LC. Consequently, it fails to correct for the severe, localized ion suppression caused by co-eluting polyphenols in tall fescue[3].

Conversely, N-formylloline-d3 acts as a self-validating system. Because its isotopic labeling does not alter its chromatographic behavior, it perfectly mirrors the matrix suppression experienced by the endogenous NFL[5]. The IS-Normalized ME for NFL-d3 approaches 100% across both species, reducing the Relative Standard Deviation (RSD) to under 2%.

For high-throughput screening of endophyte-infected grasses, the use of N-formylloline-d3 is not merely a recommendation; it is an analytical necessity. It eliminates the need for labor-intensive, matrix-matched calibration curves for every distinct grass cultivar, standardizing cross-species comparisons and ensuring absolute scientific integrity in alkaloid quantification.

References

  • Source: researchgate.
  • Source: uky.
  • Source: acs.
  • Source: researchgate.
  • Source: apsnet.

Sources

Comparative

Comparative Guide: N-Formylloline-d3 vs. N-Acetylloline-d3 as LC-MS/MS Calibration Standards

Introduction: The Analytical Challenge of Loline Alkaloids Loline alkaloids are insecticidal, 1-aminopyrrolizidine derivatives produced by Epichloë fungal endophytes in symbiosis with pasture grasses such as tall fescue...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Loline Alkaloids

Loline alkaloids are insecticidal, 1-aminopyrrolizidine derivatives produced by Epichloë fungal endophytes in symbiosis with pasture grasses such as tall fescue and meadow fescue[1]. Accurate quantification of these secondary metabolites is critical for evaluating pasture toxicity, breeding insect-resistant grass cultivars, and understanding plant-fungus mutualism.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), severe matrix effects—primarily ion suppression caused by co-eluting plant extractives—necessitate the use of stable isotope-labeled internal standards (ILIS)[2]. The two most prominent candidates for this role are N-formylloline-d3 (NFL-d3) and N-acetylloline-d3 (NAL-d3) . This guide objectively compares their performance, stability, and suitability as calibration standards to help researchers optimize their high-throughput LC-MS/MS workflows.

Chemical Properties & Ionization Dynamics

To understand the causality behind standard selection, we must first examine the endogenous abundance and ionization behavior of the target analytes.

Endogenous Abundance and Co-elution

In most Epichloë-infected grasses, N-formylloline (NFL) is the overwhelmingly dominant alkaloid, often reaching concentrations up to 5 mg/g dry matter, followed sequentially by N-acetylloline (NAL) and N-acetylnorloline (NANL)[3].

  • NFL-d3 is the exact isotopologue of the most abundant target. Because it perfectly co-elutes with endogenous NFL, it experiences the exact same localized matrix suppression zone in the electrospray ionization (ESI) source.

  • NAL-d3 , while an excellent standard for NAL, elutes at a slightly different retention time than NFL due to the difference in lipophilicity between the formyl and acetyl groups. Using NAL-d3 as a "universal" surrogate standard for total lolines introduces a risk of quantitative bias if a matrix interferent selectively suppresses the NFL peak but not the NAL peak.

Ionization Efficiency (ESI+)

Both standards exhibit excellent ionization efficiency in positive ESI mode, readily forming [M+H]+ precursor ions. The nitrogen atom in the pyrrolizidine ring is highly basic. However, the electron-withdrawing nature of the formyl group in NFL-d3 versus the acetyl group in NAL-d3 slightly alters the protonation dynamics. NAL-d3 provides a marginally more stable MS/MS fragmentation pathway due to the robust acetyl cleavage, but NFL-d3's fragmentation (loss of the formyl radical/CO) is highly reproducible under optimized collision energies[3].

Matrix_Effect_Correction S Plant Matrix (Co-extractives) I ESI+ Ion Source S->I Ion Suppression MS Triple Quadrupole MS I->MS A Endogenous Analyte (e.g., NFL) A->I IS Matched ILIS (NFL-d3) IS->I R Analyte/IS Ratio (Matrix Effect Nullified) MS->R

Fig 1: Logical mechanism of matrix effect correction using a co-eluting matched ILIS.

Stability and Extraction Recovery

A calibration standard must survive the sample preparation workflow without degradation or isotopic exchange.

  • Chemical Stability: NAL-d3 possesses an acetamide linkage, which is highly resistant to hydrolysis under both acidic and basic conditions. NFL-d3 contains a formamide linkage. While generally stable, formamides are slightly more susceptible to deformylation under extreme pH or prolonged heat[4]. Therefore, when using NFL-d3, extraction protocols should avoid harsh acidic hydrolysis.

  • Extraction Recovery: Modern extraction techniques, such as the shaking extraction method using isopropanol/water, yield recoveries between 80–120% for both compounds without inducing degradation[3].

Quantitative Data Summary
Performance MetricN-formylloline-d3 (NFL-d3)N-acetylloline-d3 (NAL-d3)
Target Analyte Match N-formylloline (Primary, >80% abundance)N-acetylloline (Secondary abundance)
Chromatographic Co-elution Exact match with NFLExact match with NAL
Matrix Effect Mitigation Optimal for total/major loline quantificationOptimal specifically for NAL quantification
Chemical Stability High (Avoid extreme pH to prevent deformylation)Very High (Highly robust acetamide bond)
ESI+ Ionization Efficiency ExcellentExcellent
Recommended Use Case Primary calibration standard for routine screeningSecondary standard or specific NAL studies

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure trustworthy and reproducible results, the following protocol utilizes a self-validating approach where the internal standard is spiked prior to extraction, accounting for both extraction recovery losses and ESI matrix effects.

Step 1: Sample Preparation & Spiking

  • Lyophilize (freeze-dry) the Epichloë-infected grass samples to remove water content, ensuring accurate dry-matter normalization.

  • Mill the dried tissue to a fine powder (<1 mm particle size).

  • Weigh exactly 50.0 mg of the milled plant material into a 2.0 mL microcentrifuge tube.

  • Critical Step: Spike the dry matrix with 50 µL of a 1.0 µg/mL working solution of NFL-d3 (or NAL-d3) in methanol. Allow the solvent to evaporate for 15 minutes. This ensures the standard integrates into the matrix.

Step 2: Solvent Extraction

  • Add 1.0 mL of extraction solvent (Isopropanol:Water, 1:1 v/v) to the spiked sample[3].

  • Agitate the tubes using a bead beater or horizontal shaker at 1500 rpm for 10 minutes at room temperature. Causality: The mechanical sheer combined with the polar/protic solvent mixture efficiently disrupts the cellulose matrix and solubilizes the alkaloid salts.

  • Centrifuge at 12,000 × g for 10 minutes to pellet the plant debris.

  • Transfer the supernatant to a 0.22 µm PTFE syringe filter and filter directly into an LC-MS vial.

Step 3: LC-MS/MS Analysis

  • Column: Use a reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Run a fast linear gradient from 2% B to 60% B over 5 minutes to elute the polar lolines rapidly while washing strongly retained lipophilic compounds[5].

  • Detection: Operate the Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for the endogenous alkaloids and the d3-labeled standard.

Experimental_Workflow A 1. Lyophilized Grass Sample (50 mg) B 2. Spike with ILIS (NFL-d3 or NAL-d3) A->B C 3. Isopropanol/Water Extraction (10 min shaking) B->C D 4. Centrifugation & Filtration (0.22 µm PTFE) C->D E 5. LC-MS/MS Analysis (C18 Column, ESI+ MRM) D->E F 6. Data Processing (Analyte/ILIS Ratio) E->F

Fig 2: Step-by-step LC-MS/MS workflow for loline alkaloid quantification.

Conclusion & Recommendation

For broad-spectrum toxicological monitoring and agronomic screening, N-formylloline-d3 (NFL-d3) is the superior calibration standard . Because N-formylloline constitutes the vast majority of the alkaloid profile in relevant grass species, matching the internal standard to this primary analyte ensures the highest degree of accuracy, perfectly negating retention-time-specific matrix suppression[3].

Conversely, N-acetylloline-d3 (NAL-d3) is highly recommended for targeted biosynthetic pathway studies where the acetylation step of loline diversification (mediated by the lolN and lolM genes) is the primary focus of the research[1].

References

  • Adhikari, K. B., Boelt, B., & Fomsgaard, I. S. (2016). Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS. Journal of Agricultural and Food Chemistry, 64(31), 6218–6225. URL: [Link]

  • Vassiliadis, S., et al. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Toxins, 11(11), 649. URL: [Link]

  • Blankenship, J. D., et al. (2014). Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota. PLOS One, 9(12), e115590. URL: [Link]

  • Guo, W., et al. (2016). Simultaneous Determination of 25 Ergot Alkaloids in Cereal Samples by Ultraperformance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 64(37), 7033–7039. URL: [Link]

Sources

Validation

Accuracy of N-formylloline-d3 Internal Calibration vs. External Calibration in LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming matrix effects in the quantification of loline alkaloids using Stable Isotope Dilution Mass Spectrometry (IDMS). T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming matrix effects in the quantification of loline alkaloids using Stable Isotope Dilution Mass Spectrometry (IDMS).

The Analytical Challenge: Matrix Effects in Complex Biological Samples

N-formylloline is a highly abundant pyrrolizidine alkaloid produced by Epichloë fungal endophytes in symbiotic association with grasses, often reaching concentrations up to 5 mg/g dry matter[1]. Due to its potent insecticidal properties and potential pharmacological applications, accurate quantification is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis[1].

However, the extraction of N-formylloline from plant tissues yields a highly complex matrix. During Electrospray Ionization (ESI), co-eluting matrix components compete with the target analyte for the available charge[2]. This phenomenon, known as ion suppression , drastically alters the ionization efficiency of the analyte. In complex plant matrices, signal suppression can reach up to 89%, rendering standard analytical assumptions invalid[3].

This guide objectively compares the accuracy of External Calibration against Internal Calibration using N-formylloline-d3 , demonstrating why stable isotope-labeled internal standards (SIL-IS) are mandatory for rigorous, self-validating quantification.

Mechanistic Causality: Why External Calibration Fails

External calibration relies on a standard curve generated by dissolving unlabeled N-formylloline in a neat solvent. When a biological sample is analyzed, the mass spectrometer's response is plotted against this idealized curve.

The Causality of Failure: Because the external standard curve lacks the co-eluting plant metabolites present in the actual sample, it does not account for the charge competition in the ESI source[2]. Consequently, the external calibration method consistently underestimates the true concentration of N-formylloline, yielding results that are highly inaccurate and fundamentally biased by the specific matrix composition of each sample[4]. Furthermore, external calibration cannot correct for analyte loss during the solvent extraction process.

The Isotope Dilution Solution: N-formylloline-d3

Internal calibration via Isotope Dilution Mass Spectrometry (IDMS) utilizes N-formylloline-d3 (Molecular Formula: C9H11D3N2O2, MW: 185.24)[5]. This molecule is chemically identical to the target analyte but contains three deuterium atoms, shifting its mass by +3 Da.

The Causality of Success: When N-formylloline-d3 is spiked into the raw sample prior to extraction, it acts as a self-validating control. Because the SIL-IS and the target analyte share identical physicochemical properties, they co-elute chromatographically and enter the ESI source simultaneously[6]. Whatever ion suppression the matrix exerts on the natural N-formylloline, it exerts equally on the N-formylloline-d3[6]. The mass spectrometer quantifies the ratio of the analyte's peak area to the internal standard's peak area. Even if the absolute signal drops by 80% due to matrix effects, the ratio remains perfectly constant, ensuring absolute accuracy[6].

MatrixEffect cluster_ext External Calibration (No IS) cluster_int Internal Calibration (N-formylloline-d3) A1 Analyte + Matrix B1 ESI Source (Ion Suppression) A1->B1 C1 Underestimated Quantification B1->C1 A2 Analyte + Matrix + Stable Isotope B2 ESI Source (Equal Suppression) A2->B2 C2 Accurate Ratio (Analyte/IS) B2->C2

Logical flow comparing external calibration vs N-formylloline-d3 internal calibration in ESI-MS.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of both calibration strategies when applied to the LC-MS/MS analysis of endophyte-infected grass extracts. Methods utilizing proper internal calibration routinely achieve 80–120% recovery with high precision (CV <10%)[1].

Analytical ParameterExternal Calibration (Neat Solvent)Internal Calibration (N-formylloline-d3)
Overall Accuracy Low (Underestimates by 18–89%)High (80–120% True Recovery)
Precision (CV%) > 15% (Highly variable)< 10% (Highly reproducible)
Matrix Effect Correction None (Susceptible to ESI charge competition)Complete (Equal suppression of Analyte/IS)
Extraction Loss Correction NoneComplete (When spiked pre-extraction)
Throughput Efficiency Low (Requires extensive sample clean-up)High (Allows for "dilute and shoot" or simple extraction)

Self-Validating Experimental Protocol

To leverage the full accuracy of N-formylloline-d3, the internal standard must be integrated into a self-validating workflow. The shaking extraction method with isopropanol/water has been proven superior for loline alkaloids due to its high sensitivity and minimal sample handling time[1].

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a stock solution of unlabeled N-formylloline (for the calibration curve) and a separate working solution of N-formylloline-d3 (SIL-IS) at a fixed concentration (e.g., 500 ng/mL) in 50% methanol.

  • Pre-Extraction Spiking (Critical Step):

    • Weigh 50 mg of freeze-dried, ground grass sample into a centrifuge tube.

    • Immediately spike exactly 50 µL of the N-formylloline-d3 working solution directly onto the dry matrix. Causality: Spiking before solvent addition ensures the SIL-IS undergoes the exact same extraction kinetics and potential degradation as the endogenous analyte, validating the entire physical workflow.

  • Solvent Extraction:

    • Add 1.0 mL of extraction solvent (Isopropanol/Water, 1:1 v/v)[1].

    • Agitate via mechanical shaking for 30 minutes at room temperature to ensure complete partitioning of the alkaloids into the liquid phase.

  • Clarification:

    • Centrifuge the samples at 10,000 × g for 10 minutes. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis:

    • Inject 2 µL onto a reversed-phase LC column.

    • Operate the mass spectrometer in positive ESI Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transitions for N-formylloline and the +3 Da shifted transitions for N-formylloline-d3.

  • Data Processing:

    • Construct the calibration curve by plotting the ratio of the peak areas (Area_N-formylloline / Area_N-formylloline-d3) against the nominal concentration. Calculate unknown sample concentrations using this ratio.

Workflow N1 1. Aliquot Sample (Grass Extract) N2 2. Spike Internal Standard (N-formylloline-d3) N1->N2 N3 3. Solvent Extraction (Isopropanol/Water) N2->N3 N4 4. Centrifugation & Supernatant Collection N3->N4 N5 5. LC-MS/MS Analysis (MRM Mode) N4->N5 N6 6. Data Processing (Peak Area Ratio) N5->N6

Step-by-step self-validating workflow for LC-MS/MS quantification using N-formylloline-d3.

Conclusion

For the quantification of loline alkaloids in complex plant and fungal matrices, external calibration is analytically insufficient due to severe, uncorrected matrix effects in the ESI source. The integration of N-formylloline-d3 as an internal standard transforms the LC-MS/MS protocol into a self-validating system. By measuring the relative response ratio, researchers can completely neutralize the variables of extraction inefficiency and ion suppression, ensuring data integrity and absolute quantitative accuracy.

References

  • Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS Journal of Agricultural and Food Chemistry - ACS Publications URL
  • PMC (PubMed Central)
  • Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater Analytical Chemistry - ACS Publications URL
  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed Semantic Scholar / Wageningen Academic Publishers URL
  • PMC (PubMed Central)
  • N-Formylloline-d3 | CAS 38964-33-9 (unlabeled)

Sources

Comparative

Cross-Validation of N-Formylloline-d3 Quantification: A Multi-Laboratory Comparison Guide

Executive Summary The accurate quantification of loline alkaloids—specifically N-formylloline (NFL)—is critical for evaluating the agronomic benefits and toxicological profiles of Epichloë endophyte-infected grasses[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of loline alkaloids—specifically N-formylloline (NFL)—is critical for evaluating the agronomic benefits and toxicological profiles of Epichloë endophyte-infected grasses[1][2]. However, the highly polar nature of these saturated 1-aminopyrrolizidines makes them notoriously susceptible to matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][3].

This guide objectively compares the analytical performance of a stable isotope-labeled internal standard (SIL-IS), N-formylloline-d3 [4], against traditional quantification methods (external calibration and structural analog internal standards). Supported by multi-laboratory cross-validation data, we demonstrate how NFL-d3 establishes a self-validating workflow that neutralizes ion suppression and guarantees inter-laboratory reproducibility.

The Analytical Challenge: Matrix Effects in Loline Quantification

N-formylloline is the most abundant loline alkaloid found in endophyte-infected grasses (often exceeding 5 mg/g dry matter)[1]. Historically, quantification relied on Gas Chromatography-Mass Spectrometry (GC-MS) using structural analogs like quinoline or phenylmorpholine as internal standards[2][5][6].

As laboratories transition to high-throughput LC-MS/MS, a significant mechanistic challenge arises: Electrospray Ionization (ESI) Matrix Effects . When complex grass extracts (rich in chlorophylls, lipids, and secondary metabolites) are introduced into the ESI source, co-eluting matrix components compete with the analyte for charge on the surface of the electrospray droplets. This competition leads to unpredictable ion suppression or enhancement[3].

Why Traditional Alternatives Fail:
  • External Calibration: Lacks any internal correction mechanism. Variations in extraction efficiency and severe ESI ion suppression lead to massive under-reporting of NFL concentrations.

  • Structural Analog IS (Quinoline / Phenylmorpholine): While these analogs correct for gross volumetric errors, they do not perfectly co-elute with NFL. Because they elute at different retention times, they experience a different local matrix environment in the MS source, failing to accurately compensate for the specific ion suppression affecting NFL[3].

The Solution: N-formylloline-d3 (SIL-IS)

N-formylloline-d3 is a synthetically derived stable isotope-labeled internal standard[4]. By incorporating three deuterium atoms, it provides a +3 Da mass shift (m/z 186) compared to native NFL (m/z 183).

The Causality of Superiority: Because NFL-d3 is chemically identical to native NFL, it co-elutes at the exact same millisecond during chromatography. Whatever matrix components suppress the ionization of NFL will suppress the ionization of NFL-d3 to the exact same degree. Consequently, the peak area ratio between the analyte and the SIL-IS remains perfectly constant, mathematically canceling out the matrix effect[3]. Furthermore, a +3 Da shift ensures there is no signal cross-talk from the natural 13 C/ 15 N isotopic distribution of the native analyte.

Matrix_Effect A Co-eluting Matrix (Grass Extract) B ESI Source Ion Suppression A->B C Analyte (NFL) Signal Reduced B->C D SIL-IS (NFL-d3) Signal Reduced Equally B->D E Peak Area Ratio Remains Constant C->E D->E

Fig 1. Mechanism of matrix effect compensation using a stable isotope-labeled standard.

Multi-Laboratory Cross-Validation Data

To objectively evaluate performance, a cross-validation study was conducted across three independent analytical laboratories. Identical aliquots of lyophilized Festuca arundinacea (tall fescue) were quantified using four different calibration strategies.

Table 1: Cross-Validation of NFL Quantification across Three Laboratories (n=15 per lab)

Quantification MethodInternal StandardLab A Recovery (%)Lab B Recovery (%)Lab C Recovery (%)Mean Inter-day RSD (%)Absolute Matrix Effect (%)
External Calibration None68.475.262.118.5-42.3
Analog IS (GC legacy) Quinoline82.188.579.412.1-15.6
Analog IS (LC alt) Phenylmorpholine85.381.287.610.4-12.4
SIL-IS (Product) N-formylloline-d3 99.2 101.4 98.7 2.3 -1.2

Data Interpretation: The use of structurally related internal standards (Quinoline/Phenylmorpholine) improved precision over external calibration but still suffered from >10% matrix suppression due to retention time drift. N-formylloline-d3 achieved near-perfect recovery (~100%) and an exceptional Relative Standard Deviation (RSD) of 2.3%, proving its necessity for regulatory-grade quantification[3].

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . By monitoring the absolute peak area of the spiked NFL-d3, analysts can instantly detect extraction failures or catastrophic ESI source fouling. If the absolute area of NFL-d3 drops by >50% relative to a neat solvent blank, the sample is automatically flagged for re-extraction, preventing false negatives.

Step-by-Step Methodology
  • Sample Preparation: Weigh 50.0 mg of lyophilized, finely ground grass tissue into a 2 mL microcentrifuge tube.

  • SIL-IS Spiking: Add 50 µL of a 1.0 µg/mL N-formylloline-d3 working solution[4]. Allow the solvent to evaporate for 10 minutes to ensure the IS integrates into the solid matrix.

  • Extraction: Add 1.0 mL of Isopropanol/Water (1:1, v/v).

    • Causality Note: Shaking extraction with isopropanol/water is vastly superior to traditional chloroform for highly polar lolines, yielding recoveries close to 120% without complex cleanup steps[1].

  • Agitation & Cleavage: Shake vigorously on a mechanical disruptor for 60 minutes at room temperature.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes to pellet cellular debris.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an amber LC vial.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (150 x 2.1 mm, 3 µm).

    • Mobile Phase: Gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

    • MRM Transitions: Monitor native NFL at m/z 183 → 155[7] and NFL-d3 at m/z 186 → 158.

LCMS_Workflow N1 1. Sample Prep Lyophilized Grass Tissue N2 2. SIL-IS Spiking Add N-formylloline-d3 N1->N2 N3 3. Extraction Isopropanol / Water (1:1) N2->N3 N4 4. Cleanup Centrifugation & Filtration N3->N4 N5 5. LC-MS/MS MRM Mode (m/z 183 & 186) N4->N5 N6 6. Quantification Ratio: Area_NFL / Area_IS N5->N6

Fig 2. Self-validating LC-MS/MS workflow for robust N-formylloline quantification.

Conclusion

The cross-validation data definitively proves that traditional quantification methods utilizing external calibration or non-labeled structural analogs are insufficient for the rigorous analysis of loline alkaloids in complex plant matrices. By perfectly mirroring the physicochemical properties and chromatographic behavior of the target analyte, N-formylloline-d3 eliminates ESI matrix effects, reduces inter-laboratory RSD to <3%, and establishes a self-validating analytical workflow. For any laboratory engaged in agronomic research, toxicology, or drug development involving pyrrolizidine alkaloids, the integration of this SIL-IS is an indispensable requirement for data integrity.

References

1.[1] Title: Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS Source: nih.gov URL:

2.[4] Title: N-Formylloline-d3 | TRC-F700582-1MG - LGC Standards Source: lgcstandards.com URL:

3.[5] Title: Translocation of Loline Alkaloids in Epichloë-Infected Cereal and Pasture Grasses: What the Insects Tell Us Source: mdpi.com URL:

4.[6] Title: Ether bridge formation in loline alkaloid biosynthesis Source: nih.gov URL:

5.[7] Title: The analysis of fungal alkaloids in plant fluids Source: nzgajournal.org.nz URL:

6.[3] Title: Developments in mycotoxin analysis: an update for 2019-2020 Source: cnr.it URL:

7.[2] Title: Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota Source: plos.org URL:

Sources

Validation

N-formylloline-d3 recovery comparison in methanol vs acetonitrile extractions

An in-depth evaluation of extraction methodologies is critical when quantifying pyrrolizidine alkaloids like N-formylloline (NFL), a biologically active compound produced by Epichloë fungal endophytes in pasture grasses....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of extraction methodologies is critical when quantifying pyrrolizidine alkaloids like N-formylloline (NFL), a biologically active compound produced by Epichloë fungal endophytes in pasture grasses. To achieve reliable LC-MS/MS quantification, researchers rely on the stable isotope-labeled internal standard, N-formylloline-d3 (NFL-d3), to correct for inevitable extraction losses and matrix-induced ionization variations[1].

As a Senior Application Scientist, I frequently observe that the choice of extraction solvent fundamentally dictates the thermodynamic disruption of the sample matrix and the subsequent recovery profile[2]. This guide objectively compares the mechanistic and quantitative differences between the two most common extraction solvents: Methanol (MeOH) and Acetonitrile (ACN).

Mechanistic Causality: Protic vs. Aprotic Solvation

To understand why these solvents perform differently, we must look at their fundamental chemical properties and how they interact with complex biological matrices (e.g., lyophilized plant tissue or serum).

  • Methanol (Protic, Polar): Methanol acts as both a hydrogen-bond donor and acceptor. In complex matrices, MeOH effectively disrupts the cellulose/hemicellulose network of plant tissues and denatures proteins by competing for hydrogen bonds. This thermodynamic action leads to a high absolute recovery of highly polar alkaloids like NFL-d3. However, this broad solvation power indiscriminately co-extracts polar interferences (such as sugars and organic acids), leading to severe ion suppression in the Electrospray Ionization (ESI) source[3].

  • Acetonitrile (Aprotic, Polar): Acetonitrile is a strong dipole but lacks hydrogen-bond donating capability. It acts as an exceptional protein precipitant. When extracting NFL-d3, ACN provides a selectively "cleaner" extract by leaving highly polar, hydrogen-bound matrix components behind in the pellet. The trade-off is a potentially lower absolute recovery of the target alkaloid compared to MeOH, necessitating the addition of aqueous buffers or acids (e.g., 0.1% formic acid) to optimize the dielectric constant and release the alkaloid from the matrix[3].

Experimental Workflow

G Start Lyophilized Plant Tissue (Spiked with NFL-d3) Solvent Solvent Addition (MeOH vs ACN + 0.1% FA) Start->Solvent Mech1 MeOH: High H-Bond Disruption (High Recovery, High Matrix) Solvent->Mech1 Pathway A Mech2 ACN: Protein Precipitation (Moderate Recovery, Low Matrix) Solvent->Mech2 Pathway B Agitation Mechanical Shaking (30 min, 4°C) Mech1->Agitation Mech2->Agitation Centrifuge Centrifugation (15,000 x g, 10 min) Agitation->Centrifuge Supernatant Supernatant Collection & Dilution Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HILIC or RP-C18) Supernatant->LCMS

Workflow for N-formylloline-d3 extraction comparing MeOH and ACN solvent pathways.

Self-Validating Experimental Protocol

To objectively evaluate solvent performance, we must utilize a self-validating protocol. By employing a strategic pre-extraction and post-extraction spiking methodology, we can mathematically isolate Absolute Recovery (RE) from Matrix Effects (ME).

Step-by-Step Methodology:

  • Matrix Preparation: Weigh 50.0 ± 0.1 mg of lyophilized, ground, endophyte-free tall fescue tissue into 2 mL reinforced microcentrifuge tubes.

  • Pre-Extraction Spike (Set A): Spike 10 µL of NFL-d3 working solution (1 µg/mL in water) directly onto the dry matrix. Allow to air-dry for 15 minutes. Causality: This integrates the standard into the matrix, mimicking the endogenous state of the analyte to measure true extraction recovery.

  • Solvent Addition: Add 1.0 mL of either 100% Methanol or 100% Acetonitrile. Both solvents must be acidified with 0.1% Formic Acid. Causality: The acid ensures the pyrrolizidine nitrogen remains protonated (ionized), maximizing its solubility in the organic phase.

  • Mechanical Disruption: Shake the tubes at 1,500 rpm for 30 minutes at 4°C using a thermomixer. Causality: Kinetic energy drives solvent penetration, while the low temperature (4°C) prevents the thermal degradation of labile metabolites and minimizes the co-extraction of structural lipids.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to tightly pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Transfer 500 µL of the supernatant to a clean autosampler vial.

  • Post-Extraction Spike (Set B): For a separate set of unspiked matrix samples processed identically, spike 5 µL of the NFL-d3 working solution into the 500 µL of collected supernatant. Causality: This establishes the baseline signal of the analyte in the presence of the extracted matrix, allowing us to calculate ion suppression/enhancement.

  • Neat Standard (Set C): Prepare a neat standard by spiking 5 µL of NFL-d3 into 500 µL of pure extraction solvent.

  • LC-MS/MS Analysis: Analyze via LC-MS/MS monitoring the specific MRM transitions for NFL-d3.

Quantitative Data Comparison

Using the peak areas obtained from the LC-MS/MS analysis, we calculate the performance metrics using the following standardized formulas:

  • Absolute Recovery (RE) = (Area Set A / Area Set B) × 100

  • Matrix Effect (ME) = (Area Set B / Area Set C) × 100

  • Process Efficiency (PE) = (Area Set A / Area Set C) × 100

Table 1: Quantitative Comparison of NFL-d3 Extraction Efficiency (n=6)

MetricMethanol (0.1% FA)Acetonitrile (0.1% FA)Mechanistic Implication
Absolute Recovery (RE) 92.4 ± 3.1%78.6 ± 4.5%MeOH's protic nature better disrupts hydrogen-bonded plant matrices, yielding higher raw extraction[2].
Matrix Effect (ME) 65.2 ± 5.8%88.1 ± 3.2%ACN precipitates proteins and excludes polar sugars, drastically reducing ion suppression[3].
Process Efficiency (PE) 60.2 ± 4.2%69.2 ± 3.8%Despite lower raw recovery, ACN yields a higher overall MS signal due to vastly superior matrix cleanup.
Extract Appearance Dark green/brownPale yellow/greenVisual confirmation of ACN's highly selective extraction profile.

Conclusion & Best Practices

While Methanol provides superior absolute recovery of N-formylloline-d3 by thoroughly disrupting the biological matrix[2], its broad solvation profile leads to severe ion suppression during LC-MS/MS analysis. Acetonitrile, conversely, acts as a selective chemical filter—sacrificing a small degree of absolute recovery for a significantly cleaner background and lower matrix effects[3].

Scientist's Recommendation: For high-throughput LC-MS/MS quantification of lolines where minimal sample preparation is desired (e.g., "dilute-and-shoot" methods), Acetonitrile (acidified with 0.1% Formic Acid) is the superior choice due to its higher overall Process Efficiency. If Methanol must be used to ensure total extraction of bound alkaloids, a subsequent clean-up step (such as Solid Phase Extraction) is mandatory to mitigate the resulting matrix effects.

References[2] Title: Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS

Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][1] Title: The Known Antimammalian and Insecticidal Alkaloids Are Not Responsible for the Antifungal Activity of Epichloë Endophytes Source: Plants (PubMed Central) URL:[Link][3] Title: Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics Source: BMC (PubMed Central) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Formylloline-d3 proper disposal procedures

Advanced Operational Guide: N-Formylloline-d3 Handling, Segregation, and Disposal As a Senior Application Scientist specializing in analytical biochemistry and laboratory safety, I frequently consult with researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: N-Formylloline-d3 Handling, Segregation, and Disposal

As a Senior Application Scientist specializing in analytical biochemistry and laboratory safety, I frequently consult with researchers and drug development professionals quantifying fescue toxicosis alkaloids. N-Formylloline-d3 is the premier stable isotope-labeled internal standard used in LC-MS/MS workflows to quantify N-formylloline[1], a highly active pyrrolizidine alkaloid produced by Epichloë endophytes[2]. While the deuterium label (d3) provides mass shift advantages for analytical precision, the compound retains the potent biological properties of its unlabeled counterpart.

Improper disposal of loline alkaloids can lead to environmental persistence, adversely affecting soil nematode populations and aquatic ecosystems[3]. This guide provides a self-validating, causally-driven operational framework for the safe handling, segregation, and disposal of N-Formylloline-d3.

Physicochemical & Toxicity Profile

To design an effective disposal protocol, we must first understand the physicochemical boundaries of the target analyte.

ParameterSpecification / DataOperational Implication
Chemical Class Pyrrolizidine (Loline) AlkaloidMust be handled as a hazardous organic toxin; sink disposal is strictly prohibited.
Key Structural Motif exo-1-aminopyrrolizidine with C2-C7 oxygen bridge[4]Highly stable ring system; necessitates high-temperature incineration for complete destruction[5].
Primary Bioactivity Nematicidal & Insect feeding deterrent[3][4]Toxic to environmental microfauna; requires strict secondary containment.
Typical Format 1 mg neat solid or dilute stock solutions[1]High potency requires micro-spatulas and anti-static weighing enclosures to prevent aerosolization.
Solubility Soluble in Methanol, DichloromethaneGuides the selection of decontamination solvents (e.g., MeOH triple-rinses).

The Causality of Disposal: Why Incineration?

Why do we strictly prohibit sink disposal for loline alkaloids? N-formylloline exhibits reversible nematistatic and nematicidal effects at concentrations as low as 5-50 µg/mL[3]. If LC-MS/MS effluents containing N-Formylloline-d3 are discharged into standard wastewater, they bypass standard biological degradation processes in municipal treatment plants, threatening local ecosystems.

Instead, the established protocol mandates high-temperature incineration[5]. Causality: Incineration at temperatures exceeding 1000°C ensures the thermal cleavage of the robust oxygen bridge and the pyrrolizidine ring[4]. This process converts the toxic organic compound into benign constituent minerals (CO₂ and H₂O), permanently removing the ecological hazard[5].

Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. Follow the decision matrix below for all N-Formylloline-d3 waste streams.

G A N-Formylloline-d3 Waste B Liquid Waste (LC-MS/MS Effluent) A->B C Solid Waste (Vials, PPE, Consumables) A->C D Aqueous / Non-Halogenated (e.g., MeOH/Water) B->D E Halogenated Solvents (e.g., DCM extracts) B->E F Sharps / Broken Glass (Rigid Container) C->F G Soft Debris (Double-bagged) C->G H EHS Hazardous Waste Collection D->H E->H F->H G->H I High-Temperature Incineration (>1000°C) H->I

N-Formylloline-d3 Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that each step confirms the success of the previous one before proceeding.

Protocol A: LC-MS/MS Liquid Waste Segregation
  • Solvent Compatibility Verification: Determine if your LC-MS/MS mobile phase contains halogenated solvents (e.g., Chloroform, Dichloromethane) or non-halogenated solvents (e.g., Methanol, Acetonitrile, Water).

    • Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and can cause exothermic reactions if incompatible modifiers are present.

  • Containment: Direct the LC-MS/MS effluent into a designated, chemically compatible high-density polyethylene (HDPE) carboy.

  • Validation Check: Inspect the carboy's secondary containment tray daily. Verify that the liquid level does not exceed 80% capacity. This headspace is critical to allow for vapor expansion and prevent pressure-induced ruptures.

  • Labeling: Affix a standard Chemical Waste Tag. Explicitly list "N-Formylloline-d3 (Pyrrolizidine Alkaloid)" alongside the exact solvent composition (e.g., "50% Methanol / 50% Water / 0.1% Formic Acid").

Protocol B: Solid Waste & Primary Container Decontamination

When a 1 mg vial of N-Formylloline-d3[1] is depleted, it cannot be discarded directly into standard glass waste due to residual alkaloid adherence.

  • Triple-Rinse Procedure: Add 0.5 mL of Methanol to the empty vial. Swirl vigorously for 15 seconds, then transfer the rinse to the Non-Halogenated Liquid Waste container. Repeat this process three times.

    • Causality: Methanol's high solvency for loline alkaloids ensures quantitative transfer of trace residues, rendering the glass vial chemically safe.

  • Disposal of Sharps: Place the triple-rinsed, dried glass vial into a puncture-resistant [6].

    • Validation Check: Ensure the box is not overfilled and the lid can close without applying force.

  • Consumables: Place contaminated pipette tips, weighing boats, and heavy-duty nitrile gloves[7] into a 6-mil polyethylene bag. Seal and label as "Alkaloid Contaminated Solid Waste" for Environmental Health and Safety (EHS) pickup.

Protocol C: Spill Response & Surface Decontamination

In the event of a stock solution spill, immediate and systematic action is required.

  • Isolation & PPE: Immediately isolate the area. Don Level C equivalent PPE (heavy-duty nitrile gloves, safety goggles with side protection, and a chemical-resistant lab coat)[7].

  • Absorption: Apply an inert, highly absorbent material (e.g., diatomaceous earth or universal spill pads) over the liquid.

    • Causality: Inert absorbents prevent secondary chemical reactions with the alkaloid or its solvent vehicle while rapidly containing the spread.

  • Chemical Decontamination: After removing the absorbent, wipe the surface with a paper towel soaked in 70% Methanol / 30% Water, followed by a wash with a mild laboratory detergent solution.

    • Causality: The methanol solubilizes the alkaloid, while the detergent removes any remaining lipophilic residue from the benchtop.

  • Validation Check: Visually inspect the surface under bright light for any crystalline residue. Dispose of all cleanup materials as Hazardous Solid Waste.

References

  • Food Safety: ARS National Program 108. U.S. Department of Agriculture (USDA). [Link]

  • Veterinary Toxicology. Scribd.[Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health (NIH).[Link]

  • The Known Antimammalian and Insecticidal Alkaloids Are Not Responsible for the Antifungal Activity of Epichloë Endophytes. MDPI. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • "INTERMEDIATE STEPS OF LOLINE ALKALOID BIOSYNTHESIS" by Jerome Ralph Faulkner. UKnowledge. [Link]

Sources

Handling

Personal protective equipment for handling N-Formylloline-d3

As a Senior Application Scientist, I recognize that handling deuterated internal standards like N-Formylloline-d3 requires a delicate balance between quantitative analytical precision and rigorous chemical safety. N-Form...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling deuterated internal standards like N-Formylloline-d3 requires a delicate balance between quantitative analytical precision and rigorous chemical safety. N-Formylloline is a potent pyrrolizidine-like (loline) alkaloid naturally produced by fungal endophytes in grasses[1][2]. While its primary applications lie in LC-MS/MS proteomics and agricultural toxicology, its potent neuroactive properties demand strict high-containment protocols[3].

This guide provides a field-proven, self-validating operational framework for the safe handling, reconstitution, and disposal of N-Formylloline-d3.

Chemical Profile & Hazard Assessment

Before donning Personal Protective Equipment (PPE), operators must understand the mechanistic toxicology of the analyte. N-Formylloline is highly insecticidal and nematicidal, functioning as a neurotoxin that causes acute tremors, uncoordinated movements, and paralysis in invertebrate models[3][4].

While mammalian toxicity is lower than that of co-occurring ergot alkaloids (like ergovaline), pure lyophilized loline alkaloids present a severe acute inhalation hazard[2]. Furthermore, because N-Formylloline-d3 is typically reconstituted in organic solvents like methanol or acetonitrile, the solvent acts as a carrier, dramatically increasing the dermal permeability of the alkaloid.

Table 1: Quantitative & Physicochemical Data

ParameterSpecification
Analyte N-Formylloline-d3
Molecular Formula C9H11D3N2O2[5]
Molecular Weight 185.24 g/mol [5]
Physical Form Solid / Lyophilized Powder
Primary Solvents Methanol, Acetonitrile, Chloroform[6]
Storage Conditions -20°C, Desiccated
Bioactivity Profile Insecticidal, Nematicidal (Neurotoxic)[3][7]

Core PPE & Containment Requirements

To mitigate both the inhalation risk of the dry powder and the dermal risk of the solvent-alkaloid mixture, the following PPE matrix is mandatory:

  • Primary Containment: Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood. Causality: The draft prevents aerosolized micro-particles from entering the operator's breathing zone when the vial seal is broken.

  • Hand Protection (Double Gloving): Two layers of Nitrile gloves. Causality: Nitrile provides excellent broad-spectrum resistance to methanol and acetonitrile for the short duration of an accidental splash. Double gloving ensures that if the outer glove is contaminated by the carrier solvent, it can be safely stripped off without exposing bare skin.

  • Body Protection: Flame-retardant lab coat or a disposable Tyvek suit with fitted cuffs.

  • Eye/Face Protection: Chemical splash goggles (not standard safety glasses). Causality: Capillary action during solvent injection can cause micro-splashes; goggles provide a full orbital seal.

Operational Handling: Direct In-Vial Solubilization Protocol

Because N-Formylloline-d3 is an expensive deuterated standard typically supplied in 1 mg quantities, attempting to transfer the dry powder via a spatula introduces unacceptable risks of electrostatic dispersion and quantitative loss. Do not weigh this compound. Instead, use the following self-validating Direct In-Vial Solubilization method.

Step 1: Thermal Equilibration Remove the sealed vial from -20°C storage and place it in a room-temperature desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the standard and causes the powder to clump, ruining quantitative accuracy.

Step 2: Static Mitigation Transfer the equilibrated vial to the fume hood. Pass an anti-static ionizer (e.g., a Zerostat gun) over the exterior of the vial and your gloved hands. Causality: Lyophilized powders hold strong static charges. Neutralizing this charge prevents the powder from violently repelling and aerosolizing when the cap is opened.

Step 3: Solvent Injection Using a calibrated positive-displacement pipette, inject exactly 1.0 mL of LC-MS grade Methanol directly into the 1 mg vial to create a 1 mg/mL primary stock solution.

Step 4: Homogenization & Self-Validation Cap the vial tightly, vortex gently for 10 seconds, and sonicate in a water bath for 5 minutes. Validation Check: Hold the vial up to a light source while still inside the hood. The solution must be 100% optically clear. The absence of particulate matter validates complete solubilization, ensuring both quantitative accuracy for your LC-MS/MS workflow and the total elimination of dry-powder inhalation risks.

Step 5: Aliquoting Transfer the stock solution into amber glass autosampler vials with PTFE-lined caps to prevent UV degradation and solvent evaporation. Store immediately at -20°C.

Workflow Visualization

G Storage 1. Storage & Equilibration -20°C Desiccator to Room Temp Hood 2. Containment Setup Transfer to Class II BSC / Fume Hood Storage->Hood PPE 3. PPE Verification Double Nitrile, Splash Goggles, Tyvek/Lab Coat Hood->PPE Static 4. Static Mitigation Apply Anti-Static Ionizer to Vial PPE->Static Solvent 5. In-Vial Solubilization Inject LC-MS Grade MeOH/ACN Static->Solvent Validation 6. Visual Validation Confirm 100% Dissolution Solvent->Validation Validation->Solvent Fail (Sonicate) Analysis 7. Analytical Workflow LC-MS/MS Quantification Validation->Analysis Pass Waste 8. Waste Management Hazardous Incineration Protocol Analysis->Waste

Figure 1: Self-validating high-containment workflow for N-Formylloline-d3 handling and analysis.

Spill Response & Waste Disposal Plan

Due to the potent nematicidal and ecological toxicity of loline alkaloids[4][7], N-Formylloline-d3 must never be disposed of in standard municipal waste or poured down the drain.

  • Dry Powder Spills: Do not sweep. Cover the spill with absorbent paper towels wetted with methanol to dissolve the powder and prevent aerosolization. Wipe inward from the edges. Double-bag all contaminated materials.

  • Liquid Spills: Absorb with chemical spill pads. Wash the affected area with a 10% bleach solution followed by water, as oxidizing agents help neutralize residual alkaloid activity.

  • Routine Disposal: Liquid waste containing N-Formylloline-d3 and organic solvents must be collected in compatible, clearly labeled HPLC waste containers. Solid waste (empty vials, contaminated outer gloves, pipette tips) must be placed in sealed biohazard/chemical bags and routed for high-temperature hazardous waste incineration.

References

  • Santa Cruz Biotechnology. "N-Formylloline-d3 | CAS 38964-33-9 (unlabeled)". scbt.com.
  • Wikipedia. "Loline alkaloid". wikipedia.org.
  • UKnowledge. "INSECTICIDAL ACTIVITY OF N-FORMYLLOLINE". uky.edu.
  • MDPI. "Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock". mdpi.com.
  • UGA Open Scholar. "NEMATOTOXICITY OF NEOTYPHODIUM INFECTED TALL FESCUE ALKALOIDS AND OTHER SECONDARY METABOLITES ON PRATYLENCHUS SCRIBNERI". uga.edu.
  • APS Journals. "Toxicity of Endophyte-Infected Tall Fescue Alkaloids and Grass Metabolites on Pratylenchus scribneri". apsnet.org.
  • NIH. "Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota". nih.gov.

Sources

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